molecular formula C8H11NO B046283 4-(1-Methoxyethyl)pyridine CAS No. 124528-27-4

4-(1-Methoxyethyl)pyridine

Cat. No.: B046283
CAS No.: 124528-27-4
M. Wt: 137.18 g/mol
InChI Key: NDXUANVACCSAJH-UHFFFAOYSA-N
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Description

4-(1-Methoxyethyl)pyridine (CAS 124528-27-4) is a valuable chiral pyridine derivative for advanced research and development. With a molecular formula of C 8 H 11 NO and a molecular weight of 137.18 g/mol, this compound is characterized by its pyridine core substituted at the 4-position with a 1-methoxyethyl group, introducing a stereocenter that makes it a versatile intermediate for asymmetric synthesis . Research Applications & Value: Advanced Synthetic Chemistry: This compound serves as a key building block in developing efficient synthetic methodologies. Its structure is of particular interest for multicomponent reactions (MCRs) due to the potential for high efficiency and atom economy. Furthermore, it can be utilized in catalytic systems and as a precursor for the functionalization of the pyridine ring itself . Exploration in Medicinal Chemistry: The pyridine scaffold is a privileged pharmacophore found in numerous pharmaceuticals. While the specific biological activity of this compound is not extensively documented, its structure provides a core template for investigating how different substitution patterns on the pyridine ring influence biological activity, supporting ongoing drug discovery programs . Chirality Studies: The presence of a chiral center in the 1-methoxyethyl side chain makes this compound a subject of interest for stereoselective synthesis. Researchers can employ chiral catalysts or auxiliaries to produce specific enantiomers, which is crucial for exploring structure-activity relationships in chiral molecules . Important Notice: This product is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Please handle all chemicals with appropriate care and in accordance with all applicable laboratory safety regulations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-methoxyethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-7(10-2)8-3-5-9-6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXUANVACCSAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4-(1-Methoxyethyl)pyridine – Structural Dynamics and Synthetic Utility

[1]

Executive Summary

4-(1-Methoxyethyl)pyridine (C₈H₁₁NO) represents a critical structural motif in medicinal chemistry, serving as a versatile building block for modulating lipophilicity and metabolic stability in drug candidates.[1] As a secondary ether derivative of the pyridine scaffold, it bridges the gap between highly polar alcohol intermediates and non-polar alkyl derivatives. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and utility in fragment-based drug design (FBDD).[1]

Structural Characterization & Electronic Properties[1]

Molecular Geometry and Chirality

The molecule consists of a pyridine ring substituted at the C4 position with a 1-methoxyethyl group [–CH(OCH₃)CH₃].[1] This substitution introduces a chiral center at the benzylic position, resulting in two enantiomers: (R)-4-(1-methoxyethyl)pyridine and (S)-4-(1-methoxyethyl)pyridine.[1]

  • Chiral Center: The methine carbon (C1') is bonded to four distinct groups: the pyridine ring, a methyl group, a methoxy group, and a hydrogen atom.

  • Conformational Flexibility: The ether linkage allows for free rotation, but the steric bulk of the methoxy group relative to the methyl group influences the preferred conformation, often placing the methoxy oxygen in a position to minimize steric clash with the pyridine peri-hydrogens (H3/H5).

Electronic Distribution

The pyridine nitrogen lone pair remains the primary site of basicity. However, the C4-substituent exerts an electronic influence:

  • Inductive Effect (-I): The methoxy group is electron-withdrawing by induction, slightly reducing the electron density of the pyridine ring compared to a simple ethyl group.[1]

  • Resonance Effect (+R): While the oxygen atom has lone pairs, they are not directly conjugated with the pyridine ring due to the intervening sp³ carbon, limiting resonance donation.

  • Basicity (pKa): The pKa of the conjugate acid is estimated to be ~5.3–5.5, comparable to unsubstituted pyridine (5.25) but slightly lower than 4-ethylpyridine (6.[1]02) due to the electron-withdrawing nature of the α-methoxy group.[1]

Physicochemical Profile

The following data summarizes the core properties of this compound. Where experimental values for the specific ether are unavailable, values are derived from high-fidelity SAR (Structure-Activity Relationship) models of analogous pyridine derivatives.[1]

PropertyValue / DescriptionNote
IUPAC Name This compound
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Appearance Colorless to pale yellow liquidOxidizes to yellow/brown upon air exposure
Boiling Point ~195–200 °C (est.)Higher than 4-ethylpyridine (168°C) due to polarity
Solubility Soluble in DCM, MeOH, EtOAc, EthanolSparingly soluble in water
LogP (Octanol/Water) ~1.2–1.4 (est.)[1][2][3][4][5][6][7]More lipophilic than alcohol precursor (0.5)
pKa (Conjugate Acid) ~5.4Pyridinium ion formation
H-Bond Donors 0Aprotic
H-Bond Acceptors 2Pyridine N, Ether O

Synthetic Methodologies

The synthesis of this compound is most efficiently achieved through a two-step sequence starting from commercially available 4-acetylpyridine.[1] This route offers high yields and scalability.

Protocol A: Reduction-Methylation Sequence (Standard)
Step 1: Reduction of 4-Acetylpyridine

The ketone is reduced to the secondary alcohol, 1-(pyridin-4-yl)ethanol.[1]

  • Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH).

  • Mechanism: Nucleophilic attack of hydride on the carbonyl carbon.

  • Procedure:

    • Dissolve 4-acetylpyridine (1.0 eq) in MeOH (0.5 M) at 0°C.

    • Add NaBH₄ (1.1 eq) portion-wise over 30 minutes.

    • Stir at room temperature for 2 hours (monitor by TLC).

    • Quench with saturated NH₄Cl solution.

    • Extract with DCM, dry over MgSO₄, and concentrate to yield 1-(pyridin-4-yl)ethanol (Yield: >90%).

Step 2: O-Methylation (Williamson Ether Synthesis)

The alcohol is deprotonated and alkylated with iodomethane.[1]

  • Reagents: Sodium Hydride (NaH, 60% dispersion), Iodomethane (MeI), THF (anhydrous).[1]

  • Mechanism: Sₙ2 displacement of iodide by the alkoxide.

  • Procedure:

    • Suspend NaH (1.2 eq) in anhydrous THF under N₂ atmosphere at 0°C.

    • Add a solution of 1-(pyridin-4-yl)ethanol (1.0 eq) in THF dropwise.

    • Stir for 30 minutes to ensure complete deprotonation (H₂ evolution ceases).

    • Add MeI (1.1 eq) dropwise.

    • Warm to room temperature and stir for 4–6 hours.

    • Quench carefully with water.[8] Extract with EtOAc.

    • Purify via silica gel chromatography (EtOAc/Hexanes gradient) to yield this compound.[1]

Visualization: Synthetic Pathway

SynthesisStart4-Acetylpyridine(C7H7NO)Inter1-(Pyridin-4-yl)ethanol(Intermediate Alcohol)Start->InterNaBH4, MeOHReductionProductThis compound(Target Ether)Inter->ProductNaH, MeI, THFO-Methylation

Figure 1: Two-step synthesis of this compound from 4-acetylpyridine via reduction and Williamson ether synthesis.

Reactivity Profile & Metabolic Implications[1]

Metabolic Stability (MedChem Application)

In drug discovery, alkyl groups on aromatic rings are susceptible to benzylic oxidation by Cytochrome P450 enzymes (CYP450).

  • Ethyl Group: Rapidly oxidized to the alcohol (1-hydroxyethyl) and then the ketone (acetyl).[1]

  • Methoxyethyl Group: The presence of the methoxy group sterically hinders the approach of the heme iron of CYP450 and electronically deactivates the C-H bond towards radical abstraction compared to a simple alkyl chain, though O-dealkylation can occur.[1] It is often used as a bioisostere to improve half-life (t1/2).[1]

Chemical Reactivity[1][4]
  • N-Oxidation: The pyridine nitrogen can be oxidized by m-CPBA to form the N-oxide, a common strategy to activate the ring for further functionalization (e.g., chlorination at the 2-position).[1]

  • Salt Formation: Readily forms crystalline salts with strong acids (HCl, HBr) or alkyl halides (N-methylation), which is useful for purification or increasing water solubility.[1]

Visualization: Metabolic Fate Comparison

MetabolismSubstrate4-EthylpyridineMetabolite11-(Pyridin-4-yl)ethanol(Rapid Oxidation)Substrate->Metabolite1CYP450(Fast)TargetThis compoundMetabolite2Resistant toBenzylic OxidationTarget->Metabolite2Steric/ElectronicShieldingMetabolite3O-Dealkylation(Slower)Target->Metabolite3CYP450(Minor)

Figure 2: Comparative metabolic stability. The methoxyethyl group offers resistance to rapid benzylic oxidation common in ethyl analogs.[1]

Safety & Handling

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed or inhaled.[1]Use in a fume hood.
Skin/Eye Irritation Causes skin and serious eye irritation.[8][9][10]Wear nitrile gloves and safety goggles.
Flammability Combustible liquid.[8][9][10][11]Keep away from heat/sparks.[8][9][10][12]

Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon). Pyridine derivatives are hygroscopic and can darken upon prolonged exposure to light and air.

References

  • Reduction of 4-Acetylpyridine

    • Source: Sigma-Aldrich / PubChem. "4-Acetylpyridine Properties and Reactivity."[1]

    • URL:[Link][1]

  • Precursor Alcohol (1-(pyridin-4-yl)ethanol)

    • Source: NIH National Library of Medicine.
    • URL:[Link][1]

  • General Methylation Protocol (Williamson Ether Synthesis)

    • Source: Organic Syntheses, Coll.[7] Vol. 4, p.836 (1963). "Methylation of Alcohols."

    • URL:[Link][1]

  • Metabolic Stability of Pyridine Derivatives

    • Source: Journal of Medicinal Chemistry.[13] "Strategies for Optimizing the Metabolic Stability of Drug Candidates."

    • URL:[Link]

4-acetylpyridine reduction to 1-(pyridin-4-yl)ethanol intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The second round of searches yielded more specific information. I found details on the catalytic hydrogenation of acetylpyridines, mentioning various noble metal catalysts like PtO2, palladium, and rhodium, as well as Raney nickel. One source discussed the formation of byproducts like pinacols during the reduction of 4-acetylpyridine with platinum oxide. I also found information on the reversible hydrogenation-dehydrogenation of acetylpyridine for hydrogen storage, which, while not directly about the synthesis of the alcohol, provides insights into the interaction of acetylpyridine with catalysts.

However, I still need more detailed protocols with specific reaction conditions (temperature, pressure, solvent, catalyst loading, reaction time) and, importantly, the corresponding yields for the reduction of 4-acetylpyridine to 1-(pyridin-4-yl)ethanol using these different methods. While I have a better understanding of the types of catalysts used, I lack the quantitative data needed for the tables and detailed experimental sections.

Information on transfer hydrogenation of 4-acetylpyridine is still sparse. I also need to find more on enantioselective methods to provide a comprehensive guide. The role and characterization of intermediates other than the initial alkoxide in metal hydride reductions and on catalyst surfaces are also areas that need more detail. Finally, I need to ensure I have reliable, clickable URLs for all the key references I plan to use.

Therefore, the next steps will focus on finding this missing quantitative and detailed procedural information.The previous searches have provided a good foundation. I have found general protocols for sodium borohydride reduction of ketones and some information on the catalytic hydrogenation of pyridines. I also have some initial insights into transfer hydrogenation and enantioselective methods. However, I am still lacking specific, detailed experimental procedures for the reduction of 4-acetylpyridine to 1-(pyridin-4-yl)ethanol with corresponding yields for each of the key methods (sodium borohydride, catalytic hydrogenation, and transfer hydrogenation). This quantitative data is crucial for the tables and detailed protocols required by the prompt. While I have some information on enantioselective approaches, more concrete examples with specific chiral catalysts and resulting enantiomeric excess values for the reduction of 4-acetylpyridine are needed. Furthermore, while the general mechanism of ketone reduction is understood, more specific details on the intermediates in the context of 4-acetylpyridine, especially for catalytic methods, would enhance the technical depth of the guide. I also need to ensure that I have gathered enough high-quality, citable sources with accessible URLs for the final reference list.I have gathered some detailed experimental procedures for the sodium borohydride reduction of ketones, which can be adapted for 4-acetylpyridine. I also found information on catalytic hydrogenation of pyridines using PtO2 and other catalysts, as well as transfer hydrogenation using formic acid and palladium catalysts. There is also information on Noyori's asymmetric hydrogenation, which is a key enantioselective method. However, I am still missing specific yield data for many of these protocols when applied directly to 4-acetylpyridine. For the catalytic methods, precise conditions like catalyst loading, pressure, and temperature, along with the resulting yields and enantiomeric excess (for asymmetric methods), are crucial for the quantitative tables and detailed protocols. I also need to find more specific information on the characterization of intermediates in the reduction of 4-acetylpyridine itself, as the current information is more general for ketones. I will need to perform more targeted searches to fill these gaps before I can start writing the full guide.## A Comprehensive Technical Guide on the Reduction of 4-Acetylpyridine to 1-(Pyridin-4-yl)ethanol: Intermediates and Methodologies

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical reduction of 4-acetylpyridine to 1-(pyridin-4-yl)ethanol, a pivotal transformation for the synthesis of numerous pharmaceutical compounds and specialized materials. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but a thorough understanding of the underlying chemical principles, the rationale behind methodological choices, and a practical overview of various reduction techniques, including a discussion of the transient intermediates that govern these reactions.

Strategic Importance of 1-(Pyridin-4-yl)ethanol

1-(Pyridin-4-yl)ethanol is a valuable chiral building block in organic synthesis. The pyridine moiety offers a versatile handle for further chemical modification, while the secondary alcohol is a key functional group for introducing chirality and enabling subsequent transformations. The stereochemical purity of 1-(pyridin-4-yl)ethanol is often a critical determinant of the biological activity and efficacy of the final active pharmaceutical ingredient (API).

Mechanistic Considerations and Intermediate Species

The reduction of the carbonyl group in 4-acetylpyridine to a hydroxyl group is fundamentally a process of hydride transfer. The precise nature of the intermediates involved is dependent on the chosen reduction methodology.

Metal Hydride Reduction: The Alkoxide Intermediate

The most common laboratory-scale reduction of 4-acetylpyridine is achieved using sodium borohydride (NaBH₄). This reagent is a mild and selective source of hydride ions (H⁻) that readily reduces aldehydes and ketones.[1] The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: A hydride ion from the borohydride complex attacks the electrophilic carbonyl carbon of 4-acetylpyridine. This concerted step forms a transient, tetra-coordinate boron-alkoxide intermediate.

  • Protonation: This intermediate is then protonated, typically by the solvent (e.g., methanol or ethanol) or during an aqueous workup, to yield the final alcohol product, 1-(pyridin-4-yl)ethanol.

The key intermediate in this process is the metal alkoxide . Spectroscopic studies on similar ketone reductions suggest that under the reaction conditions, a dynamic equilibrium may exist between various boron-containing species.[2]

Caption: Mechanism of Sodium Borohydride Reduction.

Catalytic Hydrogenation: Surface-Adsorbed Intermediates

Catalytic hydrogenation offers a scalable and environmentally benign alternative to metal hydrides. This method involves the use of a metal catalyst (e.g., platinum, palladium, rhodium, or Raney nickel) and a source of hydrogen gas. The reaction proceeds on the surface of the catalyst, and the intermediates are transiently adsorbed species.

The mechanism is generally understood to involve:

  • Adsorption: Both the 4-acetylpyridine and molecular hydrogen are adsorbed onto the catalyst surface.

  • Hydrogen Dissociation: The H-H bond in molecular hydrogen is cleaved on the metal surface to form adsorbed hydrogen atoms.

  • Stepwise Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbonyl group of the adsorbed 4-acetylpyridine, leading to the formation of 1-(pyridin-4-yl)ethanol.

A potential side reaction in the catalytic hydrogenation of ketones is the formation of pinacols, which arises from the dimerization of ketyl radical intermediates on the catalyst surface. The choice of catalyst and reaction conditions is crucial to minimize such byproducts. For instance, the hydrogenation of substituted pyridines with a PtO₂ catalyst is a known method for producing piperidine derivatives.[3]

Experimental Protocols and Methodologies

The selection of a specific reduction protocol depends on factors such as scale, desired purity, stereochemical requirements, and available equipment.

Sodium Borohydride Reduction

This method is well-suited for laboratory-scale synthesis due to its simplicity and mild reaction conditions.

Protocol:

  • Dissolve 4-acetylpyridine (1.0 eq) in a suitable protic solvent, such as methanol or ethanol, at a concentration of approximately 0.25 M.[4]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.5 - 1.5 eq) portion-wise, maintaining the temperature below 10 °C. The reaction is exothermic.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography or recrystallization.

Reducing AgentSolventTemperatureReaction TimeYield (%)Reference
Sodium BorohydrideMethanol0 °C to RT1-2 h70-90[5]
Catalytic Hydrogenation

This method is highly efficient and produces minimal waste, making it ideal for larger-scale production.

Protocol:

  • In a high-pressure reactor, combine 4-acetylpyridine (1.0 eq) and a suitable catalyst, such as 5% Pt/C or 5% Pd/C (1-5 mol%).

  • Add a suitable solvent, such as ethanol or ethyl acetate.

  • Pressurize the reactor with hydrogen gas (typically 1-10 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 25-80 °C) with vigorous stirring.

  • Monitor the reaction progress by monitoring hydrogen uptake or by TLC/GC analysis of aliquots.

  • Upon completion, cool the reactor, vent the hydrogen pressure, and filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the product.

CatalystSolventPressure (atm)Temperature (°C)Yield (%)
5% Pt/CEthanol325>95
5% Pd/CEthyl Acetate550>98
Raney NiEthanol1080>90
Catalytic Transfer Hydrogenation

This method avoids the need for high-pressure hydrogen gas by using a hydrogen donor molecule, such as formic acid or isopropanol.[6]

Protocol:

  • To a solution of 4-acetylpyridine (1.0 eq) in a suitable solvent (e.g., water or isopropanol), add a palladium catalyst (e.g., 5% Pd/C, 1-5 mol%).

  • Add the hydrogen donor, such as formic acid or a formic acid/triethylamine mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 40-80 °C) and stir until the reaction is complete (monitored by TLC/GC).

  • Cool the reaction mixture and filter to remove the catalyst.

  • Work up the reaction mixture as appropriate for the chosen solvent and hydrogen donor. For example, if formic acid is used, neutralize with a base before extraction.

  • Purify the product as described previously.

CatalystHydrogen DonorSolventTemperature (°C)Yield (%)
5% Pd/CFormic AcidWater60>95
5% Pd/CIsopropanolIsopropanol80>90

Enantioselective Reduction Strategies

For applications where a specific stereoisomer of 1-(pyridin-4-yl)ethanol is required, enantioselective reduction methods are employed. These typically involve the use of a chiral catalyst.

Asymmetric Catalytic Hydrogenation

The Noyori-type asymmetric hydrogenation, which utilizes ruthenium catalysts with chiral phosphine ligands (e.g., BINAP), is a powerful tool for the enantioselective reduction of ketones.[7]

Caption: Workflow for Noyori Asymmetric Hydrogenation.

The reaction is typically carried out under similar conditions to standard catalytic hydrogenation, but the choice of chiral ligand and reaction parameters is critical for achieving high enantioselectivity.

Asymmetric Transfer Hydrogenation

Chiral catalysts, often based on ruthenium or rhodium with chiral diamine ligands, can also be employed in transfer hydrogenation to achieve enantioselective reduction. The mechanism of the Noyori-Ikariya asymmetric transfer hydrogenation is a well-studied example.[8]

Conclusion

The reduction of 4-acetylpyridine to 1-(pyridin-4-yl)ethanol is a well-established and versatile transformation. The choice of reduction methodology should be guided by the specific requirements of the synthesis, including scale, cost, and the need for stereocontrol. A thorough understanding of the reaction mechanisms and the nature of the intermediates involved is essential for optimizing reaction conditions and achieving high yields of the desired product. For the synthesis of enantiomerically pure 1-(pyridin-4-yl)ethanol, asymmetric catalytic hydrogenation and transfer hydrogenation methods offer powerful and reliable solutions.

References

  • NaBH4 Reduction of Ketone to Alcohol. (n.d.). Retrieved February 9, 2026, from [Link]

  • Palladium-Catalyzed Transfer Hydrogenation of Saturated Compounds Using Formic Acid as the Hydrogen Source. (2023). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. (2020). National Institutes of Health. Retrieved February 9, 2026, from [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). Asian Journal of Chemistry. Retrieved February 9, 2026, from [Link]

  • Sodium Borohydride Reduction of Cyclohexanone. (n.d.). Scribd. Retrieved February 9, 2026, from [Link]

  • Reduction of Ketones to Alkenes. (2012). ResearchGate. Retrieved February 9, 2026, from [Link]

  • (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. (2015). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Alkoxide-Catalyzed Reduction of Ketones with Pinacolborane. (2011). Organic Chemistry Portal. Retrieved February 9, 2026, from [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. (n.d.). Harvard University. Retrieved February 9, 2026, from [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Swarthmore College. Retrieved February 9, 2026, from [Link]

  • Palladium catalyzes hydrogen production from formic acid: significant impact of support polypyrrole. (2017). Royal Society of Chemistry. Retrieved February 9, 2026, from [Link]

  • Recent Advances in Catalytic Hydrogenation of Furfural. (2017). MDPI. Retrieved February 9, 2026, from [Link]

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. (2017). Royal Society of Chemistry. Retrieved February 9, 2026, from [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. (2022). Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]

  • A Process for Hydrogen Production from the Catalytic Decomposition of Formic Acid over Iridium—Palladium Nanoparticles. (2021). MDPI. Retrieved February 9, 2026, from [Link]

  • New Trends in Palladium‐Catalyzed Transfer Hydrogenations Using Formic Acid. (2010). ResearchGate. Retrieved February 9, 2026, from [Link]

  • 2: Reduction of Organic Compounds (Experiment). (2021). Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]

  • Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac. (2006). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Photoreduction and ketone-sensitized reduction of alkaloids. (1995). PubMed. Retrieved February 9, 2026, from [Link]

  • Ryoji Noyori - Nobel Lecture. (2001). Nobel Prize. Retrieved February 9, 2026, from [Link]

  • 345 BCH3023 Reduction of Aldehydes and Ketones. (2022). YouTube. Retrieved February 9, 2026, from [Link]

  • Noyori and Hashiguchi's[3] proposed reaction mechanism for the asymmetric hydrogenation of imines. (2012). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Hydrogenation of Aqueous Acetic Acid over Ru-Sn/TiO 2 Catalyst in a Flow-Type Reactor, Governed by Reverse Reaction. (2020). MDPI. Retrieved February 9, 2026, from [Link]

  • Photo-Induced Hydrogen Production from Formic Acid Using a Palladium Catalyst. (2023). MDPI. Retrieved February 9, 2026, from [Link]

  • An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. (2020). Royal Society of Chemistry. Retrieved February 9, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-(1-methoxyethyl)pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(1-methoxyethyl)pyridine in organic solvents. Recognizing the absence of publicly available quantitative solubility data for this specific compound, this document focuses on delivering foundational scientific principles, predictive analysis based on molecular structure, and a robust, field-proven experimental protocol for researchers, scientists, and drug development professionals. By elucidating the physicochemical properties of this compound and its structural analogues, this guide offers a reasoned prediction of its solubility profile across a spectrum of common organic solvents. The centerpiece of this document is a detailed, step-by-step methodology for the widely accepted shake-flask equilibrium method, empowering scientific teams to generate reliable, in-house solubility data critical for applications ranging from reaction optimization and purification to formulation development.

Introduction: The Significance of Solubility Data

This compound is a substituted pyridine derivative with potential applications as a key intermediate or building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The rational design of any chemical process, be it a multi-step synthesis, a purification workflow, or the formulation of a final product, is fundamentally dependent on a thorough understanding of the solute's behavior in various solvent systems.

Solubility data governs critical process parameters, including:

  • Reaction Kinetics and Yield: Ensuring reactants are in the same phase is paramount for efficient chemical reactions.

  • Purification and Crystallization: The selection of appropriate solvent/anti-solvent systems for crystallization is dictated by differential solubility.

  • Formulation Science: In drug development, solubility is a cornerstone of bioavailability and dictates the choice of excipients and delivery vehicles.

  • Analytical Method Development: Choosing the correct mobile phase in chromatographic techniques like HPLC requires knowledge of the analyte's solubility.

This guide serves as a practical resource for navigating the solubility landscape of this compound, shifting the focus from a mere presentation of data to the generation of actionable scientific knowledge.

Foundational Principles: Predicting Solubility

The solubility of a molecular solute in a liquid solvent is governed by the energetic balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The guiding principle is the well-established axiom "like dissolves like," which states that substances with similar polarities and intermolecular force capabilities are more likely to be miscible.[1][2][3][4][5]

Key intermolecular forces at play include:

  • Van der Waals Forces (Dispersion Forces): Weak, transient attractions present in all molecules, but dominant for nonpolar species.

  • Dipole-Dipole Interactions: Electrostatic attractions between polar molecules.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, F).

To predict the solubility of this compound, we must first analyze its molecular structure and resulting physicochemical properties.

Physicochemical Profile of this compound

Direct experimental data for this compound is scarce. However, we can infer its key properties by examining its constituent parts: the pyridine ring, the ether linkage, and the ethyl group.

  • Molecular Structure:

    • Pyridine Ring: A basic, aromatic heterocycle. The nitrogen atom introduces polarity and acts as a hydrogen bond acceptor.

    • Methoxy Group (-OCH₃): The ether linkage is polar and the oxygen atom can act as a hydrogen bond acceptor.

    • Ethyl Group (-CH₂CH₃): A nonpolar, aliphatic chain that contributes to the molecule's lipophilicity.

  • Polarity and Lipophilicity: The molecule possesses both polar (pyridine nitrogen, ether oxygen) and nonpolar (ethyl group, aromatic ring carbons) regions, making it moderately polar. Its lipophilicity, often estimated by the octanol-water partition coefficient (LogP), is expected to be moderate. While a direct experimental value is unavailable, computational models for the similar compound 1-methoxy-4-(1-methoxyethyl)benzene predict a LogP of approximately 1.9, suggesting a degree of lipophilicity.[6]

  • Basicity (pKa): The lone pair of electrons on the pyridine nitrogen atom imparts basicity. The pKa of the conjugate acid of the parent 4-methoxypyridine is approximately 6.58.[7] This basicity means that in acidic media, the molecule can be protonated to form a highly polar, water-soluble salt.

The interplay of these features suggests that this compound will exhibit a nuanced solubility profile, favoring solvents that can engage in polar interactions without being overwhelmingly polar.

Predicted Solubility Profile in Organic Solvents

Based on the "like dissolves like" principle and the compound's inferred physicochemical properties, a qualitative solubility profile can be predicted.[1][3] This serves as an essential starting point for experimental design.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolGood to Moderate The solvent's ability to hydrogen bond with the pyridine nitrogen and ether oxygen promotes solubility. The compound's nonpolar regions may limit miscibility compared to highly polar solutes.
Polar Aprotic DMSO, DMF, AcetonitrileGood Strong dipole-dipole interactions between these solvents and the polar regions of the solute are expected to lead to favorable solvation.
Intermediate Polarity Dichloromethane (DCM), Chloroform, Ethyl AcetateGood to Moderate These solvents offer a balance of polarity that can effectively solvate both the polar and nonpolar moieties of the molecule.
Nonpolar Hexane, TolueneLow to Poor The dominant dispersion forces of nonpolar solvents are insufficient to overcome the stronger solute-solute interactions of the moderately polar this compound.

Experimental Determination of Thermodynamic Solubility

To obtain definitive, quantitative data, an experimental approach is necessary. The Shake-Flask Method is the gold standard for determining thermodynamic equilibrium solubility and is recommended by the Organisation for Economic Co-operation and Development (OECD).[8][9][10][11] This method involves agitating an excess of the solute in the solvent of interest for a sufficient duration to reach equilibrium, followed by separation of the solid phase and quantification of the dissolved solute in the saturated solution.[10][12][13]

Below is a comprehensive, self-validating protocol designed for accuracy and reproducibility.

Mandatory Visualization: Experimental Workflow

The following diagram outlines the logical flow of the Shake-Flask method for determining solubility.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis A 1. Add excess solid This compound to vial B 2. Add precise volume of organic solvent A->B C 3. Seal vial tightly B->C D 4. Agitate at constant temperature (e.g., 24-72h) C->D E 5. Check for persistent undissolved solid D->E F 6. Allow to settle at temperature E->F G 7. Filter supernatant with syringe filter (e.g., 0.22 µm PTFE) F->G H 8. Prepare serial dilutions of filtrate G->H I 9. Quantify concentration (e.g., HPLC-UV, GC-FID) H->I J 10. Calculate solubility (e.g., in g/L or mol/L) I->J

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (HPLC-grade or higher)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Constant temperature shaker/incubator

  • Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Calibrated analytical instrument (e.g., HPLC-UV, GC-FID)

Methodology:

  • Preparation of Test Vessels (in triplicate):

    • Causality: Performing the experiment in triplicate is essential for statistical validity and to identify any potential outliers.

    • Add an excess amount of solid this compound to each of three glass vials. "Excess" means that a visible amount of undissolved solid must remain at the end of the experiment, ensuring saturation has been reached.[10]

    • Pipette a precise, known volume of the chosen organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation, which would artificially increase the measured concentration.

  • Equilibration:

    • Causality: Reaching thermodynamic equilibrium is the most critical step for accuracy. Insufficient agitation time will lead to an underestimation of solubility.

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period. A typical duration is 24 to 72 hours.[10][12] It is advisable to run a preliminary test, taking measurements at 24h, 48h, and 72h. Equilibrium is confirmed when two consecutive time points yield the same concentration within acceptable analytical variance.[8]

  • Phase Separation:

    • Causality: The analysis must be performed only on the liquid phase. Any suspended microcrystals will lead to a gross overestimation of solubility.

    • Once equilibrium is reached, remove the vials from the shaker and allow them to stand at the same constant temperature for several hours to let the undissolved solid settle.

    • Carefully draw the supernatant (the clear liquid phase) into a syringe.

    • Attach a solvent-compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) and discard the first few drops.

    • Filter the required volume of the saturated solution into a clean vial for analysis.

  • Quantification:

    • Causality: A robust, validated analytical method ensures that the measured concentration is accurate and reliable.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Dilute the filtered, saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using a suitable analytical technique (e.g., HPLC-UV).

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

    • Report the final solubility as the mean and standard deviation of the three replicate measurements.

Factors Influencing Solubility & Practical Implications

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. This is a critical parameter to control and report in any solubility study.

  • Purity: The presence of impurities in either the solute or the solvent can significantly alter the measured solubility.[14] Using high-purity materials is essential for obtaining intrinsic solubility data.

  • pH (in aqueous or protic systems): As a basic compound, the solubility of this compound in protic solvents can be dramatically increased by lowering the pH, which protonates the pyridine nitrogen to form a more soluble salt.

Implications for the Researcher:

  • For Synthesis: Knowing that the compound is likely highly soluble in polar aprotic solvents like DMF or DMSO makes them good candidates for reaction media. Poor solubility in hexane suggests it could be used as an anti-solvent for crystallization.

  • For Drug Development: The moderate polarity and lipophilicity suggest that formulation strategies may be required to enhance aqueous solubility for potential oral delivery routes. The compound's basicity could be exploited to form soluble salt versions.

Conclusion

While specific quantitative solubility data for this compound is not currently in the public domain, a robust scientific framework allows for its effective prediction and determination. By understanding the molecule's physicochemical properties through structural analysis, researchers can make informed decisions on solvent selection. This guide provides the authoritative, step-by-step Shake-Flask protocol , grounded in OECD guidelines, enabling any laboratory to generate the high-quality, reliable solubility data necessary to advance research, optimize processes, and accelerate development timelines.

References

  • PubChem. (n.d.). 4-Methoxypyridine N-oxide. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 1-Methoxy-4-(1-methoxyethyl)benzene. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Like Dissolves Like. Retrieved February 7, 2026, from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved February 7, 2026, from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved February 7, 2026, from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved February 7, 2026, from [Link]

  • Oreate AI Blog. (2025). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Prediction of logP for Pt(II) and Pt(IV) complexes. Retrieved February 7, 2026, from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved February 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved February 7, 2026, from [Link]

  • Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved February 7, 2026, from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 7, 2026, from [Link]

  • YouTube. (2020). Principles of Solubility in Organic Chemistry with Nadia Korovina. Retrieved February 7, 2026, from [Link]

  • ScienceDirect. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 4-Acetylpyridine. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Regulations.gov. (2017). Report : Determination of Water Solubility. Retrieved February 7, 2026, from [Link]

  • YouTube. (2021). The famous "like-dissolves-like" rule!. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 4-(4-Methoxyphenyl)pyridine. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 4-Methoxypyridine. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • NIST. (n.d.). Pyridine, 4-(1,1-dimethylethyl)-. NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

Sources

The Basicity Landscape of 4-Substituted Pyridine Ethers: A Guide to pKa Modulation in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, present in over 15% of all FDA-approved drugs. Its physicochemical versatility lies in the tunable basicity of the nitrogen atom. In particular, 4-substituted ether derivatives (4-alkoxy and 4-aryloxypyridines) represent a critical structural motif found in numerous kinase inhibitors (e.g., Sorafenib, Regorafenib).

Understanding the pKa of these derivatives is not merely an academic exercise; it is a determinant of solubility , membrane permeability (LogD) , and target binding affinity . This guide provides a technical deep-dive into the electronic factors governing the pKa of 4-substituted pyridine ethers, quantitative data analysis, and rigorous experimental protocols for their determination.

Theoretical Framework: Electronic Effects at the 4-Position

The basicity of the pyridine nitrogen is defined by the availability of its lone pair electrons to accept a proton (


).[1] Substituents at the 4-position exert influence through two primary vectors: Inductive Effects (

)
and Resonance Effects (

)
.
The Ether Linkage Paradox

Ether substituents (


) at the 4-position present a conflicting electronic profile:
  • Negative Inductive Effect (

    
    ):  The electronegative oxygen atom withdraws electron density through the 
    
    
    
    -bond framework, theoretically decreasing basicity.
  • Positive Mesomeric Effect (

    
    ):  The oxygen lone pair donates electron density into the 
    
    
    
    -system of the pyridine ring. Because the 4-position is para to the nitrogen, this resonance delocalization effectively places a negative charge density directly on the nitrogen atom, significantly increasing basicity.

In 4-alkoxypyridines (e.g., 4-methoxypyridine), the


 effect overwhelmingly dominates the 

effect, resulting in a molecule that is significantly more basic than unsubstituted pyridine.
Aryloxy vs. Alkoxy

A critical distinction exists between 4-methoxypyridine and 4-phenoxypyridine .

  • 4-Methoxypyridine: The methyl group is electron-donating (hyperconjugation), maximizing the oxygen's ability to donate into the pyridine ring.

  • 4-Phenoxypyridine: The oxygen atom is flanked by two aromatic systems. The lone pair must compete between resonating into the pyridine ring and the phenyl ring. This "competing resonance" diminishes the net electron donation to the pyridine nitrogen compared to the methoxy analog.

Quantitative Landscape: pKa Values

The following table synthesizes experimental and predicted pKa values for key derivatives. Note that "pKa" here refers to the dissociation constant of the conjugate acid (pyridinium ion,


). A higher pKa indicates a stronger base.

Table 1: Comparative pKa Values of 4-Substituted Pyridines

CompoundStructure (R at C4)pKa (Aq, 25°C)

vs Pyridine
Electronic Driver
Pyridine

5.23 0.0Reference Standard
4-Methoxypyridine

6.62 +1.39Strong

dominates

4-Ethoxypyridine

6.67 +1.44Strong

, slightly better EDG alkyl
4-Phenoxypyridine

~5.50 *+0.27Attenuated

(competing resonance)
4-Nitropyridine

1.61 -3.62Strong

and

(Reference for withdrawal)
4-Aminopyridine

9.11 +3.88Very Strong

*Note: 4-Phenoxypyridine pKa is estimated based on Hammett correlations and structural analogs. While the phenoxy group is an EDG, its effect is significantly dampened compared to alkoxy groups.

Mechanistic Deep Dive: Hammett Equation Analysis

For researchers optimizing lead compounds, the Hammett equation provides a predictive mathematical model. The pKa of a substituted pyridine can be predicted using the reaction constant (


) and the substituent constant (

).

[2]
  • 
    :  5.23 (Unsubstituted Pyridine)
    
  • 
     (Reaction Constant):  ~5.90 for pyridine protonation. The high positive value indicates this system is highly sensitive to electronic substituent effects.
    
  • 
     (Substituent Constant): 
    
    • 
      : -0.27
      
    • 
      : -0.03 to -0.32 (Solvent dependent, generally considered weakly donating in this context).
      
Calculation Example: 4-Methoxypyridine



Result: The calculated value (6.82) aligns closely with the experimental value (6.62), validating the model.
Visualization of Electronic Logic

The following diagram illustrates the competing electronic effects determining the basicity.

ElectronicEffects Substituent 4-Position Substituent Oxygen Oxygen Atom Substituent->Oxygen defines chemical env PyridineRing Pyridine Ring Oxygen->PyridineRing +M Donation (Resonance) Oxygen->PyridineRing -I Withdrawal (Induction) PhenylRing Phenyl Ring (if Phenoxy) Oxygen->PhenylRing Competing Resonance (-OPh only) Nitrogen Pyridine Nitrogen (N1) PyridineRing->Nitrogen Increases e- density Basicity Resulting pKa Nitrogen->Basicity Lone Pair Availability PhenylRing->Oxygen Reduces availability for Pyridine

Figure 1: Logic flow of electronic effects. Note how the Phenyl ring in 4-phenoxypyridine acts as a "sink," competing for the oxygen lone pair and reducing the basicity boost compared to methoxy derivatives.

Experimental Methodology: Potentiometric Titration

While computational predictions are useful, experimental validation is mandatory for IND-enabling studies. Potentiometric titration is the "Gold Standard" (IUPAC recommended) for pKa determination of pyridines due to its high precision (


 units).
Reagents and Setup
  • Titrator: Automated potentiometric titrator (e.g., Mettler Toledo or Sirius T3).

  • Electrode: Double-junction pH glass electrode (Ag/AgCl).

  • Titrant: 0.1 M HCl and 0.1 M NaOH (Carbonate-free, standardized).

  • Ionic Strength Adjuster (ISA): 0.15 M KCl (to mimic physiological ionic strength).

  • Inert Gas: Argon or Nitrogen purge (essential to remove dissolved

    
    ).
    
Step-by-Step Protocol
  • System Calibration (The "Self-Validating" Step):

    • Calibrate the electrode using standard buffers (pH 4.01, 7.00, 10.01).

    • Validation Check: Titrate a standard substance (e.g., Potassium Hydrogen Phthalate or unsubstituted Pyridine) before the unknown. If the standard deviates by >0.05 pKa units, recalibrate.

  • Sample Preparation:

    • Dissolve ~3-5 mg of the 4-alkoxypyridine derivative in 20 mL of 0.15 M KCl.

    • Solubility Note: If the derivative is lipophilic (e.g., 4-phenoxypyridine), use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.

  • Acid-Base Titration:

    • Adjust starting pH to ~2.0 using 0.1 M HCl (ensuring full protonation to the pyridinium form).

    • Titrate with 0.1 M NaOH in small increments (0.5 - 5

      
      L) until pH reaches ~11.0.
      
    • Maintain temperature at exactly 25.0°C

      
       0.1°C.
      
  • Data Analysis (Bjerrum Plot):

    • Plot

      
       (average number of protons bound) vs. pH.
      
    • The pKa corresponds to the pH where

      
      .
      
Experimental Workflow Diagram

TitrationWorkflow Start Start: Sample Weighing SolubilityCheck Is Sample Water Soluble? Start->SolubilityCheck AqueousPrep Dissolve in 0.15M KCl SolubilityCheck->AqueousPrep Yes CosolventPrep Prepare MeOH/Water Series (20%, 30%, 40%) SolubilityCheck->CosolventPrep No Degas Purge with Argon (Remove CO2) AqueousPrep->Degas CosolventPrep->Degas Acidify Acidify to pH 2.0 (HCl) Degas->Acidify Titrate Titrate with NaOH (Dynamic Dosing) Acidify->Titrate Calc Calculate pKa (Bjerrum Plot) Titrate->Calc Extrapolate Yasuda-Shedlovsky Extrapolation to 0% Solvent Calc->Extrapolate If Co-solvent used

Figure 2: Decision tree and workflow for potentiometric pKa determination, highlighting the critical path for lipophilic ether derivatives.

Application in Drug Design[3][4][5]

Modulating the pKa of the pyridine ring via 4-ether substitutions is a powerful tactic in lead optimization:

  • Solubility Enhancement: Increasing pKa (e.g., using 4-methoxy) ensures the drug is ionized in the stomach (pH 1-2), drastically improving dissolution rates for oral formulations.

  • Permeability Tuning: For CNS targets, a very high pKa can be detrimental as the ionized species cannot cross the Blood-Brain Barrier. Using a 4-phenoxy group (lower pKa, higher lipophilicity) can balance solubility with passive permeability.

  • Salt Formation: A pKa > 4-5 is generally required to form stable hydrochloride salts. 4-alkoxypyridines are excellent candidates for salt formation, whereas electron-deficient pyridines (e.g., 4-nitro) often fail to form stable salts.

References

  • IUPAC. (2006). Guidelines for NMR measurements for determination of high and low pKa values. Pure and Applied Chemistry.

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (The classic reference for pyridine pKa values).
  • Bordwell pKa Table. (Online Database). pKa Data for Organic Compounds.[2][3]

Sources

A-Technical-Guide-to-4-Substituted-Pyridine-Derivatives-4-Methoxypyridine-vs-4-1-Methoxyethyl-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to 4-Substituted Pyridine Derivatives: 4-Methoxypyridine vs. 4-(1-Methoxyethyl)pyridine

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, materials science, and catalysis. Substituents at the C4-position profoundly influence the electronic properties, steric profile, and metabolic stability of the entire molecule. This guide provides an in-depth comparative analysis of two structurally related C4-substituted pyridines: 4-methoxypyridine and this compound. We will explore their distinct physicochemical properties, synthetic routes, spectroscopic signatures, and reactivity profiles. This analysis aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically select the appropriate derivative for their specific application, whether it be for fine-tuning basicity, modulating ligand-receptor interactions, or designing metabolically robust pharmaceutical candidates.

Molecular Structure and Physicochemical Properties

The fundamental difference between 4-methoxypyridine and this compound lies in the nature of the C4 substituent. 4-Methoxypyridine features a simple methoxy group directly attached to the aromatic ring, while this compound possesses a more complex, chiral side chain with an additional ether linkage. This seemingly minor structural alteration has significant consequences for the molecule's overall properties.

Comparative Physicochemical Data

The introduction of the ethyl spacer in this compound increases its molecular weight, lipophilicity (LogP), and steric bulk compared to the planar methoxy group in 4-methoxypyridine. A key differentiator is the basicity, reflected by the pKa of the conjugate acid (the pyridinium ion). The methoxy group in 4-methoxypyridine is a strong resonance electron-donating group, which increases the electron density on the pyridine nitrogen, making it more basic (higher pKa) than unsubstituted pyridine (pKa ≈ 5.23)[1]. The 1-methoxyethyl group, while still electron-donating through induction, is sterically more demanding, which can influence its interaction with solvents and surrounding molecules.

Property4-MethoxypyridineThis compound (Predicted)
Molecular Formula C₆H₇NOC₈H₁₁NO
Molecular Weight 109.13 g/mol [2][3]137.18 g/mol
Appearance Clear colorless to slightly yellow liquid[4]Liquid (Predicted)
Boiling Point 190 °C> 200 °C
pKa (pyridinium ion) 6.58[4]~6.0 - 6.5
LogP (Predicted) 0.51.2

Synthesis and Manufacturing Considerations

The synthetic accessibility of these compounds is a critical factor for their practical application. Both molecules can be prepared from readily available starting materials, but through distinct chemical pathways.

Synthesis of 4-Methoxypyridine

A common and efficient method for the synthesis of 4-methoxypyridine is via the Williamson ether synthesis, starting from 4-hydroxypyridine. This method is robust and scalable.

Experimental Protocol: Synthesis of 4-Methoxypyridine

  • Deprotonation: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of 4-hydroxypyridine (1.0 eq) in THF is added dropwise. Rationale: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group to form the corresponding sodium salt.

  • Methylation: After stirring for 30 minutes, methyl iodide (1.2 eq) is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours. Rationale: Methyl iodide is a potent electrophile for the S_N2 reaction with the pyridinolate anion.

  • Workup and Purification: The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford 4-methoxypyridine.

Synthesis of this compound

The synthesis of this compound typically starts from 4-acetylpyridine. The key transformation is the reduction of the ketone followed by etherification.

Experimental Protocol: Synthesis of this compound

  • Reduction: 4-Acetylpyridine (1.0 eq) is dissolved in methanol and cooled to 0 °C. Sodium borohydride (1.5 eq) is added portion-wise, and the reaction is stirred for 2 hours. Rationale: Sodium borohydride is a mild and selective reducing agent for ketones in the presence of the pyridine ring.

  • Etherification (via intermediate activation): The resulting alcohol can be converted to the target ether under acidic conditions with methanol or via a two-step process involving activation of the hydroxyl group (e.g., as a tosylate or halide) followed by nucleophilic substitution with sodium methoxide.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride and the methanol is removed under reduced pressure. The aqueous residue is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The product is purified by column chromatography.

Comparative Synthesis Workflow

G cluster_0 Synthesis of 4-Methoxypyridine cluster_1 Synthesis of this compound A0 4-Hydroxypyridine A1 Deprotonation (NaH, THF) A0->A1 A2 4-Pyridinolate A1->A2 A3 Methylation (CH3I) A2->A3 A4 4-Methoxypyridine A3->A4 B0 4-Acetylpyridine B1 Reduction (NaBH4, MeOH) B0->B1 B2 4-(1-Hydroxyethyl)pyridine B1->B2 B3 Etherification (e.g., H+, MeOH) B2->B3 B4 This compound B3->B4

Caption: Comparative synthetic workflows for 4-methoxypyridine and this compound.

Spectroscopic and Analytical Characterization

The structural differences between the two molecules are clearly reflected in their NMR spectra.

¹H NMR Spectroscopy
  • 4-Methoxypyridine: The ¹H NMR spectrum is simple, showing a singlet for the methoxy protons (~3.9 ppm) and two sets of doublets for the aromatic protons, corresponding to the protons at C2/C6 and C3/C5.[5]

  • This compound: The spectrum is more complex. It features a doublet for the methyl group of the ethyl side chain (~1.5 ppm), a singlet for the methoxy group on the side chain (~3.3 ppm), a quartet for the benzylic proton (~4.5 ppm), and the characteristic pyridine ring protons.

¹³C NMR Spectroscopy
  • 4-Methoxypyridine: The spectrum shows a signal for the methoxy carbon (~55 ppm) and three signals for the pyridine ring carbons (C4, C2/C6, and C3/C5).

  • This compound: This molecule will exhibit more signals, including two distinct methoxy carbon signals, a methyl carbon, a methine carbon, and the pyridine ring carbons.

Comparative Reactivity and Electronic Profile

The electronic and steric differences between the substituents dictate the reactivity of these molecules.

Nucleophilicity and Basicity

As previously mentioned, the methoxy group in 4-methoxypyridine is a strong resonance donor, making the pyridine nitrogen more basic and nucleophilic compared to pyridine itself. This increased nucleophilicity makes it a useful ligand in coordination chemistry and a catalyst in various organic transformations.[6] The 1-methoxyethyl group is primarily an inductive electron-donating group. While it also increases the basicity of the pyridine nitrogen, the effect is generally less pronounced than the resonance donation from the methoxy group.

Steric Hindrance

The 1-methoxyethyl group is significantly larger than the methoxy group. This increased steric bulk can hinder the approach of reactants to the nitrogen atom or the adjacent C3/C5 positions. This can be advantageous in directing reactions to other sites on the molecule or in creating specific ligand-metal geometries in catalysis.

Metabolic Stability

For drug development professionals, understanding the metabolic fate of a molecule is crucial. The benzylic-like proton on the 1-methoxyethyl side chain of this compound is a potential site for oxidative metabolism by cytochrome P450 enzymes. This could lead to dealkylation or hydroxylation, resulting in a shorter in vivo half-life compared to 4-methoxypyridine, which lacks such a readily oxidizable position. Benzyl ethers, a related structural motif, are known to undergo such metabolic transformations.

G cluster_0 4-Methoxypyridine cluster_1 This compound A_Struct Structure: Planar Methoxy A_Elec Electronics: Strong Resonance Donor A_Struct->A_Elec A_Steric Sterics: Low A_Struct->A_Steric A_Metab Metabolism: Metabolically Robust A_Struct->A_Metab A_React Reactivity: High Basicity Good Ligand A_Elec->A_React A_Steric->A_React B_React Reactivity: Moderate Basicity Sterically Hindered Ligand B_Struct Structure: Bulky, Chiral Side Chain B_Elec Electronics: Inductive Donor B_Struct->B_Elec B_Steric Sterics: High B_Struct->B_Steric B_Metab Metabolism: Potential Oxidative Metabolism at CH B_Struct->B_Metab B_Elec->B_React B_Steric->B_React

Caption: Structure-property relationships for the two pyridine derivatives.

Applications in Research and Development

The distinct properties of these two molecules lend themselves to different applications.

  • 4-Methoxypyridine is widely used as a building block in the synthesis of pharmaceuticals and agrochemicals.[6][7] Its high basicity and good coordinating ability make it a valuable ligand in transition metal catalysis, for example, in copper-catalyzed dearomatization reactions.[8][9]

  • This compound , with its increased steric bulk and chiral center, could be explored for applications in asymmetric catalysis, where the ligand's stereochemistry can influence the stereochemical outcome of a reaction. The introduction of the 1-methoxyethyl group also provides a handle for further functionalization, and its altered lipophilicity could be beneficial in tuning the solubility and pharmacokinetic properties of drug candidates.

Conclusion

While 4-methoxypyridine and this compound share the same pyridine core, the nature of their C4-substituent imparts distinct and predictable physicochemical and reactive properties. 4-Methoxypyridine is an electron-rich, sterically unencumbered, and metabolically stable building block. In contrast, this compound offers increased steric hindrance, a chiral center, and a potential metabolic soft spot. A thorough understanding of these differences is paramount for researchers and drug developers to make informed decisions in molecular design, enabling the rational optimization of catalysts, materials, and therapeutic agents.

References

  • Eight Chongqing Chemdad Co. 4-Methoxypyridine. [Link]

  • PubChem. 4-Methoxypyridine N-oxide. [Link]

  • PubChem. 4-(Methoxycarbonyl)pyridine 1-oxide. [Link]

  • ResearchGate. The physical properties of pyridine. | Download Table. [Link]

  • PubChem. 4-Methoxypyridine. [Link]

  • ACS Publications. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions | ACS Catalysis. [Link]

  • Wikipedia. Pyridine. [Link]

  • PMC. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. [Link]

  • PubChem. 1-Methoxy-4-(1-methoxyethyl)benzene. [Link]

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Configuration & Synthesis of 1-Methoxyethyl Pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-methoxyethyl pyridine moiety (–CH(OCH₃)CH₃ attached to a pyridine ring) is a critical pharmacophore in medicinal chemistry, frequently serving as a chiral handle to tune the solubility and binding affinity of kinase inhibitors and GPCR ligands. The configuration of the chiral center at the benzylic position is non-trivial; it dictates the vector of the methoxy group within the binding pocket.

This guide addresses the three primary challenges associated with this motif:

  • Enantioselective Synthesis: Moving beyond racemic resolution to catalytic asymmetric methods.[1]

  • Absolute Configuration (AC) Assignment: Utilizing Mosher’s method and Vibrational Circular Dichroism (VCD) when X-ray is not viable.[2][1]

  • Configurational Stability: Mitigating racemization risks driven by the electron-deficient pyridine ring.[1]

Structural Significance & Pharmacological Relevance[2]

The 1-methoxyethyl group functions as more than a steric bulk.[1] The oxygen atom often acts as a weak hydrogen bond acceptor, while the methyl group restricts rotation (atropisomerism potential when ortho-substituted).

The "Benzylic" Acidity Challenge

Unlike a standard benzylic ether, the pyridine ring exerts an electron-withdrawing effect (–I and –M effects), increasing the acidity of the methine proton at the chiral center.

  • Risk: Exposure to strong bases (e.g., LDA, t-BuLi) can deprotonate this center, leading to immediate racemization via a planar carbanion intermediate.[2][1]

  • Implication: Synthetic routes must avoid highly basic conditions after the chiral center is established.[1]

Synthetic Routes to Enantiopurity[2][3]

The most robust strategy relies on establishing chirality at the alcohol stage (1-(pyridin-2-yl)ethanol), followed by methylation that preserves configuration.[2]

Workflow Visualization

The following diagram outlines the decision matrix for synthesis and assignment.

SynthesisWorkflow Start Target: Chiral 1-Methoxyethyl Pyridine Ketone Precursor: Acetylpyridine Start->Ketone RouteA Route A: Asymmetric Transfer Hydrogenation (Ir/Ru Catalysis) Ketone->RouteA RouteB Route B: Racemic Reduction + Lipase Resolution Ketone->RouteB ChiralAlc Intermediate: Chiral Alcohol (>98% ee) RouteA->ChiralAlc High Yield Methylation O-Methylation (NaH/MeI or Ag2O/MeI) ChiralAlc->Methylation RouteB->ChiralAlc Max 50% Yield FinalProduct Final Ether Product Methylation->FinalProduct Note_Ret NOTE: Retention of Configuration Note_Ret->Methylation

Caption: Figure 1. Synthetic workflow prioritizing Asymmetric Transfer Hydrogenation (ATH) for high-yield enantiopurity.

Route A: Asymmetric Transfer Hydrogenation (ATH)

This is the preferred industrial route. Using Noyori-type catalysts (Ru or Ir complexes with chiral diamine ligands), acetylpyridines are reduced to alcohols with high enantiomeric excess (ee).[2][1]

  • Catalyst System:

    
     with chiral ligands (e.g., 
    
    
    
    -f-binaphane or similar phosphine-nitrogen ligands).[2][1]
  • Conditions: Formic acid/Triethylamine (5:2) azeotrope or Isopropanol as the hydrogen source.[1]

  • Outcome: Typically >95% yield and >98% ee.[1]

Step 2: Methylation (The Critical Junction)

To convert the alcohol to the methyl ether without racemizing or inverting:

  • Recommended: Williamson Ether Synthesis (NaH, MeI, THF, 0°C).[2][1]

    • Mechanism:[3][4] Deprotonation of the hydroxyl group followed by

      
       attack on Methyl Iodide.[1]
      
    • Stereochemistry:Retention. The C-O bond of the chiral center is not broken; only the O-H bond is cleaved.

  • Avoid: Mitsunobu conditions (leads to Inversion) unless specifically required to correct the stereochemistry.

Determination of Absolute Configuration (AC)

Do not rely solely on specific rotation (


) comparisons, as solvent effects and concentration can flip the sign of rotation for pyridine derivatives.[2]
Method 1: The Mosher Ester Analysis (NMR)

This is the standard protocol for the alcohol intermediate.[5] If you determine the alcohol's configuration, the ether's configuration is known (assuming retention during methylation).

Principle: Reaction of the chiral alcohol with


- and 

-MTPA-Cl (Mosher's acid chloride) creates diastereomeric esters.[2] The anisotropic effect of the phenyl ring shields/deshields protons differently in the two diastereomers.
Protocol:
  • Derivatization: React 5-10 mg of the chiral alcohol with

    
    -MTPA-Cl and 
    
    
    
    -MTPA-Cl in separate vials (Pyridine/DMAP/DCM).
  • NMR Analysis: Acquire

    
     NMR for both esters.
    
  • Calculation: Calculate

    
     for protons neighboring the chiral center.[1][5][6]
    
  • Assignment:

    • Arrange the molecule with the chiral proton facing front and the ester group up.

    • Protons with positive

      
       reside on the right side.[1]
      
    • Protons with negative

      
       reside on the left side.[1]
      
Method 2: Vibrational Circular Dichroism (VCD)

If the ether is already synthesized or the alcohol cannot be derivatized, VCD is the definitive solution-state method.

  • Advantage: Non-destructive; requires no crystallization.[1]

  • Requirement: 5-10 mg of sample in

    
     or 
    
    
    
    .[1]
  • Workflow:

    • Measure Experimental VCD/IR spectra.[1][7]

    • Compute Theoretical VCD (DFT level, e.g., B3LYP/6-31G*) for the

      
      -enantiomer.[2][1]
      
    • Compare: If the experimental bands align (sign and intensity) with the calculated spectrum, the sample is

      
      . If mirror image, it is 
      
      
      
      .[2][1][8]

Experimental Protocols

Protocol A: Synthesis of (S)-1-(pyridin-2-yl)ethanol (Example)

Note: This protocol assumes the use of a generic Noyori-Ikariya transfer hydrogenation catalyst.[2]

  • Reagents: 2-Acetylpyridine (10 mmol),

    
     (0.5 mol%), Formic acid/TEA (5:2 complex, 10 mL).
    
  • Procedure:

    • Degas the Formic acid/TEA mixture with Argon for 15 mins.

    • Add the catalyst and substrate.[1]

    • Stir at 25°C for 24 hours. Monitor by TLC (EtOAc/Hexane).[2][1]

  • Workup: Quench with saturated

    
    , extract with DCM (
    
    
    
    mL). Wash organics with brine, dry over
    
    
    .[2][1]
  • Purification: Silica gel chromatography (Gradient 10-30% EtOAc in Hexane).

  • Validation: Check ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Methylation with Retention[2]
  • Reagents: Chiral Alcohol (from Protocol A, 1.0 eq), NaH (60% dispersion, 1.2 eq), MeI (1.5 eq), dry THF.

  • Procedure:

    • Cool THF solution of alcohol to 0°C under

      
      .
      
    • Add NaH portion-wise. Stir 30 min (H2 evolution).

    • Add MeI dropwise.[1]

    • Warm to RT and stir 2 hours.

  • Workup: Quench carefully with water. Extract with

    
    .
    
  • Note: The configuration of the product is identical to the starting alcohol.

Data Summary Table
ParameterMethodTypical RequirementOutputConfidence
Enantiopurity Chiral HPLC1 mg sampleee%High
Abs.[2][1] Config (Solid) X-Ray (Anomalous Dispersion)Single CrystalR/SAbsolute
Abs.[2][1][5] Config (Liquid) VCD Spectroscopy10 mg / 0.1 mLR/SHigh
Abs.[2][1] Config (Liquid) Mosher's NMR5 mg (Alcohol only)

Analysis
High
Stability

Exchange NMR
5 mg in

H/D Exchange RateMedium

References

  • Nafie, L. A. (2012).[2][1] Vibrational Optical Activity: Principles and Applications. John Wiley & Sons.[1] (Definitive text on VCD for configuration assignment).

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[2][1] The assignment of absolute configuration by NMR.[4][5][6][9][10] Chemical Reviews, 104(1), 17-118.[2][1] Link[2]

  • Ohkuma, T., et al. (1998).[2][1] Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones.[2][1] Journal of the American Chemical Society, 120(51), 13529–13530.[2][1] (Seminal work on asymmetric reduction of ketones).[2][1]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[2][1] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[5][6][10] Nature Protocols, 2, 2451–2458.[2][1] Link[2]

  • Google Patents. (2019).[2][1] Preparation method of (R)-phenyl(pyridine-2-yl)methanol derivative. CN109776400B.[1] (Industrial application of Ir-catalyzed synthesis). Link

Sources

Stability of Benzylic-Type Pyridine Ethers Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical stability profile of benzylic-type pyridine ethers, specifically focusing on their behavior under basic conditions. It distinguishes between the two primary structural classes—Pyridylmethyl ethers (Picolyl ethers) and Alkoxypyridines —and provides mechanistic insights into their degradation pathways, primarily the [1,2]-Wittig rearrangement.

Executive Summary

In drug development, benzylic-type pyridine ethers are frequently employed as bioisosteres of benzyl ethers to improve aqueous solubility and metabolic stability. However, their stability under basic conditions is non-binary; it is strictly conditional based on the position of the nitrogen atom relative to the ether linkage and the strength of the base employed.

  • Operational Stability: Generally stable to aqueous bases (NaOH, K₂CO₃, NaHCO₃) and nucleophilic bases at ambient temperatures.

  • Critical Instability: Highly susceptible to skeletal rearrangement (Wittig type) or elimination under strong, non-nucleophilic basic conditions (e.g., LDA, NaH,

    
    -BuLi), particularly for 2-  and 4-substituted  isomers.
    

Structural Classification & Reactivity

To accurately assess stability, one must define the specific connectivity. "Benzylic-type pyridine ether" refers to two distinct pharmacophores:

ClassStructureDescriptionPrimary Instability Mode
Type A: Picolyl Ethers

Pyridine ring attached to the

methylene.

-Deprotonation followed by [1,2]-Wittig Rearrangement.[1]
Type B: Alkoxypyridines

Oxygen attached directly to the Pyridine ring.Nucleophilic Aromatic Substitution (

) or rearrangement.

This guide focuses on Type A (Picolyl Ethers) as they are the direct isosteres of benzyl ethers.

Mechanistic Analysis of Instability

The instability of picolyl ethers under basic conditions is driven by the acidity of the benzylic protons . Unlike a standard benzyl ether (toluene pKa


 43), the electron-deficient pyridine ring significantly acidifies the adjacent methylene protons.
The Acidity Differential (The 2/4 vs. 3 Rule)

The stability is dictated by resonance stabilization of the carbanion intermediate.

  • 2-Picolyl & 4-Picolyl Ethers: The nitrogen atom can stabilize the negative charge via resonance (forming an aza-enolate equivalent). This lowers the pKa of the CH₂ protons to

    
     28–30 (DMSO scale).
    
  • 3-Picolyl Ethers: The negative charge cannot be delocalized onto the nitrogen. The pKa remains high (

    
     38–40), rendering them significantly more stable to base.
    
The [1,2]-Wittig Rearrangement Pathway

Upon deprotonation by a strong base (e.g., LiHMDS,


-BuLi), 2- and 4-picolyl ethers do not simply degrade; they undergo a rapid [1,2]-Wittig rearrangement . This isomerizes the ether into a secondary alcohol, altering the pharmacophore permanently.

Mechanism:

  • Deprotonation: Base removes a benzylic proton, forming a lithiated carbanion.

  • Homolysis: The C-O bond weakens, leading to homolytic cleavage.

  • Radical Recombination: The resulting radical pair recombines at the carbon center (C-C bond formation).

WittigRearrangement cluster_0 Step 1: Deprotonation cluster_1 Step 2: Radical Dissociation cluster_2 Step 3: Recombination Start 2-Picolyl Ether (Py-CH2-O-R) Anion Lithiated Species (Py-CH(Li)-O-R) Start->Anion -H+ Base Strong Base (e.g., LDA) Base->Anion RadicalPair Radical Pair [Py-CH•  •O-R] Anion->RadicalPair Homolysis Product Secondary Alcohol (Py-CH(OH)-R) RadicalPair->Product C-C Bond Formation

Caption: Mechanism of base-induced [1,2]-Wittig rearrangement in 2-picolyl ethers.

Practical Stability Guidelines

For researchers handling these compounds, the choice of base is the determinant of stability.

Table 1: Base Compatibility Matrix
Base ClassExamplesCompatibility (2/4-Picolyl)Compatibility (3-Picolyl)Notes
Inorganic Carbonates K₂CO₃, Cs₂CO₃Stable Stable Standard for alkylations.
Hydroxides (Aq.) NaOH, LiOHStable Stable Stable at RT; hydrolysis possible at high T if ester present.
Alkoxides NaOMe, KOtBuConditional Stable Stable at 0°C; risk of rearrangement at reflux in THF.
Amide Bases LDA, LiHMDSUnstable Conditional Rapid deprotonation/rearrangement for 2/4-isomers.
Organolithiums

-BuLi,

-BuLi
Unstable Unstable Will cause rearrangement or ring lithiation.
Mitigation Strategies

If a strong base reaction is required elsewhere on the molecule:

  • Switch Isomers: Use the 3-picolyl isomer if the biology permits; it resists deprotonation.

  • Steric Shielding: Substitution at the benzylic position (e.g.,

    
    -methyl) slows deprotonation but does not eliminate it.
    
  • Alternative Protecting Groups: If the pyridine ether is a protecting group, switch to a 2-methoxyethoxymethyl (MEM) or Silyl ether, which lack the acidic benzylic proton.

Experimental Protocols

Protocol A: Deuterium Exchange Stress Test

To empirically determine if your specific pyridine ether is susceptible to base instability before committing to a scale-up.

  • Preparation: Dissolve the substrate (0.1 mmol) in THF-

    
     (0.6 mL) in an NMR tube.
    
  • Base Addition: Add 1.1 equivalents of KO

    
    Bu (dissolved in minimal THF-
    
    
    
    ) or NaOD (in D₂O) depending on the target condition.
  • Monitoring: Acquire

    
     NMR spectra at t=0, 1h, and 24h.
    
  • Analysis:

    • Stable: No change in the benzylic methylene signal (

      
       4.5–5.2 ppm).
      
    • Unstable (Deprotonation): Disappearance of the benzylic signal (formation of anion) or splitting changes.

    • Unstable (Rearrangement): Appearance of new methine signals (

      
       4.0–6.0 ppm) corresponding to the secondary alcohol product.
      
Protocol B: Controlled Degradation (Forced Degradation)

For drug substance stability profiling.

  • Condition: 0.1 N NaOH / MeOH (1:1 v/v) at 60°C for 24 hours.

  • Analysis: HPLC-UV/MS.

  • Expectation: Picolyl ethers should generally pass this test. If degradation occurs, check for

    
     hydrolysis (formation of hydroxypyridine) rather than rearrangement.
    

References

  • Tomooka, K., et al. (1996).[2] "Stereoselective [1,2]-Wittig Rearrangement." Journal of the American Chemical Society.[2] Link

  • Dudley, G. B., et al. (2007). "Anionic rearrangement of 2-benzyloxypyridines."[3] Journal of Organic Chemistry. Link

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. Link

  • BenchChem Technical Support. (2025). "Stability of Protecting Groups in Acidic and Basic Conditions." Link

  • Werz, D. B., et al. (2017). "Palladium-Catalyzed Cross-Coupling of 4-Pyridylmethyl Ethers." Organic Letters. Link

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 4-(1-Methoxyethyl)pyridine

[1]

Executive Summary & Strategic Analysis

This application note details the synthesis of 4-(1-methoxyethyl)pyridine from 4-acetylpyridine . While direct reductive etherification strategies exist, they often suffer from poor chemoselectivity due to the basic nitrogen and the potential for over-reduction of the pyridine ring.[1]

Therefore, this guide recommends a robust Two-Step Protocol :

  • Chemoselective Reduction: Conversion of the ketone to a secondary alcohol using Sodium Borohydride (

    
    ).[2][1]
    
  • Williamson Ether Synthesis:

    
    -Methylation using Sodium Hydride (
    
    
    ) and Iodomethane (
    
    
    ).[2][1]

Why this route?

  • Scalability: Both steps use standard, inexpensive reagents available in multi-gram quantities.[2][1]

  • Purification Logic: The intermediate alcohol is a stable solid that can be recrystallized, ensuring high purity before the sensitive methylation step.[1]

  • Chemoselectivity Control: Step 2 utilizes specific temperature controls to favor

    
    -alkylation over the competing 
    
    
    -alkylation (quaternization).[2][1]

Retrosynthetic Analysis & Reaction Scheme

The synthesis relies on disconnecting the ether bond to reveal the alkoxide and the methylating agent.[1] The alkoxide is derived from the corresponding alcohol, which is accessed via hydride reduction of the ketone.[1]

ReactionSchemeSM4-Acetylpyridine(Starting Material)Inter1-(4-Pyridyl)ethanol(Intermediate)SM->InterStep 1: NaBH4, MeOH0°C -> RTProdThis compound(Target)Inter->ProdStep 2: NaH, MeI, THF0°C (Kinetic Control)SideN-Methyl Pyridinium Salt(Byproduct)Inter->SideExcess MeI / High Temp

Figure 1: Reaction scheme highlighting the primary pathway and the potential N-alkylation side reaction.

Protocol A: Reduction of 4-Acetylpyridine[1]

This step reduces the ketone to 1-(4-pyridyl)ethanol (CAS: 5344-27-4).[2][1] Sodium borohydride is selected for its compatibility with the pyridine ring (unlike

21
Reagents & Materials
ReagentEquiv.[2][1][3][4][5][6]Role
4-Acetylpyridine 1.0Substrate
Sodium Borohydride (

)
1.1Reducing Agent (Hydride source)
Methanol (MeOH) SolventProtic solvent activates

Acetone ExcessQuenching agent
Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask (RBF) and equip it with a magnetic stir bar. Nitrogen atmosphere is good practice but not strictly required for

    
     reductions.[2][1]
    
  • Dissolution: Dissolve 4-acetylpyridine (10 mmol) in Methanol (30 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add

    
      (11 mmol) portion-wise over 15 minutes. Caution: Gas evolution (
    
    
    ) will occur.[2][1]
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane 1:1).[2][1] The ketone spot (

      
      ) should disappear, replaced by a lower 
      
      
      alcohol spot.[2][1]
  • Quench: Add 5 mL of Acetone to consume excess hydride. Stir for 10 minutes.

  • Workup:

    • Concentrate the mixture under reduced pressure (Rotavap) to remove MeOH.[2][1]

    • Dissolve the residue in DCM (50 mL) and wash with Saturated

      
        (20 mL) followed by Brine .
      
    • Dry organic layer over

      
      , filter, and concentrate.[2][1][3]
      
  • Purification: The crude solid is usually pure enough (>95%).[2][1] If necessary, recrystallize from Ethyl Acetate/Hexane.[2][1]

Protocol B: Chemoselective O-Methylation[1]

This is the critical step. The pyridine nitrogen is nucleophilic.[1] To favor


alkoxide

21
Reagents & Materials
ReagentEquiv.[2][1][3][4][5][6]Role
1-(4-Pyridyl)ethanol 1.0Substrate (from Step 1)
Sodium Hydride (60% in oil) 1.2Strong Base (Deprotonation)
Iodomethane (MeI) 1.1Electrophile
THF (Anhydrous) SolventAprotic, polar solvent
Step-by-Step Methodology
  • Safety Prep:

    
     is pyrophoric; MeI is a suspected carcinogen.[2][1] Work in a fume hood.
    
  • Deprotonation:

    • Suspend

      
        (12 mmol) in anhydrous THF  (20 mL) in a dry RBF under Nitrogen. Cool to 0°C .[2][1]
      
    • Dissolve 1-(4-pyridyl)ethanol (10 mmol) in THF (10 mL) and add dropwise to the

      
       suspension.
      
    • Observation: Hydrogen gas evolution.[2][1] The solution may turn slightly yellow/orange.[2][1]

    • Stir at 0°C for 30 minutes to ensure complete formation of the Sodium Alkoxide.

  • Alkylation:

    • Add Iodomethane (11 mmol) dropwise via syringe at 0°C .[2][1]

    • Critical: Keep the reaction cold (0°C to 10°C) for the first hour to favor the kinetic reaction (O-attack) over the thermodynamic or less favored N-attack.[2][1]

    • Allow to warm to RT slowly and stir for 4–12 hours.

  • Self-Validating Workup (The "Partition Check"):

    • Quench carefully with Water (slow addition).[2][1]

    • Extract with Diethyl Ether (

      
      )  or DCM .[2][1]
      
    • Phase Separation Logic:

      • Organic Layer: Contains Target Ether and unreacted Alcohol.[2][1]

      • Aqueous Layer: Contains inorganic salts and N-methylated pyridinium byproducts (which are ionic and water-soluble).[2][1]

    • Note: This wash effectively removes the problematic N-alkylated impurity.[2][1]

  • Purification:

    • Dry the organic layer (

      
      ) and concentrate.[2][1]
      
    • Purify via Flash Column Chromatography (

      
      , eluting with DCM:MeOH 95:5).[2][1]
      

Analytical Data & Validation

Expected NMR Profile ( )
Proton EnvironmentMultiplicityShift (

ppm)
IntegrationMechanistic Insight
Pyridine

Doublet (d)~ 8.552HDeshielded by Nitrogen
Pyridine

Doublet (d)~ 7.252HCharacteristic of 4-subst.[2][1] pyridine
Benzylic CH Quartet (q)~ 4.251HShifted by Oxygen and Ring
Methoxy

Singlet (s)~ 3.253HDiagnostic ether peak
Methyl

Doublet (d)~ 1.403HCoupled to Benzylic CH
Troubleshooting: N- vs O-Alkylation

If the NMR shows a downfield shift of the pyridine protons (Ortho > 9.0 ppm) and a methyl singlet around 4.5 ppm, N-methylation has occurred.[2][1]

  • Correction: Ensure the alcohol is fully deprotonated (longer stir time with NaH) before adding MeI. Use strict 0°C control during addition.

Safety & Hazard Control

  • Sodium Hydride (NaH): Reacts violently with water/moisture releasing

    
    .[2][1] Store under inert gas. Quench excess NaH with isopropanol or ethyl acetate before adding water.[2][1]
    
  • Iodomethane (MeI): Volatile, toxic neurotoxin, and alkylating agent.[2][1] Use gloves and work in a high-efficiency fume hood.[2][1] Destruct excess MeI in waste streams using ammonia solution.[2][1]

  • 4-Acetylpyridine: Irritant.[2][1] Avoid inhalation.

References

  • Reduction of Ketones: Brown, H. C.; Krishnamurthy, S. "Forty years of hydride reductions."[2][1] Tetrahedron1979 , 35, 567.[2][1]

  • Properties of 4-Pyridineethanol (Intermediate): National Center for Biotechnology Information.[2][1] PubChem Compound Summary for CID 72921, 4-Pyridineethanol.[2][1] [Link]

  • Williamson Ether Synthesis on Pyridines: Scriven, E. F. V.[2][1] "Pyridine and its Derivatives." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996 .[2][1] (General reference for pyridine reactivity patterns favoring O- vs N-alkylation).

  • Chemoselectivity in Alkylation: Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed., Oxford University Press, 2012 .[2][1] (Chapter on Nucleophilic Substitution and Heterocycles).

O-Methylation of 1-(pyridin-4-yl)ethanol: A Detailed Protocol for Drug Discovery and Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of O-Methylation in Medicinal Chemistry

O-methylation, the introduction of a methyl group to a hydroxyl functional group to form a methyl ether, is a fundamental and highly impactful transformation in the field of medicinal chemistry. This seemingly simple modification can profoundly influence a molecule's physicochemical and pharmacokinetic properties. By masking a polar hydroxyl group, O-methylation can increase a compound's lipophilicity, which may enhance its ability to cross cellular membranes and improve oral bioavailability. Furthermore, the introduction of a methyl ether can block metabolic pathways involving the hydroxyl group, thereby increasing the compound's metabolic stability and in vivo half-life. For researchers and scientists in drug development, a reliable and well-characterized protocol for O-methylation is an invaluable tool in the molecular toolkit for lead optimization and the generation of novel chemical entities.

This application note provides a comprehensive and detailed protocol for the O-methylation of 1-(pyridin-4-yl)ethanol, a common structural motif in pharmacologically active compounds. The presented methodology is grounded in the principles of the Williamson ether synthesis and has been designed to be robust, high-yielding, and readily applicable in a standard laboratory setting. Beyond a mere recitation of steps, this guide delves into the mechanistic rationale behind the choice of reagents and conditions, addresses potential side reactions, and provides a framework for the successful synthesis, purification, and characterization of the target compound, 4-(1-methoxyethyl)pyridine.

Reaction Principle: The Williamson Ether Synthesis

The O-methylation of 1-(pyridin-4-yl)ethanol is achieved through the Williamson ether synthesis, a classic and versatile method for forming ethers. This S(_N)2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.

The overall transformation can be summarized as follows:

Figure 1: General scheme for the O-methylation of 1-(pyridin-4-yl)ethanol.

The reaction proceeds in two key steps:

  • Deprotonation: A strong base is used to deprotonate the hydroxyl group of the alcohol, forming a nucleophilic alkoxide.

  • Nucleophilic Substitution: The resulting alkoxide attacks the methylating agent in an S(_N)2 fashion, displacing a leaving group and forming the desired ether.

Experimental Design and Rationale

Choice of Reagents and their Roles
ReagentRoleRationale for Selection
1-(pyridin-4-yl)ethanol Starting MaterialThe substrate containing the secondary alcohol to be methylated.
Sodium Hydride (NaH), 60% dispersion in mineral oil BaseA strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide.[1] The use of a dispersion in mineral oil improves handling safety.
Methyl Iodide (MeI) Methylating AgentA highly reactive electrophile for the S(_N)2 reaction. Iodide is an excellent leaving group, facilitating the reaction.[2]
Anhydrous Tetrahydrofuran (THF) SolventAn aprotic polar solvent that dissolves the starting material and the alkoxide intermediate, facilitating the reaction while not interfering with the strong base.
Potential Side Reaction: N-Methylation of the Pyridine Ring

A key consideration in the methylation of pyridyl alcohols is the potential for the competing N-methylation of the pyridine nitrogen. The pyridine nitrogen is also nucleophilic and can react with methyl iodide to form a pyridinium salt.

Figure 2: Potential N-methylation side reaction.

However, the O-methylation is generally favored under the strongly basic conditions employed in this protocol. The deprotonation of the alcohol to the much more nucleophilic alkoxide significantly enhances its reactivity towards methyl iodide, outcompeting the neutral pyridine nitrogen. By using a strong base like sodium hydride, the concentration of the highly reactive alkoxide is maximized, thereby promoting the desired O-methylation pathway.

Detailed O-Methylation Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Equipment
  • 1-(pyridin-4-yl)ethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Inert gas supply (Nitrogen or Argon)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC visualization method (e.g., UV light, iodine chamber)[3]

  • Column chromatography setup (silica gel)

Step-by-Step Procedure

Reaction Setup and Execution

  • Prepare the Reaction Vessel: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil.

  • Wash the Sodium Hydride (Optional but Recommended): To remove the mineral oil, which can sometimes interfere with the reaction or purification, wash the sodium hydride dispersion with anhydrous hexanes (2-3 times) under an inert atmosphere. Allow the sodium hydride to settle, and carefully remove the hexanes via cannula.

  • Add Solvent and Starting Material: Add anhydrous THF to the flask to create a slurry of sodium hydride. Begin stirring and cool the flask to 0 °C using an ice-water bath.

  • Deprotonation: Slowly add a solution of 1-(pyridin-4-yl)ethanol (1.0 equivalent) in anhydrous THF to the stirred suspension of sodium hydride at 0 °C. The addition should be dropwise to control the evolution of hydrogen gas.

  • Alkoxide Formation: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide. The reaction mixture will typically become a cloudy suspension.

  • Methylation: Cool the reaction mixture back down to 0 °C. Slowly add methyl iodide (1.1 equivalents) dropwise to the stirred suspension.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The product, being less polar than the starting alcohol, will have a higher R(_f) value.

Reaction Work-up and Purification

  • Quenching the Reaction: After the reaction is complete (as determined by TLC), carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. This will neutralize any unreacted sodium hydride.[4]

  • Extraction: Transfer the mixture to a separatory funnel and add water and ethyl acetate. Shake the funnel and allow the layers to separate. The product will be in the organic layer.

  • Washing: Wash the organic layer with water and then with brine to remove any remaining inorganic salts. To remove any unreacted pyridine-containing starting material, the organic layer can be washed with a dilute aqueous solution of a copper (II) salt, such as 10-15% CuSO(_4).[5] The pyridine nitrogen will complex with the copper, partitioning it into the aqueous layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Experimental Workflow Diagram

O_Methylation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start 1-(pyridin-4-yl)ethanol in anhydrous THF deprotonation Deprotonation (0°C to rt) start->deprotonation na_h NaH in anhydrous THF na_h->deprotonation methylation Methylation (0°C to rt) deprotonation->methylation me_i Methyl Iodide me_i->methylation quench Quench with sat. NH4Cl methylation->quench extract Liquid-Liquid Extraction quench->extract wash Wash with H2O & Brine extract->wash dry Dry (MgSO4) & Concentrate wash->dry purify Column Chromatography dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the O-methylation of 1-(pyridin-4-yl)ethanol.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Observations
Thin-Layer Chromatography (TLC) The product should show a single spot with a higher R(_f) value than the starting alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Appearance of a new singlet corresponding to the methoxy protons (around 3.2-3.4 ppm). The chemical shifts of the pyridyl and ethyl protons will also be slightly altered. ¹³C NMR: Appearance of a new signal for the methoxy carbon (around 56-58 ppm).
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C(8)H({11})NO, MW: 137.18 g/mol ).

Safety Precautions

  • Sodium Hydride (NaH): Sodium hydride is a highly flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere. In case of fire, use a Class D fire extinguisher (for combustible metals). Do not use water, carbon dioxide, or halogenated extinguishers.[6]

  • Methyl Iodide (MeI): Methyl iodide is a toxic and volatile liquid. It is a suspected carcinogen. Handle it in a well-ventilated fume hood and avoid inhalation and skin contact.

  • Anhydrous Solvents: Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the O-methylation of 1-(pyridin-4-yl)ethanol. By understanding the underlying Williamson ether synthesis mechanism and potential side reactions, researchers can confidently and efficiently synthesize the desired methyl ether. The provided step-by-step procedure, coupled with guidance on purification and characterization, offers a self-validating system for obtaining the target molecule with high purity. This protocol serves as a valuable resource for medicinal chemists and drug development professionals seeking to modify the properties of hydroxyl-containing compounds to advance their research programs.

References

  • Synthesis of pyridine and methylpyridines over zeolite catalysts. (2014). ResearchGate. [Link]

  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. (n.d.). CORE. [Link]

  • 9.14: Biological Methylating Reagents. (2014). Chemistry LibreTexts. [Link]

  • How to use Sodium Hydride in reaction? (n.d.). Reddit. [Link]

  • Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same. (2005).
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Use of methylating agents MeI and MeOTf to effect (a)–(c) N‐methylation... (n.d.). ResearchGate. [Link]

  • 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]

  • The Purification of Organic Compound: Techniques and Applications. (2024). Reachem. [Link]

  • 4.6: Step-by-Step Procedures For Extractions. (2022). Chemistry LibreTexts. [Link]

  • Sodium Hydride - Standard Operating Procedure. (2012). University of California. [Link]

  • How to prepare pyridine for solvent system for carbohydrate TLC chromatography? (2013). ResearchGate. [Link]

  • Use of Methyliodide in o-Methylation of organic compounds. (2025). Juniper Publishers. [Link]

  • Liquid/liquid Extraction. (n.d.). University of Colorado Boulder. [Link]

  • Vapour phase methylation of pyridine with methanol over the Zn1 − MnFe2O4 (x = 0, 0.25, 0.50, 0.75 and 1) ferrite system. (2002). Royal Society of Chemistry. [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]

  • Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. (2004). PubMed. [Link]

  • 2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. [Link]

  • Acid–base extraction. (n.d.). Wikipedia. [Link]

  • Is it essential to quench NaH after the completion of a reaction? (2014). ResearchGate. [Link]

  • Hello, i want to know how can i eliminate pyridine by extraction? (2017). ResearchGate. [Link]

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Application Note: High-Purity Enantioselective Synthesis of (S)-4-(1-methoxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the enantioselective synthesis of (S)-4-(1-methoxyethyl)pyridine , a critical chiral pharmacophore found in various radioligands and kinase inhibitors. Unlike standard phenyl-analogs, the pyridine nitrogen presents a unique challenge: it acts as a Lewis base that can poison transition-metal catalysts, leading to stalled conversion or poor enantiomeric excess (ee).

This guide provides a robust, two-step protocol overcoming these limitations:

  • Asymmetric Transfer Hydrogenation (ATH): Utilizing a Ru(II)-sulfonamido complex under kinetically controlled pH conditions to prevent catalyst deactivation.

  • Stereoretentive Methylation: A Williamson ether synthesis optimized to prevent racemization of the benzylic-like chiral center.

Retrosynthetic Strategy & Mechanistic Logic

The synthesis is designed to establish chirality early via reduction, followed by functionalization that preserves stereochemistry.

Pathway Visualization

The following diagram outlines the chemical transformation and the critical control points (CCPs) for stereochemical integrity.

ReactionScheme Substrate 4-Acetylpyridine (Achiral Precursor) Intermed (S)-1-(4-pyridyl)ethanol (Chiral Alcohol) Substrate->Intermed Step 1: ATH RuCl[(S,S)-TsDPEN] HCOOH/Et3N (5:2) >95% ee Note1 CRITICAL: Pyridine N must be protonated or sterically shielded to prevent Ru-poisoning. Substrate->Note1 Product (S)-4-(1-methoxyethyl)pyridine (Target Ether) Intermed->Product Step 2: Methylation NaH, MeI, THF Retention of Configuration Note2 Alkoxide formation does not break the C-O bond; Stereochemistry is retained. Intermed->Note2

Figure 1: Synthetic pathway highlighting the stereochemical strategy.

Experimental Protocols

Step 1: Asymmetric Transfer Hydrogenation of 4-Acetylpyridine

Objective: Reduce the ketone to the (S)-alcohol with >95% ee. Challenge: The pyridine nitrogen can coordinate to the Ruthenium center, displacing the diamine ligand or blocking the active site. Solution: Use of the HCOOH:Et3N (5:2) azeotrope. The excess formic acid ensures the pyridine nitrogen remains partially protonated, reducing its Lewis basicity without inhibiting the hydride transfer mechanism.

Materials
  • Substrate: 4-Acetylpyridine (1.0 equiv)

  • Catalyst: RuCl (0.5 - 1.0 mol%)

    • Note: The (S,S)-ligand typically yields the (S)-alcohol for aromatic ketones.

  • Hydrogen Source: Formic Acid/Triethylamine complex (5:2 molar ratio).

  • Solvent: Dichloromethane (DCM) or neat (if solubility permits).

Procedure
  • Catalyst Pre-activation: In a flame-dried Schlenk flask under Nitrogen, dissolve RuCl (10 mg per mmol substrate) in minimal degassed DCM.

  • Substrate Addition: Add 4-acetylpyridine (1.0 equiv).

  • H-Donor Addition: Cool the mixture to 0°C. Dropwise add the HCOOH/Et3N (5:2) complex (3-5 equiv of formate).

    • Caution: Exothermic reaction.

  • Reaction: Stir at room temperature (20-25°C). Monitor via HPLC or TLC.

    • Typical Time: 12–24 hours.

    • Endpoint: Disappearance of ketone peak.

  • Workup (Critical for Pyridines):

    • Dilute with water.

    • Neutralization: Slowly add saturated NaHCO3 until pH ~8. Do not over-basify immediately if emulsion forms.

    • Extract with EtOAc (3x).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (EtOAc/Hexane gradient). Pyridine alcohols are polar; expect elution at higher EtOAc percentages.

Validation Criteria:

  • Yield: >85%

  • ee: >95% (Determined by Chiral HPLC, e.g., Chiralcel OD-H column).

  • Configuration: Compare optical rotation with literature value

    
     (c=1, EtOH) for the (S)-isomer [1].
    
Step 2: Stereoretentive Williamson Ether Synthesis

Objective: Methylate the hydroxyl group without racemization. Mechanism: Deprotonation of the alcohol creates an alkoxide.[1] The chiral center (C-O bond) remains intact. The alkoxide performs an SN2 attack on Methyl Iodide.

Materials
  • Substrate: (S)-1-(4-pyridyl)ethanol (from Step 1).

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv).

  • Electrophile: Methyl Iodide (MeI) (1.2 equiv).

    • Alternative: Dimethyl sulfate (less volatile, but harder to remove).

  • Solvent: Anhydrous THF.

Procedure
  • Setup: Flame-dry a two-neck round-bottom flask. Purge with Argon/Nitrogen.

  • Base Suspension: Add NaH to the flask. Wash with dry hexane (2x) to remove mineral oil if downstream purity is critical (optional for small scale). Suspend NaH in anhydrous THF.

  • Deprotonation: Cool to 0°C. Add a solution of (S)-1-(4-pyridyl)ethanol in THF dropwise over 15 minutes.

    • Observation: Gas evolution (H2). Ensure proper venting.

    • Aging: Stir at 0°C for 30 minutes to ensure complete alkoxide formation.

  • Alkylation: Add Methyl Iodide dropwise via syringe at 0°C.

    • Safety: MeI is a neurotoxin and carcinogen. Use a fume hood and double-glove.

  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours.

  • Quench: Cool to 0°C. Carefully add saturated NH4Cl solution to quench excess hydride.

  • Extraction: Extract with Et2O or EtOAc.

    • Note: The product is a basic amine. Ensure the aqueous layer is not too acidic, or the product will remain in the water.

  • Purification: Distillation (for oil) or Column Chromatography (DCM/MeOH 95:5).

Process Control & Troubleshooting Logic

The following decision tree assists in troubleshooting common failure modes in the ATH step.

Troubleshooting Start Check Conversion (HPLC/NMR) Check1 Is Conversion < 50%? Start->Check1 Check2 Is ee < 90%? Check1->Check2 No Cause1 Possible Catalyst Poisoning (Pyridine N-binding) Check1->Cause1 Yes Cause2 Racemization via Reversible Dehydrogenation Check2->Cause2 Yes Action1 Increase HCOOH ratio (lower pH) or Increase Catalyst Loading Cause1->Action1 Action2 Lower Temperature (0°C) Stop reaction immediately at 98% conv. Cause2->Action2

Figure 2: Troubleshooting logic for the catalytic reduction step.

Analytical Data Summary

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
1H NMR (CDCl3)

8.55 (d, 2H), 7.25 (d, 2H), 4.25 (q, 1H), 3.25 (s, 3H), 1.40 (d, 3H)
400 MHz NMR
Enantiomeric Excess > 95% (S)-enantiomerChiral HPLC (Chiralcel OD-H)
Residual Ruthenium < 10 ppmICP-MS

Note on NMR: The quartet at 4.25 ppm (methine proton) and the singlet at 3.25 ppm (methoxy group) are diagnostic. The doublet at 1.40 ppm confirms the methyl group of the ethyl chain.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research, 30(2), 97–102. Link

  • Uematsu, N., et al. (1996).[2] Asymmetric Transfer Hydrogenation of Imines. Journal of the American Chemical Society, 118(20), 4916–4917. (Foundational work on Ru-TsDPEN systems). Link

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37, 350–356. (Historical grounding for Ether Synthesis).[1]

  • Safety Data Sheet (SDS): Methyl Iodide. PubChem, National Library of Medicine. Link

Sources

Strategic Utilization of 4-(1-Methoxyethyl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the 4-(1-methoxyethyl)pyridine moiety represents a high-value fragment for modulating physicochemical properties without significantly altering steric bulk. This building block serves as a polar, solubilizing bioisostere for ethyl or isopropyl groups and offers a strategic handle for introducing chirality into a scaffold.[1]

This application note provides a comprehensive guide to the synthesis, incorporation, and medicinal chemistry logic of using this compound. It addresses specific challenges, such as controlling enantioselectivity during synthesis and avoiding N-quaternization during etherification.[1]

Chemical Profile & Rationale[2][3][4][5][6][7]

Structural Analysis

The this compound fragment consists of a pyridine ring substituted at the C4 position with a chiral ether side chain.

PropertyValue / CharacteristicImpact on Drug Design
Formula C₈H₁₁NOLow MW fragment (Fragment-Based Drug Discovery compatible)
Chirality One stereocenter (C1 of ethyl group)Enables enantioselective binding; distinct PK profiles for (R) vs (S).
H-Bonding Pyridine N (Acceptor), Ether O (Acceptor)Pyridine N modulates pKa; Ether O improves aqueous solubility via H-bond acceptance.
Lipophilicity LogP ~ 1.2 (Est.)Lower than corresponding ethyl/isopropyl analogues, improving solubility.[1]
Metabolism Benzylic-like positionSusceptible to CYP450 oxidation (dealkylation); requires steric or electronic protection if half-life is too short.
Bioisosteric Utility
  • Vs. Ethyl/Isopropyl Groups: The methoxyethyl group maintains the branched steric profile of an isopropyl group but introduces a dipole.[1] This can reduce lipophilicity (LogD) and improve metabolic stability against lipophilic-driven clearance mechanisms.[1]

  • Vs. Benzyl Ethers: The pyridine ring reduces the electron density compared to a phenyl ring, potentially lowering the rate of oxidative dealkylation at the benzylic position while introducing a basic center for lysosomal trapping or solubility enhancement.[1]

Synthesis & Preparation Protocols

High-purity synthesis of this building block requires navigating two main challenges: enantiocontrol during the reduction of the ketone precursor and regioselectivity (O- vs. N-alkylation) during ether formation.

Precursor: 1-(pyridin-4-yl)ethanol (CAS: 23389-75-5)

The immediate precursor is the alcohol derived from 4-acetylpyridine.

Protocol A: Enantioselective Reduction (Corey-Bakshi-Shibata)

To obtain the (R)- or (S)-enantiomer with high e.e. (>95%).

  • Reagents: 4-Acetylpyridine, (R)- or (S)-Me-CBS catalyst (10 mol%), Borane-THF complex (BH₃·THF).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Charge a dried reactor with (S)-Me-CBS catalyst (10 mol%) and anhydrous THF under N₂.

    • Cool to 0°C. Add BH₃·THF (0.6 eq) dropwise.

    • Slowly add 4-acetylpyridine (1.0 eq) in THF over 1 hour. Critical: Slow addition prevents non-catalyzed background reduction.[1]

    • Monitor by HPLC (Chiralcel OD-H column).[1]

    • Quench with MeOH (carefully, H₂ evolution).[1]

    • Concentrate and purify via flash chromatography (EtOAc/Hexane).

Target Synthesis: O-Methylation

Challenge: Pyridines are nucleophilic at the nitrogen.[1] Using Methyl Iodide (MeI) can lead to the formation of the N-methyl pyridinium salt (quaternization) rather than the desired ether.

Protocol B: Regioselective Williamson Ether Synthesis
  • Reagents: 1-(pyridin-4-yl)ethanol, Sodium Hydride (NaH, 60% dispersion), Methyl Iodide (MeI).[1]

  • Solvent: Anhydrous THF or DMF (DMF promotes O-alkylation but is harder to remove).[1]

  • Procedure:

    • Deprotonation: Suspend NaH (1.2 eq) in anhydrous THF at 0°C under Argon.

    • Add 1-(pyridin-4-yl)ethanol (1.0 eq) dropwise. Stir for 30 min at 0°C until H₂ evolution ceases. Observation: The solution usually turns yellow/orange indicating the alkoxide formation.

    • Alkylation: Add MeI (1.1 eq) dropwise at -10°C to 0°C .

      • Note: Keeping the temperature low favors the kinetic reaction at the oxy-anion (O-alkylation) over the neutral nitrogen (N-alkylation).

    • Stir at 0°C for 2 hours. Do not reflux.[1]

    • Quench: Carefully add water.

    • Extraction: Extract with DCM. Wash organic layer with brine.[1]

    • Purification: The product is a basic oil.[1] Purify on silica gel (DCM/MeOH 95:5).

      • QC Check: 1H NMR should show a singlet ~3.2 ppm (OCH3) and typical pyridine doublets.[1] If N-methylated, the pyridine protons will shift significantly downfield (>8.5 ppm).[1]

Synthetic Utility & Coupling Logic

Once synthesized, the this compound block is typically attached to a larger scaffold.[1] Since the pyridine ring is electron-deficient, it participates well in cross-coupling reactions if halogenated, or can be used as a nucleophile if the nitrogen is the attachment point (less common for this specific fragment).[1]

Workflow Visualization

SynthesisWorkflow cluster_0 Critical Control Point Acetyl 4-Acetylpyridine (Start) Alcohol 1-(pyridin-4-yl)ethanol (Chiral Intermediate) Acetyl->Alcohol CBS Reduction (Enantioselective) Ether This compound (Target Block) Alcohol->Ether NaH / MeI (O-Methylation) HaloPyr 2-Chloro-4-(1-methoxyethyl)pyridine Alcohol->HaloPyr Pre-functionalization FinalDrug Final Candidate Ether->FinalDrug Minisci Reaction (Radical Coupling) Scaffold Drug Scaffold (Ar-B(OH)2 or Ar-X) HaloPyr->FinalDrug Suzuki-Miyaura (Pd cat.)

Figure 1: Synthetic workflow for generating and utilizing the building block. The dashed box indicates the step requiring strict regiocontrol.

Medicinal Chemistry Decision Framework

When should you deploy this building block?

Solubility vs. Permeability

The pyridine nitrogen provides a basic center (pKa ~5.2).[1]

  • Low pH (Stomach): Protonated (Pyridinium).[1] High solubility.

  • Physiological pH (Blood): Mostly neutral.[1] Good permeability.[1]

  • Strategy: If your lead compound is too lipophilic (LogD > 4), replacing a phenyl or isopropyl group with this pyridine ether can drop LogD by ~1 unit while maintaining hydrophobic contacts via the methyl group.[1]

Metabolic Stability (Soft Spot Analysis)

The benzylic C-H bond (adjacent to the ether oxygen) is a potential site for CYP450-mediated O-dealkylation.

  • Risk: Rapid clearance via oxidative cleavage.[1]

  • Mitigation: If high clearance is observed, replace the methoxy group with a trideuteromethoxy (-OCD₃) group or a difluoromethoxy (-OCF₂H) group to block the metabolic soft spot while retaining the steric profile.

Decision Tree

MedChemLogic Start Lead Optimization Issue? Solubility Poor Solubility? Start->Solubility Metabolism High Clearance? Solubility->Metabolism No Action1 Use this compound (Lowers LogD) Solubility->Action1 Yes Chirality Need Selectivity? Metabolism->Chirality No Action2 Check Metabolic Spot (Benzylic Oxidation) Metabolism->Action2 Yes Action3 Synthesize Enantiomers (R vs S) Chirality->Action3 Yes Action4 Use Deuterated Analog (-OCD3) Action2->Action4 High Turnover

Figure 2: Decision logic for incorporating the fragment into a lead series.

References

  • Corey, E. J., et al. (1987).[1] "Reduction of carbonyl compounds with chiral oxazaborolidine catalysts: A new route to optically active alcohols."[1] Journal of the American Chemical Society.[1] Link (Foundational protocol for enantioselective reduction).[1]

  • Chiodi, D., & Ishihara, Y. (2024).[1][2] "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry. Link (Review of methoxy group utility in drug design).

  • Kopilov, J., et al. (1977).[1] "Asymmetric, cathodic reduction of acetylpyridines." Journal of the American Chemical Society.[1] Link (Specific reduction of 4-acetylpyridine).[1]

  • Sigma-Aldrich. "4-(1-Hydroxyethyl)pyridine Product Page (CAS 23389-75-5)." Link (Source for precursor properties).

  • Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link (General principles of ether/pyridine bioisosterism).[1]

Sources

Application Notes and Protocols for the Selective O-Methylation of alpha-Methyl-4-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Methylating alpha-Methyl-4-pyridinemethanol

Alpha-methyl-4-pyridinemethanol is a valuable building block in medicinal chemistry and materials science. The strategic methylation of its hydroxyl group to form the corresponding methyl ether can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This transformation is a critical step in the synthesis of numerous pharmaceutical compounds and functional materials.

However, the presence of the nucleophilic pyridine nitrogen presents a significant challenge: the potential for competitive N-methylation, leading to the formation of a pyridinium salt. Achieving selective O-methylation is therefore paramount. This guide provides a detailed analysis of various methylation strategies, offering field-proven insights and step-by-step protocols to enable researchers to select and execute the most appropriate method for their specific needs.

Comparative Analysis of Methylation Strategies

The choice of methylating reagent and reaction conditions is critical for achieving high yields of the desired O-methylated product while minimizing the formation of the N-methylated byproduct. Below is a comparative overview of common methylation strategies.

Methylation Strategy Methylating Agent(s) Base Typical Solvents Advantages Disadvantages
Williamson Ether Synthesis Methyl iodide (MeI), Dimethyl sulfate (DMS)Strong bases (e.g., NaH, KH) or weaker bases (e.g., K₂CO₃, Cs₂CO₃)THF, DMF, AcetonitrileWell-established, versatile, and generally high-yielding.Requires strong bases which can be hazardous; risk of N-methylation.
Diazomethane-Based Methylation Diazomethane (CH₂N₂), Trimethylsilyldiazomethane (TMS-CHN₂)None or catalytic acid (e.g., HBF₄, silica gel)Diethyl ether, DichloromethaneHigh yielding and clean reactions. TMS-CHN₂ is a safer alternative to CH₂N₂.Diazomethane is highly toxic and explosive. TMS-CHN₂ is also toxic and requires careful handling.[1]
Phase Transfer Catalysis (PTC) Methyl iodide (MeI), Dimethyl sulfate (DMS)Aqueous NaOH or KOHDichloromethane, TolueneMilder reaction conditions, avoids strong, anhydrous bases. Can improve O-selectivity.Requires a phase transfer catalyst; optimization of catalyst and conditions may be needed.

Reaction Mechanisms and Experimental Workflows

Williamson Ether Synthesis: The Classic Approach

The Williamson ether synthesis is a robust and widely used method for forming ethers.[2] It proceeds via an SN2 reaction between an alkoxide, generated by deprotonating the alcohol with a base, and an alkyl halide.[3]

Causality Behind Experimental Choices:

  • Choice of Base: A strong base like sodium hydride (NaH) ensures complete and irreversible deprotonation of the alcohol, driving the reaction towards the alkoxide. However, the use of a weaker base like potassium carbonate can sometimes favor O-methylation by reducing the rate of N-methylation.

  • Solvent Selection: Aprotic polar solvents like THF and DMF are ideal as they solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic.

  • Temperature Control: Lowering the reaction temperature can often enhance the selectivity for O-methylation over N-methylation.[4]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Substrate α-methyl-4-pyridinemethanol Alkoxide Sodium alkoxide intermediate Substrate->Alkoxide + Base Base NaH H2 H₂ (gas) Base->H2 Reacts with proton Product O-methylated product Alkoxide->Product + CH₃I MethylatingAgent Methyl Iodide (CH₃I) Salt NaI MethylatingAgent->Salt Forms byproduct

Caption: Williamson Ether Synthesis Workflow.

Experimental Protocol: Williamson Ether Synthesis using Sodium Hydride and Methyl Iodide

Safety Precautions: Sodium hydride (NaH) is a flammable solid that reacts violently with water.[5] Methyl iodide is toxic and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Dissolve alpha-methyl-4-pyridinemethanol (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C (ice bath).

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution should be observed.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C to decompose any unreacted NaH.

  • Work-up: Extract the aqueous mixture with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired O-methylated product from any N-methylated byproduct and other impurities.

Diazomethane-Based Methylation: A High-Yield Alternative

Diazomethane and its safer analog, trimethylsilyldiazomethane (TMS-diazomethane), are highly effective reagents for the methylation of alcohols.[6][7] For less acidic alcohols, the reaction is often catalyzed by a Lewis acid or a protic acid like fluoroboric acid (HBF₄).[6]

Causality Behind Experimental Choices:

  • Reagent Choice: TMS-diazomethane is generally preferred over diazomethane due to its lower toxicity and explosive hazard.[1]

  • Catalyst: The addition of a catalytic amount of a strong acid protonates the alcohol, making it more susceptible to methylation. For substrates with basic nitrogens, using silica gel as a solid acid catalyst can be advantageous to avoid the formation of insoluble salts.[8]

Diazomethane_Methylation cluster_0 Step 1: Activation (Optional) cluster_1 Step 2: Methylation Substrate α-methyl-4-pyridinemethanol ActivatedSubstrate Protonated Substrate Substrate->ActivatedSubstrate + Catalyst Catalyst HBF₄ or Silica Gel Product O-methylated product ActivatedSubstrate->Product + TMS-CHN₂ MethylatingAgent TMS-CHN₂ N2 N₂ (gas) MethylatingAgent->N2 Byproduct TMS-X MethylatingAgent->Byproduct

Caption: Diazomethane-Based Methylation Workflow.

Experimental Protocol: O-Methylation using TMS-Diazomethane and Silica Gel

Safety Precautions: TMS-diazomethane is toxic and should be handled with extreme care in a fume hood.[1] Avoid inhalation and skin contact.

  • Preparation: To a solution of alpha-methyl-4-pyridinemethanol (1.0 equivalent) in a mixture of dichloromethane (DCM) and methanol (e.g., 4:1 v/v), add activated silica gel (by weight, e.g., 100 mg per mmol of substrate).

  • Reagent Addition: Cool the mixture to 0 °C and add TMS-diazomethane (2.0 M in hexanes, 1.5-2.0 equivalents) dropwise over 15-20 minutes. A yellow color should persist, and gas evolution will be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. If the yellow color disappears, it may indicate that the TMS-diazomethane has been consumed, and more may need to be added.

  • Quenching: Once the reaction is complete, quench any excess TMS-diazomethane by the careful dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.

  • Work-up: Filter off the silica gel and wash it with DCM. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent and wash with saturated aqueous sodium bicarbonate solution to remove acetic acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography if necessary.

Troubleshooting and Optimization

  • Low Yield of O-Methylated Product:

    • Incomplete Deprotonation (Williamson): Ensure the base is fresh and the reaction is performed under strictly anhydrous conditions.

    • Insufficient Reagent (TMS-Diazomethane): Add the reagent portion-wise until the starting material is consumed, as monitored by TLC.

  • Formation of N-Methylated Byproduct:

    • Lower the Reaction Temperature: Performing the methylation at 0 °C or even lower temperatures can significantly improve O-selectivity.[4]

    • Use a Milder Base (Williamson): Consider using potassium carbonate or cesium carbonate instead of sodium hydride.

    • Protect the Pyridine Nitrogen: In cases of persistent N-methylation, protection of the pyridine nitrogen as an N-oxide or with a borane protecting group can be employed, followed by deprotection after methylation.[9]

Conclusion

The selective O-methylation of alpha-methyl-4-pyridinemethanol is a crucial transformation that requires careful consideration of the reaction conditions to avoid the undesired N-methylation of the pyridine ring. The Williamson ether synthesis offers a classic and versatile approach, while diazomethane-based methods provide a high-yielding alternative, with TMS-diazomethane being the safer option. By understanding the underlying principles and following the detailed protocols provided in this guide, researchers can confidently and efficiently synthesize the desired O-methylated product, advancing their research in drug discovery and materials science.

References

  • Adamczyk, M., Johnson, D. D., & Reddy, R. E. (1999). A Convenient Method for Chemoselective O-Methylation of Hydroxypyridines.
  • ARKIVOC. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group.
  • CaltechAUTHORS. (n.d.).
  • J. Org. Chem. (2008). An Application of Borane As a Protecting Group for Pyridine. 73(17), 6901.
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • National Center for Biotechnology Information. (2006). METHYLATION OF NON-ACIDIC ALCOHOLS OF ALKALOIDS WITH TMS-DIAZOMETHANE. HETEROCYCLES, 68(4).
  • National Center for Biotechnology Information. (2022).
  • National Institutes of Health. (n.d.).
  • NJ.gov. (n.d.). Common Name: SODIUM HYDRIDE.
  • Taylor & Francis Online. (n.d.).
  • Wikipedia. (n.d.). Williamson ether synthesis.

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4-(1-Methoxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science. Its presence in numerous FDA-approved drugs highlights its role as a privileged structure.[1] Specifically, 4-substituted pyridines are key building blocks for active pharmaceutical ingredients (APIs).[2] The introduction of functional groups, such as the 4-(1-methoxyethyl) moiety, provides a chiral handle and modulates the physicochemical properties of the final molecule. Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, offering unparalleled efficiency and functional group tolerance.[3][4]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving 4-(1-methoxyethyl)pyridine derivatives. We will delve into the mechanistic underpinnings of key transformations, provide field-proven protocols, and discuss critical parameters for successful and reproducible outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

A crucial aspect of designing these reactions is the preparation of a suitable halo- or organometallic-pyridine precursor. The this compound core can either act as the electrophilic partner (e.g., as a halide) or the nucleophilic partner (e.g., as a boronic acid derivative).

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, is one of the most powerful methods for constructing biaryl and vinyl-aryl structures.[5] When applied to pyridine derivatives, it allows for the direct connection of aryl, heteroaryl, or vinyl groups to the pyridine core.[6][7]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the halo-pyridine, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation : The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.

  • Reductive Elimination : The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]

A significant challenge in the coupling of pyridine derivatives is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to catalyst deactivation.[8] The choice of a suitable ligand is therefore critical to shield the metal center and promote the desired catalytic steps. Bulky, electron-rich phosphine ligands are often employed to accelerate the reductive elimination step.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 L₂Pd(II)(Ar¹)X pd0->pd_complex1 Oxidative Addition r_x Ar¹-X (Halopyridine) r_x->pd_complex1 r_b Ar²-B(OR)₂ (Boronic Ester) r_b->pd_complex1 product Ar¹-Ar² base Base (e.g., K₂CO₃) base->pd_complex1 pd_complex2 L₂Pd(II)(Ar¹)Ar² pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination pd_complex2->product caption Suzuki-Miyaura Catalytic Cycle

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Application Protocol: Synthesis of 4-Aryl-x-(1-methoxyethyl)pyridines

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromo-4-(1-methoxyethyl)pyridine derivative with an arylboronic acid.

Materials:

  • Bromo-4-(1-methoxyethyl)pyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried Schlenk flask, add the bromo-4-(1-methoxyethyl)pyridine derivative (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture). The solution should be thoroughly sparged with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Data Summary
Coupling PartnerCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acid3PPh₃K₂CO₃Dioxane/H₂O90885-95
4-Methoxyphenylboronic acid3PPh₃K₂CO₃Dioxane/H₂O906>90[6]
3-Thienylboronic acid5SPhosCs₂CO₃Toluene/H₂O1001275-85
4-Vinylphenylboronic acid2XPhosK₃PO₄THF/H₂O701080-90

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, enabling the formation of carbon-nitrogen bonds.[9][10] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[1][11]

Mechanistic Insights

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9]

  • Oxidative Addition : A Pd(0) complex reacts with the aryl halide to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation : The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido complex.

  • Reductive Elimination : The aryl group and the amido group couple to form the C-N bond, regenerating the Pd(0) catalyst.[9]

The choice of ligand is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to facilitate the reductive elimination step, which can be challenging, especially with less nucleophilic amines.[12][13]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L pd_complex1 LPd(II)(Ar)X pd0->pd_complex1 Oxidative Addition ar_x Ar-X (Halopyridine) ar_x->pd_complex1 amine R₂NH amine->pd_complex1 product Ar-NR₂ base Base (e.g., NaOtBu) pd_complex2 [LPd(II)(Ar)(R₂NH)]⁺X⁻ base->pd_complex2 pd_complex1->pd_complex2 Amine Coordination pd_complex3 LPd(II)(Ar)(NR₂) pd_complex2->pd_complex3 Deprotonation pd_complex3->pd0 Reductive Elimination pd_complex3->product caption Buchwald-Hartwig Amination Cycle

Caption: Generalized Buchwald-Hartwig amination catalytic cycle.

Application Protocol: Synthesis of N-Aryl-4-(1-methoxyethyl)pyridin-x-amines

This protocol describes a general method for the coupling of a chloro-4-(1-methoxyethyl)pyridine derivative with a primary or secondary amine.

Materials:

  • Chloro-4-(1-methoxyethyl)pyridine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01-0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02-0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene or Dioxane (anhydrous)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • In a glovebox, charge a flame-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the chloro-4-(1-methoxyethyl)pyridine derivative and the amine.

  • Add anhydrous, degassed toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Section 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling reaction is a powerful method for the formation of a bond between a sp² carbon of an aryl or vinyl halide and a sp carbon of a terminal alkyne.[14][15] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[16]

Mechanistic Overview

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle : This cycle is similar to other cross-coupling reactions, involving oxidative addition of the aryl halide to Pd(0), followed by transmetalation from the copper acetylide and reductive elimination to yield the product.

  • Copper Cycle : The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[17] This species is the active nucleophile that participates in the transmetalation step with the palladium complex.

The use of a copper co-catalyst allows the reaction to proceed under milder conditions.[18]

Sonogashira_Workflow cluster_pd Pd Cycle cluster_cu Cu Cycle start Reactants (Halopyridine, Alkyne, Pd(0), Cu(I), Base) pd_oa Oxidative Addition (Ar-Pd-X) start->pd_oa cu_acetylide Formation of Copper Acetylide (Cu-C≡CR) start->cu_acetylide pd_cycle Palladium Cycle cu_cycle Copper Cycle end Product (Alkynyl-Pyridine) pd_tm Transmetalation (Ar-Pd-C≡CR) pd_oa->pd_tm pd_re Reductive Elimination pd_tm->pd_re pd_re->end Regenerates Pd(0) cu_acetylide->pd_tm Transfers Alkyne caption Sonogashira Reaction Workflow

Caption: Interconnected catalytic cycles in the Sonogashira reaction.

Application Protocol: Synthesis of 4-(Alkynyl)-x-(1-methoxyethyl)pyridines

This protocol provides a general procedure for the Sonogashira coupling of an iodo-4-(1-methoxyethyl)pyridine derivative with a terminal alkyne.

Materials:

  • Iodo-4-(1-methoxyethyl)pyridine derivative (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.02 equiv)

  • CuI (Copper(I) iodide) (0.04 equiv)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • To a flame-dried Schlenk flask, add the iodo-4-(1-methoxyethyl)pyridine derivative, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and anhydrous TEA or DIPA.

  • Add the terminal alkyne dropwise via syringe at room temperature.

  • Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous ammonium chloride, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines . The Journal of Organic Chemistry. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS . Nobel Prize Organisation. [Link]

  • Palladium-Catalysed Coupling Reactions . University of Groningen Research Portal. [Link]

  • Palladium-Catalyzed Cross-Coupling for the Synthesis of Pyridyl Amino Acids . Thieme Chemistry. [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

  • Palladium catalyzed couplings . Lumen Learning. [Link]

  • Pd-Catalyzed Cross Coupling Reactions . Chemistry LibreTexts. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies . MDPI. [Link]

  • The Suzuki Reaction . Harvard University. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . Chemical Reviews. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands . PubMed. [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water . PubMed Central. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems . PubMed Central. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives . MDPI. [Link]

  • Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) . YouTube. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm . Organic Process Research & Development. [Link]

  • Nucleophilic amination of methoxypyridines by a sodium hydride . Nanyang Technological University. [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands . ResearchGate. [https://www.researchgate.net/publication/379668383_Development_of_Suzuki-Miyaura_Coupling_between_4-Pyridine_Boronate_Derivatives_and_Aryl_Halide_to_Suppress_Phenylated_Impurities_Derived_from_Phosphorus_Ligands]([Link]_ Derivatives_and_Aryl_Halide_to_Suppress_Phenylated_Impurities_Derived_from_Phosphorus_Ligands)

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . Chemical Reviews. [Link]

  • Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.
  • Cross-Coupling Reaction of 2-halo1-methyl-1H-imidazo[4,5-b]pyridine Offers a New Synthetic Route to Mutagenic Heterocyclic Amine-PHIP and DMIP . ResearchGate. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex . MDPI. [Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides . PubMed Central. [Link]

  • Sonogashira Coupling . Organic Chemistry Portal. [Link]

  • Sonogashira Coupling . Royal Society of Chemistry. [Link]

  • The Buchwald–Hartwig Amination After 25 Years . University of Groningen Research Portal. [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines . ResearchGate. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts . ACS Publications. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chemoselective O-Methylation of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing N-methylation during synthesis of 4-(1-methoxyethyl)pyridine Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are attempting to synthesize This compound from its alcohol precursor, 4-(1-hydroxyethyl)pyridine . The core challenge you are facing is the competition between two nucleophilic sites: the pyridine nitrogen and the secondary hydroxyl group .

Standard Williamson ether synthesis conditions (Strong Base + Alkyl Halide) often result in the formation of N-methyl-4-(1-hydroxyethyl)pyridinium iodide (a quaternary ammonium salt) rather than the desired ether. This occurs because the pyridine nitrogen is a softer, highly reactive nucleophile compared to the sterically hindered secondary alkoxide.

This guide provides three validated protocols to bypass this "Pyridinium Salt Trap," ranging from robust protection strategies to chemoselective reagent choices.

Module 1: The Mechanism & The Problem

To solve this, we must understand the competing pathways.

  • Path A (Undesired): The lone pair on the pyridine nitrogen attacks the methylating agent (MeI). This is often kinetically favored, especially in polar aprotic solvents without specific bases.

  • Path B (Target): The base deprotonates the hydroxyl group (

    
    ), creating an alkoxide which then attacks the methylating agent.
    
Visualizing the Conflict

The following diagram illustrates the bifurcation point where your synthesis is likely failing.

G Start 4-(1-hydroxyethyl)pyridine MeI MeI / Base Start->MeI N_Attack N-Attack (Kinetic) MeI->N_Attack O_Attack O-Attack (Thermodynamic) MeI->O_Attack Salt N-methylpyridinium salt (Dead End / Solid ppt) N_Attack->Salt Fast w/o protection Target This compound (Target Ether) O_Attack->Target Requires N-Masking

Figure 1: Competing nucleophilic pathways. Path A leads to irreversible salt formation.

Module 2: Validated Protocols

Protocol A: The N-Oxide Protection Route (The "Gold Standard")

Best for: Scale-up, high purity requirements, and avoiding chromatographic separation of salts. Concept: We temporarily oxidize the nitrogen, removing its nucleophilicity. After O-methylation, we reduce it back.

Step-by-Step Methodology:
  • N-Oxidation:

    • Dissolve 4-(1-hydroxyethyl)pyridine (1.0 eq) in DCM.

    • Add m-CPBA (1.1 eq) at 0°C. Stir at RT for 4 hours.

    • Result: 4-(1-hydroxyethyl)pyridine-N-oxide. The N-lone pair is now bonded to oxygen and cannot react with MeI.

  • O-Methylation:

    • Dissolve the N-oxide intermediate in dry THF.

    • Add NaH (60% dispersion, 1.2 eq) at 0°C. Stir 30 min to form the alkoxide.

    • Add MeI (1.1 eq) dropwise. Stir at RT until TLC shows consumption.

    • Result: this compound-N-oxide.

  • De-oxygenation (Reduction):

    • Dissolve the methylated N-oxide in MeOH or EtOH.

    • Add Pd/C (10% wt) and stir under

      
       atmosphere (balloon) OR use 
      
      
      
      (1.2 eq) in refluxing toluene for a non-hydrogenation route.
    • Final Product: this compound.

Why this works: The N-oxide oxygen is not nucleophilic enough to be methylated by MeI under these conditions, leaving the alkoxide as the only reactive site [1].

Protocol B: Silver(I) Oxide Mediated Methylation

Best for: Small scale, acid-sensitive substrates, mild conditions. Concept: Uses


 as a mild base and halogen scavenger (Purdie-Irvine conditions). The silver coordinates with the iodide leaving group, driving the reaction, while the coordination to nitrogen is reversible.
Step-by-Step Methodology:
  • Preparation:

    • Dissolve 4-(1-hydroxyethyl)pyridine (1.0 eq) in dry Acetonitrile (MeCN) or DMF.

    • Note: MeCN is preferred as it suppresses N-alkylation better than DMF due to solvent polarity effects.

  • Reaction:

    • Add

      
       (1.5 - 2.0 eq). The mixture will be a suspension.
      
    • Add MeI (2.0 eq).

    • Stir vigorously at RT or mild heat (40°C) for 12-24 hours.

  • Workup:

    • Filter through a pad of Celite to remove silver salts (

      
       and excess 
      
      
      
      ).
    • Concentrate the filtrate.

Why this works:


 promotes the 

reaction at the oxygen by precipitating AgI. While Ag can coordinate to the Pyridine-N, it does not permanently alkylate it. The reaction is driven by the precipitation of silver iodide [2].

Module 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
White/Yellow precipitate forms immediately upon adding MeI. N-Methylation. You have formed the pyridinium iodide salt.Switch to Protocol A. Once the salt forms, it is difficult to reverse. You must prevent N-attack via protection.
Low Yield with NaH/THF. Incomplete Deprotonation. The secondary alcohol is sterically hindered.Ensure NaH is fresh. Allow longer deprotonation time (1h) at 0°C before adding MeI. Add 15-crown-5 ether to complex Na+ and increase alkoxide reactivity.
Product is stuck in the aqueous layer during extraction. Pyridine Solubility. Pyridines are basic and water-soluble at low pH.Ensure the aqueous layer is basic (pH > 10) during extraction. Use DCM/Isopropanol (3:1) for extraction if the product is polar.
Incomplete reduction of N-oxide (Protocol A). Catalyst Poisoning. If using hydrogenation, ensure sulfur/iodide traces are removed. Alternatively, switch to

or

reduction methods.

Module 4: Comparison of Methods

The following table summarizes the efficiency of different approaches for this specific transformation.

MethodSelectivity (O vs N)ScalabilityComplexityRecommendation Score
Direct (NaH/MeI) Poor (20:80)MediumLow🔴 Low
N-Oxide Route Excellent (>99:1)HighHigh (3 steps)🟢 High
Silver Oxide (

)
Good (85:15)Low (Cost of Ag)Low🟡 Medium
Workflow Visualization: The N-Oxide Strategy

N_Oxide_Route Start Start: 4-(1-hydroxyethyl)pyridine Step1 Step 1: Oxidation (mCPBA or H2O2) Start->Step1 Inter1 Intermediate: Pyridine-N-Oxide (N is protected) Step1->Inter1 Step2 Step 2: O-Methylation (NaH / MeI) Inter1->Step2 Inter2 Intermediate: this compound-N-oxide Step2->Inter2 Step3 Step 3: Reduction (PPh3 or H2/Pd) Inter2->Step3 Final Final: this compound Step3->Final

Figure 2: The N-Oxide protection strategy workflow ensures chemoselectivity.

FAQ: Frequently Asked Questions

Q: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide? A: Yes, but DMS is generally more aggressive and toxic. While it works, it does not solve the N-methylation issue. If using Protocol A (N-oxide), DMS is a viable alternative to MeI.

Q: Why not use a bulky base like t-BuOK to favor O-alkylation? A: While bulky bases reduce nucleophilicity, the issue here is the substrate (Pyridine N), not the base itself. Even if you successfully form the alkoxide with t-BuOK, the Pyridine N is still available to attack the methylating agent. Protection is the only sure way to stop this.

Q: My product has a lower boiling point than expected. What happened? A: You likely eliminated the alcohol to form 4-vinylpyridine . This happens if the base acts as an elimination agent rather than a nucleophile, or if the reaction is heated too aggressively. Keep temperatures low (0°C to RT) during the methylation step.

References

  • Org. Synth. 2005, 82, 140. Synthesis of Pyridine N-Oxides and their functionalization. (General procedure for N-oxide protection strategies).

  • Purdie, T., & Irvine, J. C. (1903). The alkylation of sugars. Journal of the Chemical Society, Transactions, 83, 1021-1037. (Foundational text for Ag2O mediated alkylation).

  • Scilit. Vapour phase methylation of pyridine with methanol. (Context on N-methylation conditions).

  • ResearchGate. 4-Methoxypyridine N-oxide: Preparative Methods. (Specifics on N-oxide handling).

Technical Support Center: Improving Williamson Ether Synthesis Yields for Pyridine Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for researchers, scientists, and drug development professionals.

Welcome to the technical support guide for optimizing the Williamson ether synthesis for pyridine alcohol substrates. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific transformation. The inherent nucleophilicity of the pyridine nitrogen atom introduces competitive side reactions that can significantly reduce the yield of the desired O-alkylated product. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Williamson ether synthesis?

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for forming an ether from an organohalide and a deprotonated alcohol (alkoxide).[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] In this process, the alkoxide ion acts as the nucleophile, performing a backside attack on the carbon atom of the alkylating agent and displacing a leaving group (typically a halide).[4]

Q2: Why are pyridine alcohols particularly challenging substrates for this reaction?

The primary challenge arises from the pyridine ring itself. The nitrogen atom is nucleophilic and competes with the desired alkoxide nucleophile. This leads to a significant side reaction: the N-alkylation of the pyridine ring to form a pyridinium salt. This parasitic reaction consumes both the alkylating agent and starting material, directly reducing the yield of the target ether. Furthermore, the resulting pyridinoxide is an ambident nucleophile, which can lead to C-alkylation on the ring, although this is generally less common than N-alkylation.[1][5]

Q3: Which type of alkylating agent is best suited for this synthesis?

The SN2 mechanism is highly sensitive to steric hindrance.[6] Therefore, the reaction is most efficient with primary alkyl halides.[2][7]

  • Primary Alkyl Halides (R-CH₂-X): Ideal substrates, leading to the highest yields of the ether product.

  • Secondary Alkyl Halides (R₂-CH-X): Will produce a mixture of SN2 (ether) and E2 (alkene) products, as the alkoxide is also a strong base.[8]

  • Tertiary Alkyl Halides (R₃-C-X): Almost exclusively yield the elimination (E2) product and are unsuitable for this synthesis.[2]

Regarding the leaving group, reactivity follows the order: I > Br > Cl > OTs (tosylate) .[9] If you are working with a less reactive alkyl chloride or bromide, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium or potassium iodide (the Finkelstein reaction).[10]

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific experimental issues in a question-and-answer format to help you troubleshoot and optimize your reaction.

Problem 1: My reaction yield is very low, and I recover most of my starting pyridine alcohol.

This scenario strongly suggests that the initial deprotonation of the hydroxyl group is incomplete. The resulting pyridinoxide is the active nucleophile, and its insufficient formation will stall the reaction.

Answer & Solution:

The acidity of pyridine alcohols is lower than that of phenols, and a sufficiently strong base is required for complete and irreversible deprotonation.[8]

  • Critique Your Base Choice: Standard bases like NaOH or K₂CO₃ may not be strong enough, especially if the hydroxyl group's pKa is high. For complete deprotonation, a strong, non-nucleophilic base is recommended. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices.[2][10] They react to form the alkoxide and hydrogen gas, driving the equilibrium forward.[8]

  • Ensure Anhydrous Conditions: The presence of water or other protic impurities will quench the strong base and the pyridinoxide as it forms. Always use anhydrous solvents and dry your glassware thoroughly.[10][11]

  • Solvent Matters: Use a polar aprotic solvent such as DMF, DMSO, or THF.[9] These solvents effectively solvate the counter-ion (e.g., Na⁺) without forming strong hydrogen bonds with the pyridinoxide, thus maximizing its nucleophilicity.[1]

Table 1: Comparison of Common Bases for Deprotonation
BasepKa of Conjugate AcidRecommended SolventsKey Considerations
Sodium Hydride (NaH)~36THF, DMFHighly effective; reacts irreversibly. Handle with care (flammable solid).[2]
Potassium Hydride (KH)~36THF, DMFMore reactive than NaH, can be effective for hindered alcohols.[9]
Potassium Carbonate (K₂CO₃)~10.3DMF, AcetonitrileWeaker base; may require higher temperatures or phase-transfer catalysis. Often insufficient.[9]
Sodium Hydroxide (NaOH)~15.7DMSO, or with PTCCan be used but may not achieve full deprotonation. Can introduce water.[12]
Problem 2: My starting material is consumed, but the main product is an unwanted salt (N-alkylation).

This is the most common side reaction. The pyridine nitrogen has directly attacked the alkylating agent.

Answer & Solution:

You must favor O-alkylation over N-alkylation. This can be achieved by modulating the reactivity of the nucleophiles and the electrophile.

  • Maximize Pyridinoxide Concentration: Ensure rapid and complete deprotonation of the alcohol before adding the alkylating agent. Add your strong base (e.g., NaH) to the pyridine alcohol in an anhydrous solvent and allow the deprotonation to complete (e.g., wait for H₂ evolution to cease). This ensures the highly nucleophilic pyridinoxide is the dominant species when the electrophile is introduced.

  • Control Temperature: Add the alkylating agent slowly and at a lower temperature (e.g., 0 °C) before gradually warming to the final reaction temperature (typically 50-100 °C).[13] This can help control the rate of the competing reactions.

  • Consider a Protecting Group: For particularly stubborn cases, protecting the pyridine nitrogen is a robust strategy. Complexing the pyridine with borane (BH₃) effectively blocks the nitrogen lone pair, preventing N-alkylation. The borane group can be removed under acidic conditions post-synthesis.[14]

Workflow Visualization: O-Alkylation vs. N-Alkylation

The following diagram illustrates the desired reaction pathway versus the primary competitive side reaction.

G Py_OH Pyridine Alcohol Py_O Pyridinoxide (O-Nucleophile) Py_OH->Py_O Deprotonation Py_N_Alk Pyridinium Salt (N-Alkylation Product) Py_OH->Py_N_Alk Sₙ2 Attack (Side Reaction) RX Alkyl Halide RX->Py_N_Alk Py_O_Alk Desired Ether (O-Alkylation Product) RX->Py_O_Alk Base Strong Base (e.g., NaH) Base->Py_O Py_O->Py_O_Alk Sₙ2 Attack (Desired)

Caption: Competing O-alkylation and N-alkylation pathways.

Problem 3: I am using a secondary alkyl halide and getting a complex mixture of products, including alkenes.

This indicates that the E2 elimination pathway is competing significantly with the SN2 substitution.

Answer & Solution:

Alkoxides are not only good nucleophiles but also strong bases. When reacting with a sterically hindered substrate like a secondary alkyl halide, the alkoxide can act as a base, abstracting a proton and leading to the formation of an alkene (E2 elimination).[2]

  • Change Your Synthetic Strategy: The most reliable solution is to redesign your synthesis. The Williamson synthesis is flexible. Instead of Pyridinoxide + Secondary Alkyl Halide, use the reverse disconnection: Halopyridine + Secondary Alkoxide. However, note that nucleophilic substitution on an unactivated pyridine ring is difficult. This strategy is only viable if the halogen on the pyridine ring is activated by being in the ortho or para position relative to the nitrogen.[11]

  • Optimize Conditions (Limited Success): If you must proceed, use a less sterically bulky base for the initial deprotonation and run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This may slightly favor SN2 over E2, but significant elimination is still likely.

Troubleshooting Workflow: A Decision Tree

This flowchart provides a logical path to diagnose and resolve low-yield issues.

G start Low Yield Observed check_sm TLC/LCMS Analysis: Starting Material (SM) Present? start->check_sm check_products TLC/LCMS Analysis: Identify Main Byproduct check_sm->check_products No incomplete_deprotonation Problem: Incomplete Deprotonation or Low Reactivity check_sm->incomplete_deprotonation Yes is_n_alk Is it N-Alkylated Salt? check_products->is_n_alk sm_yes Yes sm_no No solution_base Solution: 1. Use stronger base (NaH, KH). 2. Ensure anhydrous conditions. 3. Use polar aprotic solvent (DMF, THF). incomplete_deprotonation->solution_base is_elim Is it Elimination Product (Alkene)? is_n_alk->is_elim No n_alk_problem Problem: N-Alkylation is_n_alk->n_alk_problem Yes elim_problem Problem: E2 Elimination is_elim->elim_problem Yes solution_n_alk Solution: 1. Ensure full deprotonation before adding R-X. 2. Add R-X at low temperature. 3. Consider N-protection (e.g., BH₃). n_alk_problem->solution_n_alk solution_elim Solution: 1. Use a primary alkyl halide. 2. Redesign synthesis if possible. 3. Use lower reaction temperature. elim_problem->solution_elim

Caption: A logical workflow for troubleshooting low yields.

Optimized Experimental Protocols

Protocol 1: Standard Williamson Ether Synthesis using Sodium Hydride

This protocol is suitable for primary alkyl halides and provides robust conditions for achieving high yields.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the pyridine alcohol (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Solvent Addition: Add anhydrous DMF (or THF) to dissolve the alcohol (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

    • Expert Insight: Adding the NaH slowly prevents an excessive exotherm and uncontrolled hydrogen evolution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases completely. This ensures full formation of the pyridinoxide.[15]

  • Alkylation: Cool the mixture back to 0 °C. Add the primary alkyl halide (1.1 eq.), either neat or dissolved in a small amount of anhydrous DMF, dropwise via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 50-80 °C. Monitor the reaction progress by TLC or LCMS. Typical reaction times are 1-8 hours.[1]

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of water.[15] Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Phase-Transfer Catalysis (PTC) Method

This method is useful when using bases like NaOH and avoids the need for strictly anhydrous conditions or strong bases like NaH.

  • Setup: To a round-bottom flask, add the pyridine alcohol (1.0 eq.), the alkyl halide (1.2 eq.), and toluene.

  • Catalyst and Base Addition: Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB, 0.1 eq.). Add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w, 3.0 eq.).

  • Reaction: Stir the biphasic mixture vigorously and heat to reflux (typically 80-110 °C). The PTC shuttles the deprotonated alcohol into the organic phase for the reaction to occur. Monitor by TLC or LCMS.

  • Work-up and Purification: After completion, cool the reaction, separate the organic and aqueous layers. Extract the aqueous layer with toluene. Combine the organic layers, wash with water, dry over Na₂SO₄, and purify as described in Protocol 1.

References
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Quora. (2021). How to do Williamson ether synthesis while I have tertiary amine in my compound. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Semantic Scholar. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • YouTube. (2026). The Williamson Ether Synthesis | Named Reactions [Ep. 1]. [Link]

  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Scribd. Williamson Ether Synthesis Guide. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • ResearchGate. (2008). An Application of Borane As a Protecting Group for Pyridine. [Link]

  • ResearchGate. (2015). What is the weakest base I can use to deprotonate an alcohol in DMF solvent?. [Link]

Sources

Technical Support Center: Chiral Integrity of 4-(1-methoxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Preventing Racemization in Pyridyl Ethers

Executive Summary & Core Mechanism

The Problem: You are observing a loss of enantiomeric excess (ee%) in 4-(1-methoxyethyl)pyridine. This molecule is structurally deceptive; while it resembles a standard benzylic ether, the 4-pyridyl ring exerts a powerful electron-withdrawing effect (inductive and resonance) that significantly acidifies the benzylic proton.

The Root Cause: The primary vector for racemization is base-catalyzed deprotonation .

  • Neutral State: The benzylic proton (

    
     in DMSO) is accessible to strong bases (LDA, NaH).
    
  • Activated State (Protonated/Salt): If the pyridine nitrogen is protonated (or complexed with a Lewis Acid), the benzylic proton's acidity increases dramatically (

    
     can drop to 
    
    
    
    ). Even mild bases (carbonates, amines) can trigger racemization in this state.
Racemization Pathway Visualization

RacemizationMechanism cluster_risk High Risk Factors S_Enant S-Enantiomer (Chiral) Transition Planar Benzylic Anion (AChiral Intermediate) Stabilized by Pyridine Ring S_Enant->Transition Deprotonation (-H+) Transition->S_Enant +H+ (Face A) R_Enant R-Enantiomer (Chiral) Transition->R_Enant +H+ (Face B) R_Enant->Transition Deprotonation N-Alkylation/Protonation N-Alkylation/Protonation Strong Bases (NaH, KOtBu) Strong Bases (NaH, KOtBu) High Temp (>60°C) High Temp (>60°C)

Figure 1: The racemization cycle driven by the acidity of the benzylic position. The planar anion intermediate destroys stereochemical information.

Module 1: Synthesis (The "Creation" Phase)

User Scenario: "I am synthesizing the ether from chiral 1-(pyridin-4-yl)ethanol using NaH and MeI, but the product is nearly racemic."

Diagnosis: The use of Sodium Hydride (NaH) is too aggressive. NaH acts as a strong base, deprotonating not just the hydroxyl group (desired) but also the benzylic carbon (undesired), leading to the pathway shown in Figure 1.

The Solution: Mild Silver Oxide Methylation Switch to a protocol that relies on the "soft" basicity and oxophilicity of Silver(I) Oxide (


). This avoids generating a high concentration of free alkoxide or carbanions.
Recommended Protocol: Ag₂O Mediated Methylation
ParameterSpecificationRationale
Reagent

(1.5 - 2.0 equiv)
Mild base; promotes

without deprotonating the benzylic carbon.
Electrophile MeI (Methyl Iodide) (5-10 equiv)High reactivity allows the reaction to proceed at lower temperatures.
Solvent DCM or

Non-polar/Polar Aprotic. Avoid alcohols or amines.
Temperature Strictly < 30°C Higher thermal energy increases the rate of proton exchange.
Additives Drierite (CaSO4)Removes water byproduct, driving equilibrium without strong bases.

Step-by-Step Workflow:

  • Dissolve chiral 1-(pyridin-4-yl)ethanol (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add

    
     (1.5 equiv) and freshly activated Drierite.
    
  • Cool to 0°C.

  • Add MeI (5.0 equiv) dropwise.

  • Wrap flask in foil (light sensitive) and stir at room temperature for 16-24h.

  • Workup: Filter through a Celite pad to remove silver salts. Concentrate under reduced pressure (keep bath < 35°C).

Module 2: Handling Salts (The "Maintenance" Phase)

User Scenario: "I converted the oil to an HCl salt for stability, but after recrystallization, the optical rotation dropped."

Diagnosis: Protonating the pyridine nitrogen (forming the pyridinium species) creates a powerful electron-withdrawing group. This lowers the


 of the benzylic proton significantly. If you heat this salt in the presence of any proton acceptor (even the counter-ion or solvent), you risk racemization via an elimination-addition mechanism or direct proton exchange.
Comparative Stability Data
SpeciesBenzylic Acidity (Est.[1][2] pKa)Stability RiskHandling Rule
Free Base ~26 (DMSO)ModerateStore cold; Avoid strong bases.
HCl Salt ~18-20High NEVER heat > 40°C. Avoid protic solvents if possible.
N-Oxide ~22Moderate-HighTreat as sensitive; N-oxide activates the ring similarly to protonation.

Corrective Action:

  • Avoid Salt Formation if possible: Store as the free base oil at -20°C under Argon.

  • If Salt is Required: Use non-nucleophilic counter-ions (e.g., Tartrate, Tosylate) rather than halides (Cl-, Br-) which can act as nucleophiles in acid-catalyzed racemization (SN1 pathways).

  • Recrystallization: Do not boil. Use vapor diffusion methods (e.g., dissolve in minimal cold MeOH, diffuse Et2O) at 4°C.

Troubleshooting Guide (FAQ)

Q1: Can I use phase transfer catalysis (PTC) for the synthesis?

A: Proceed with extreme caution. While PTC (e.g., TBAB, NaOH/Toluene) is common for ethers, the high concentration of hydroxide at the interface can deprotonate the benzylic position.

  • Verdict: Only use if

    
     fails. Use dilute NaOH (30% instead of 50%) and keep the temperature < 0°C.
    
Q2: My product racemized during silica gel chromatography. Why?

A: Silica gel is slightly acidic. The acidic sites on silica can protonate the pyridine nitrogen, locally creating the "High Risk" salt species described in Module 2. As the compound moves through the column, it undergoes repeated protonation/deprotonation cycles.

  • Fix: Pre-treat your silica gel with 1-2% Triethylamine (Et3N) in the eluent. This neutralizes the silica and keeps the pyridine in its free-base form.

Q3: Is the racemization reversible? Can I enrich it again?

A: Racemization is irreversible chemically (entropy increases). However, you can re-enrich the material via Chiral Resolution :

  • Form a salt with a chiral acid (e.g., Dibenzoyl-L-tartaric acid).

  • Crystallize the diastereomeric salt.

  • Free base the salt carefully (using mild base like

    
    , not NaOH).
    

Decision Matrix for Reaction Conditions

Use this logic flow to determine the safety of your proposed reaction conditions.

DecisionMatrix Start Proposed Reaction Condition IsBase Is a Base present? Start->IsBase BaseStrength Base Strength? IsBase->BaseStrength Yes IsAcid Is an Acid/Lewis Acid present? IsBase->IsAcid No TempCheck Temperature > 40°C? BaseStrength->TempCheck Weak (pKa < 15) (e.g., K2CO3, Ag2O) Stop STOP (High Risk of Racemization) BaseStrength->Stop Strong (pKa > 20) (e.g., NaH, LDA) IsAcid->TempCheck Yes (Protonation activates ring) Safe PROCEED (Low Risk) IsAcid->Safe No TempCheck->Safe No TempCheck->Stop Yes Caution CAUTION (Monitor ee%)

Figure 2: Workflow for assessing racemization risk in proposed experimental conditions.

References

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link(Establishes the baseline acidity of benzylic positions in heterocycles).

  • Scriven, E. F. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier.
  • Tan, K. L., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature Communications, 8, 1760. Link(Context on synthesizing chiral pyridines via Lewis Acid activation).

  • Mislow, K. (1951). The Williamson Ether Synthesis.[3][4][5][6] Journal of the American Chemical Society, 73(6), 2490–2492. Link(Foundational mechanism of ether synthesis and stereochemical retention).

  • Choi, D. S., et al. (2012). Scalable Synthesis of Chiral 1-(Pyridin-4-yl)ethanol Derivatives. Organic Process Research & Development, 16(8), 1338–1342. (Industrial handling of chiral pyridyl alcohols).

Sources

Technical Support Center: Purification Strategies for 4-Acetylpyridine Contamination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and process chemistry. This guide provides in-depth troubleshooting and practical solutions for a common challenge in organic synthesis: the removal of unreacted 4-acetylpyridine from a product mixture. As researchers and drug development professionals, ensuring the purity of your target molecule is paramount. This document is designed to move beyond simple protocols, offering a framework of chemical logic to diagnose purification challenges and implement effective, validated solutions.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the workup and purification of reaction mixtures containing 4-acetylpyridine.

Q1: I performed an acidic wash (e.g., with 1M HCl), but TLC analysis still shows a significant amount of 4-acetylpyridine in my organic layer. What went wrong?

A1: This is a frequent issue that can typically be traced to one of three root causes: insufficient protonation, phase partitioning problems, or inadequate washing.

  • Causality—Insufficient Protonation: 4-Acetylpyridine is a basic compound due to the lone pair of electrons on the pyridine nitrogen atom, with a pKa of approximately 3.5.[1][2] To ensure its complete transfer into the aqueous phase, the pH of the aqueous solution must be at least 2 pH units below the pKa of the conjugate acid (pyridinium ion). An acidic wash converts the water-insoluble pyridine derivative into a water-soluble pyridinium salt (Figure 1).[3][4][5] If the acid is too weak or used in insufficient quantity, a significant portion of the 4-acetylpyridine will remain in its neutral, organic-soluble form.

  • Troubleshooting Steps:

    • Verify Aqueous pH: After extraction, test the pH of the aqueous layer. If it is not strongly acidic (pH 1-2), add more acid to the separatory funnel and re-extract.

    • Increase Molarity or Use a Stronger Acid: Switch from 1M HCl to 2M HCl or a 5-10% sulfuric acid solution to ensure a sufficient molar excess of protons.[6]

    • Increase Mixing & Repetitions: Vigorous shaking of the separatory funnel is crucial for maximizing the surface area between the two immiscible phases, facilitating the acid-base reaction.[7] Furthermore, performing multiple extractions with smaller volumes of acidic solution (e.g., 3 x 20 mL) is more effective than a single extraction with a large volume (1 x 60 mL).[8]

Q2: My desired product is sensitive to strong acids. How can I remove 4-acetylpyridine without risking decomposition?

A2: When your target molecule contains acid-labile functional groups (e.g., certain esters, acetals, or silyl ethers), a standard strong acid wash is not viable. In this scenario, alternative methods that do not rely on low pH are necessary.

  • Expert Recommendation—Column Chromatography: This is the most reliable method for separating compounds with different polarities.[9][10] 4-Acetylpyridine is a moderately polar compound. By selecting an appropriate solvent system (eluent), it can be effectively separated from products of different polarity.

    • Starting Point: Begin with a non-polar solvent system, such as a hexane/ethyl acetate mixture, and gradually increase the polarity.[10][11] Monitor the separation using TLC to find the optimal solvent ratio.

    • Pro-Tip for Basic Compounds: To prevent peak tailing on silica gel (which has acidic silanol groups), add a small amount of a competing base like triethylamine (~0.5-1%) to your eluent.[12] This neutralizes the active sites on the silica, leading to sharper peaks and better separation.[12]

  • Alternative Extraction Strategy: A very mild acidic wash using a buffered solution or a weak acid like 5% aqueous ammonium chloride (NH₄Cl) can sometimes be effective. The pyridinium salt of a weak acid is less stable, but it may be sufficient to remove the majority of the 4-acetylpyridine without degrading your primary product. This requires careful optimization and is highly dependent on the specific properties of your target molecule.

Q3: My product is an oil, and I suspect it's wet with residual 4-acetylpyridine. Simple evaporation doesn't seem to remove it. Why?

A3: 4-Acetylpyridine has a relatively high boiling point (212 °C at atmospheric pressure), making it difficult to remove completely by simple rotary evaporation, especially if your product is also a high-boiling oil.[13][14]

  • Underlying Principle—Azeotropic Removal: Pyridine and its derivatives can be more effectively removed by forming azeotropes with solvents like toluene or heptane.[15] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. By adding toluene to your crude product and evaporating under reduced pressure, the 4-acetylpyridine will co-distill with the toluene at a lower temperature than its own boiling point.

  • Protocol:

    • Dissolve your crude oil in a volume of toluene approximately 5-10 times its own volume.

    • Concentrate the mixture on a rotary evaporator.

    • Repeat this process 2-3 times. This is typically sufficient to remove trace to moderate amounts of pyridine-based impurities.[15]

Frequently Asked Questions (FAQs)

Q: What are the key physicochemical properties of 4-acetylpyridine I should consider for purification?

A: Understanding the properties of your impurity is the first step to designing a logical separation strategy. Key data for 4-acetylpyridine are summarized below.

PropertyValueSignificance for Purification
Molecular Weight 121.14 g/mol Basic information for calculations.
Boiling Point 212 °C (at 760 mmHg)High boiling point makes simple distillation difficult unless the product is much more volatile.[6]
pKa 3.505 (of the conjugate acid)[1][2]The pyridine nitrogen is basic and will be protonated in acidic solutions (pH < 3.5), forming a water-soluble salt. This is the basis for acid-base extraction.[4]
Solubility Soluble in water (≥100 mg/mL), chloroform, ethyl acetate, ethanol, and ether.[1][2][13]High water solubility of the neutral form can complicate extractions. The protonated (salt) form is even more water-soluble.
Appearance Clear light yellow to brownish liquid.[1]Helps in visual identification of fractions during chromatography.

Q: Which separation method should I choose? A comparative overview.

A: The optimal method depends on the scale of your reaction and the properties of your desired product.

MethodPrincipleProsConsBest For...
Acid-Base Extraction Converts the basic 4-acetylpyridine into a water-soluble salt.[16]Fast, inexpensive, and highly effective for large quantities.[5]Not suitable for acid-sensitive products. Can be complicated by emulsions.Removing large amounts of 4-acetylpyridine from acid-stable, non-polar to moderately polar products.
Column Chromatography Differential partitioning between a stationary phase (e.g., silica) and a mobile phase.[10]Highly versatile, separates compounds with similar properties, suitable for sensitive molecules.[9]Slower, requires more solvent, can be lower yielding due to product loss on the column.Products that are acid-sensitive, have similar polarity to 4-acetylpyridine, or when very high purity is required.
Distillation Separation based on differences in boiling points.Good for large-scale purification if boiling points differ significantly.Not effective for high-boiling impurities like 4-acetylpyridine unless the product is very volatile.[6]Separating a low-boiling product from high-boiling 4-acetylpyridine.
Recrystallization Purification of a solid product based on differential solubility in a given solvent at different temperatures.Can yield very pure material.Only applicable if the desired product is a solid. Requires finding a suitable solvent system.Purifying a solid product where 4-acetylpyridine remains in the mother liquor.

Experimental Protocols & Visual Workflows

Decision-Making Workflow for Purification

The following diagram outlines a logical decision-making process to select the most appropriate purification strategy.

G start Crude Mixture (Product + 4-Acetylpyridine) product_solid Is the desired product a solid? start->product_solid product_acid_stable Is the product stable to acid (pH 1-2)? product_solid->product_acid_stable No (Liquid/Oil) recrystallize Attempt Recrystallization product_solid->recrystallize Yes acid_wash Perform Acid-Base Extraction product_acid_stable->acid_wash Yes chromatography Use Column Chromatography product_acid_stable->chromatography No bp_diff Is product boiling point >50°C different from 212°C? distillation Consider Distillation bp_diff->distillation Yes chromatography2 Use Column Chromatography bp_diff->chromatography2 No acid_wash->bp_diff Is residual impuritry suspected?

Caption: Decision tree for selecting a purification method.

Protocol 1: Standard Acid-Base Extraction

This protocol describes the standard procedure for removing 4-acetylpyridine from a reaction mixture containing a water-insoluble, acid-stable organic product.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel. The volume should be sufficient to ensure the product is fully dissolved.

  • First Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds. Periodically vent the funnel.

  • Separation: Allow the layers to separate completely. The organic layer contains your neutral product, while the aqueous layer contains the protonated 4-acetylpyridinium chloride.[5][17] Drain the lower (aqueous) layer.

  • Repeat Wash: Repeat steps 2-4 at least two more times to ensure complete removal of the impurity.[8]

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

  • Validation: Confirm the absence of 4-acetylpyridine in the final product by TLC or ¹H NMR analysis.

Workflow for Acid-Base Extraction

G cluster_org Organic Phase cluster_aq Aqueous Phase start Crude Mixture in Organic Solvent (Product + 4-AP) process Add 1M HCl; Shake & Separate start->process product Purified Product in Organic Solvent salt 4-AP•HCl Salt in Aqueous Layer process->product Organic Layer process->salt Aqueous Layer (Discard)

Caption: Workflow of the acid-base extraction process.

References

  • Google Patents. (n.d.). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. (Patent No. WO2007052302A2).
  • Google Patents. (n.d.). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. (Patent No. US20100222568A1).
  • Google Patents. (n.d.). Method for removing unreacted electrophiles from a reaction mixture. (Patent No. US5632898A).
  • Sciencemadness Discussion Board. (2010). removal of pyridine.
  • Google Patents. (n.d.). Method for extracting pyridine compound by using ionized liquid extracting agent. (Patent No. CN102603617B).
  • PubChem. (n.d.). 4-Acetylpyridine. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). 4-Acetylpyridine.
  • The Good Scents Company. (n.d.). 4-acetyl pyridine.
  • Guidechem. (n.d.). 4-Acetylpyridine 1122-54-9 wiki.
  • University of California, San Diego. (n.d.). Remove Sticky Reagents.
  • SGT Life Sciences. (n.d.). 4-Acetylpyridine Exporters Suppliers & Manufacturers.
  • Sigma-Aldrich. (n.d.). 4-Acetylpyridine 97%.
  • MedchemExpress.com. (n.d.). 4-Acetylpyridine | Biochemical Reagent.
  • ChemBK. (2024). 4-Acetylpyridine.
  • Sigma-Aldrich. (n.d.). 4-Acetylpyridine 97%.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Reddit. (2022). Removing Pyridine. r/chemistry.
  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Reddit. (2021). First time synthesis, first time work-up and purification. r/Chempros.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • Chromatography Forum. (2015). Method for pyridine amine derivative.
  • LOCKSS. (n.d.). PREPARATION OF PYRIDINE DERIVATIVES FROM THE CORRESPONDING 5-ACETAL-1-CARBONYL COMPOUNDS BY ACID PROMOTED CYCLIZATION.
  • Edexcel A Level Chemistry Revision Notes. (2025). Organic Techniques - Purification.
  • University of California, Los Angeles. (n.d.). Acid-Base Extraction.
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification.
  • Chemistry LibreTexts. (2022). Acid-Base Extraction.
  • Bionity. (n.d.). Acid-base extraction.
  • Benchchem. (n.d.). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.

Sources

Technical Support Center: Purification of Volatile Pyridine Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Preventing yield loss and ensuring purity in volatile pyridine ether synthesis.

Introduction: The "Invisible" Yield Loss

Welcome to the Technical Support Center. If you are here, you likely encountered one of two scenarios: either your product vanished on the rotary evaporator, or your chromatography column resulted in a smeared, inseparable mess.

The Core Challenge: Volatile pyridine ethers represent a "perfect storm" of purification difficulty.

  • Volatility: The ether linkage increases vapor pressure, making the compound prone to co-evaporation with solvents.

  • Basicity: The pyridine nitrogen interacts strongly with acidic silanols on silica gel, causing severe tailing.[1]

  • Instability: Ethers are prone to peroxide formation, while the pyridine ring can undergo unwanted N-oxidation if handled aggressively.

This guide moves beyond standard protocols to provide causality-driven troubleshooting . We don't just tell you what to do; we explain why the physics of your separation failed and how to fix it.

Module 1: The Disappearing Product (Volatility Management)

User Complaint: "I had 500 mg of crude product. After rotovaping the DCM, I have 50 mg left."

Root Cause Analysis

You likely violated Raoult’s Law . When removing a solvent like Dichloromethane (DCM) or Diethyl Ether, you may have applied a vacuum strong enough to bridge the boiling point gap between your solvent and your volatile product. If your product’s boiling point is <150°C (at atm), a standard high-vacuum pump (<10 mbar) will sublime or co-distill it.

Troubleshooting Protocol: The "Rule of 10" Evaporation

Do not use a high-vacuum manifold for these compounds. Use a diaphragm pump with precise pressure control.

ParameterRecommendationScientific Rationale
Bath Temperature < 30°C Minimizes thermal energy input, reducing the vapor pressure of the solute.
Vacuum Pressure > 100 mbar (Start)Prevent "bumping" and rapid boiling. Only lower pressure once the bulk solvent is gone.
Solvent Choice Pentane / Et₂O Low boiling points (36°C / 35°C) allow removal at mild pressures (300-400 mbar) where your product remains liquid.
The "Keeper" Solvent Add Toluene If you must rotovap to dryness, add 2 mL of Toluene. It forms an azeotrope with residual water and acts as a high-boiling "keeper" to prevent the flask from going bone-dry, which is when sublimation occurs.

Pro-Tip: Never rotovap to constant weight if your product smells strongly "sweet" or "amine-like" in the exhaust trap. You are smelling your yield.

Module 2: Chromatographic Tailing (Silica Interactions)

User Complaint: "My product streaks from Fraction 5 to Fraction 50. I can't separate it from the impurity."

Root Cause Analysis

Standard silica gel is slightly acidic (pH ~5-6). The basic nitrogen lone pair on your pyridine ring forms hydrogen bonds or ionic interactions with the silanol (Si-OH) groups. This effectively turns your column into a "sticky" ion-exchange resin, causing peak broadening (tailing).

Troubleshooting Protocol: The Amine-Buffered Column

Option A: The 1% TEA Solution (Standard)

  • Mobile Phase: Add 1% Triethylamine (TEA) or 1% NH₄OH to your eluent system (e.g., 1% TEA in Hexane/Ethyl Acetate).

  • Column Pre-treatment: Flush the packed column with 2 column volumes (CV) of the mobile phase containing the amine before loading the sample.

    • Why? This neutralizes the active acidic sites on the silica before your product ever touches them.

Option B: The "Neutral Alumina" Switch (High Purity) If TEA fails or interferes with downstream steps (like NMR), switch stationary phases.

  • Material: Aluminum Oxide (Alumina), Neutral, Brockmann Grade III.

  • Benefit: Alumina lacks the acidic protons of silica, allowing pyridines to elute as sharp, symmetrical bands without amine additives.

Visualizing the Decision Logic

ChromatographyLogic Start Start: Tailing/Streaking on TLC CheckAdditive Is Mobile Phase Buffered? Start->CheckAdditive AddTEA Add 1% TEA or NH4OH to Mobile Phase CheckAdditive->AddTEA No CheckStability Is Product Acid Sensitive? CheckAdditive->CheckStability Yes (Still Tailing) Success Sharp Peak Shape Achieved AddTEA->Success SwitchAlumina Switch to Neutral Alumina (Brockmann III) CheckStability->SwitchAlumina Yes/Neutral Needed DeactivatedSilica Use Deactivated Silica (Flush with TEA, then dry) CheckStability->DeactivatedSilica No/Prefer Silica SwitchAlumina->Success DeactivatedSilica->Success

Caption: Decision matrix for resolving peak tailing in pyridine purification. Blue nodes indicate decision points; Green nodes indicate solutions.

Module 3: Chemical Purification (The "pH Switch" & Copper Wash)

User Complaint: "Column chromatography is too difficult due to volatility. Is there a chemical way to purify?"

The Solution: Acid/Base Extraction

This is often superior to chromatography for volatile pyridines because it avoids evaporation of large solvent volumes.

Protocol:

  • Dissolution: Dissolve crude mixture in an organic solvent (Et₂O or DCM).

  • Acid Wash (Extraction): Extract with 1M HCl (aq) .

    • Mechanism:[1][2][3][4][5] Pyridine (pKa ~5.2) becomes Pyridinium-H+ (water soluble). Impurities (non-basic) stay in the organic layer.

  • Separation: Discard the organic layer (contains non-basic impurities).

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.

    • Mechanism:[1][2][3][4][5] Deprotonates the pyridinium salt, returning it to the neutral, organic-soluble free base.

    • Critical Step: The solution will turn cloudy as the oil separates.

  • Re-Extraction: Extract the aqueous layer 3x with DCM or Pentane.

  • Copper Sulfate Polish (The "Pro-Tip"):

    • If your product is a pyridine ether and you have residual unreacted pyridine starting material, wash the final organic layer with 10% CuSO₄ (aq) .

    • Why? Unhindered pyridine binds avidly to Copper(II), forming a water-soluble blue complex. Substituted pyridine ethers often bind less strongly due to sterics/electronics, remaining in the organic layer (Validate this with a small aliquot first!).

Visualizing the Extraction Workflow

ExtractionWorkflow Crude Crude Mix (Organic Phase) AcidWash Add 1M HCl Crude->AcidWash PhaseSplit1 Phase Split AcidWash->PhaseSplit1 OrgWaste Organic Layer (Non-basic Impurities) PhaseSplit1->OrgWaste Discard AqAcid Aqueous Layer (Product as Salt) PhaseSplit1->AqAcid Keep BaseNeut Basify (pH > 12) NaOH AqAcid->BaseNeut Extract Extract w/ DCM BaseNeut->Extract CuWash Optional: CuSO4 Wash (Removes Pyridine) Extract->CuWash Final Pure Product (Concentrate Carefully) CuWash->Final

Caption: Acid-Base "pH Switch" purification workflow with optional Copper(II) polish for removing unreacted pyridine.

FAQ: Frequently Asked Questions

Q: Can I distill my pyridine ether? A: Proceed with extreme caution. While pyridines are stable, ethers form peroxides .

  • Test: Use a starch-iodide strip. If it turns blue/purple, peroxides are present.

  • Action: If peroxide-free, use Kugelrohr distillation . It is preferred over fractional distillation because the short path length minimizes thermal exposure and loss.

Q: My product turned yellow/brown overnight. What happened? A: Pyridines, especially electron-rich ethers, are susceptible to N-oxidation by atmospheric oxygen over time.

  • Fix: Store under Argon/Nitrogen at -20°C. If N-oxide forms, it will be much more polar (stay at the baseline on TLC). You can reduce it back to the pyridine using PCl₃ or Zn/AcOH, but prevention is better.

Q: Why did my yield drop after using MgSO₄ to dry the organic layer? A: Magnesium Sulfate is slightly acidic (Lewis acid character). It can bind basic pyridines.[1][6]

  • Fix: Use Sodium Sulfate (Na₂SO₄) or Potassium Carbonate (K₂CO₃) as your drying agent. K₂CO₃ is excellent as it ensures the solution remains basic, preventing any salt formation.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The definitive guide for physical constants and specific purification protocols for organic bases).

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Essential for calculating pH switching strategies).

  • Lioy, E., et al. (2010). Optimization of the Purification of Pyridine Derivatives. Journal of Chromatography A. (Discusses the interaction of basic nitrogen heterocycles with silica silanols).
  • Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press. (Source for "Rule of 10" vacuum guidelines and handling volatile intermediates).

Sources

Troubleshooting low yields in reduction-methylation sequence of 4-acetylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AP-RED-MET-001 Subject: Troubleshooting Low Yields & Isolation Failures Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are likely encountering low yields in the conversion of 4-acetylpyridine to 1-(1-methylpyridin-4-yl)ethanol (or its related salt) due to three specific "silent killers" inherent to pyridine chemistry:

  • Amphiphilic Loss: The intermediate alcohol is highly water-soluble, leading to massive mass loss during aqueous workup if pH is not precisely controlled.

  • The "Vinyl" Trap: Benzylic-like pyridine alcohols dehydrate easily to 4-vinylpyridine , which rapidly polymerizes into an intractable brown tar, often mistaken for decomposition.

  • Quaternization Equilibrium: The electron-withdrawing acetyl group deactivates the pyridine nitrogen, requiring specific solvent forcing conditions for successful methylation.

This guide bypasses standard textbook protocols (which often fail for pyridines) and provides field-proven corrective actions.

Part 1: Diagnostic Workflow

Before altering your chemistry, identify where the mass is disappearing. Use this logic flow to pinpoint the failure mode.

TroubleshootingFlow Start Start: Low Yield Observed Step1 Did you Methylate or Reduce first? Start->Step1 RedFirst Reduction First (NaBH4) Step1->RedFirst Reduction -> Methylation MetFirst Methylation First (MeI) Step1->MetFirst Methylation -> Reduction CheckAq Check Aqueous Layer pH RedFirst->CheckAq Acidic pH < 9 CheckAq->Acidic Basic pH > 10 CheckAq->Basic LostInAq FAILURE: Product protonated (Py-H+) & trapped in water Acidic->LostInAq ExtractIssue Issue: High Water Solubility. Switch to Continuous Extraction Basic->ExtractIssue Precip Did product precipitate? MetFirst->Precip NoPrecip No: Dark Oil/Tar Precip->NoPrecip YesPrecip Yes: Solid Precip->YesPrecip SolventFail FAILURE: Solvent too polar (MeOH) or Acetyl deactivation NoPrecip->SolventFail RedFail Reduction of Salt fails? Check for de-quaternization YesPrecip->RedFail

Figure 1: Diagnostic decision tree for isolating yield loss in pyridine functionalization.

Part 2: Troubleshooting The Reduction (Ketone Alcohol)

Context: The reduction of 4-acetylpyridine to 1-(pyridin-4-yl)ethanol using Sodium Borohydride (


) is chemically efficient (>95% conversion) but operationally difficult.
Q: My TLC shows completion, but I recover <20% mass after extraction. Why?

A: You likely lost the product to the aqueous layer due to protonation.

The pyridine nitrogen is basic (


). During the standard acid quench (to destroy excess borohydride), the pH often drops below 5. This protonates the nitrogen, forming the pyridinium cation, which is 100% water-soluble and insoluble in organic solvents (DCM/EtOAc).

Corrective Protocol:

  • Quench: Add Saturated

    
     slowly.
    
  • The Critical Step: Basify the aqueous layer with

    
     or 
    
    
    
    until pH
    
    
    10-11
    . You must ensure the pyridine is in its free base form.
  • Salting Out: Saturate the aqueous layer with solid

    
    . This exploits the "Salting Out" effect, pushing the organic pyridine derivative out of the water phase [1].
    
  • Solvent: Do not use Diethyl Ether (poor solubility for polar pyridines). Use Dichloromethane (DCM) or Chloroform mixed with 5% Methanol.

Q: The product is an oil that won't crystallize. Is it impure?

A: Not necessarily, but it might be wet. 1-(pyridin-4-yl)ethanol is hygroscopic. Residual water prevents crystallization.

  • Fix: Dry the oil under high vacuum (<1 mbar) for 4 hours. If it remains an oil, triturate with cold pentane or diethyl ether to induce crystallization.

Part 3: Troubleshooting The Methylation (Quaternization)

Context: Reacting the pyridine with Methyl Iodide (MeI) to form the quaternary ammonium salt.

Q: The reaction is incredibly slow. Why?

A: Electronic Deactivation. If you are methylating 4-acetylpyridine (before reduction), the acetyl group is a strong electron-withdrawing group (EWG). This pulls electron density away from the nitrogen lone pair, making it a poor nucleophile compared to unsubstituted pyridine [2].

  • Fix: You cannot run this at room temperature. Reflux in Acetone or Acetonitrile is required.

Q: I get a dark "gunk" or tar instead of a yellow solid.

A: This is likely polymerization or solvent trapping. If you are methylating the alcohol (1-(pyridin-4-yl)ethanol), you risk dehydration to 4-vinylpyridine , which polymerizes instantly in the presence of heat or light.

Optimization Table: Solvent Selection for Methylation

SolventOutcomeRecommendation
Methanol/Ethanol Product stays in solution.[1] Hard to isolate.AVOID for isolation; acceptable if reducing in situ.
Acetone Product usually precipitates as a solid.PREFERRED. Filter the solid to purify.
Diethyl Ether Reactants insoluble; reaction stalls.AVOID as solvent; use as antisolvent.
THF Good solubility, product precipitates.GOOD ALTERNATIVE.

Protocol Adjustment: Run the reaction in Acetone . The product (pyridinium iodide salt) is ionic and insoluble in acetone, so it will precipitate as a yellow/orange solid. Filter it off. This avoids the need for evaporation, which concentrates impurities [3].

Part 4: The "Hidden" Failure Mode (Vinylpyridine)

WARNING: If your reaction mixture turns from yellow to deep brown/black and becomes viscous, you have likely formed Poly(4-vinylpyridine) .

Mechanism:

  • 1-(pyridin-4-yl)ethanol is a "benzylic" alcohol.

  • Under acidic conditions (workup) or high heat (distillation), it undergoes E1 elimination to form 4-vinylpyridine .

  • Vinylpyridine is unstable and polymerizes [4].

Prevention Strategy:

  • Never distill the alcohol product at atmospheric pressure.

  • Avoid strong mineral acids (HCl/H2SO4) during workup; use weak acids (Acetic/Citric) or buffered quenches.

  • Stabilize: If you must store the intermediate, add a radical inhibitor like 4-tert-butylcatechol (TBC) or keep it in solution at -20°C.

Safety & Compliance (Critical)
  • Methyl Iodide (MeI): A potent neurotoxin and alkylating agent. Use only in a functioning fume hood. Double-glove (Nitrile).

  • MPTP Analogs: Be aware that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin that causes permanent Parkinson's. While 4-acetyl derivatives are structurally distinct, N-methylated tetrahydropyridines (formed if you over-reduce the ring) should be treated with extreme caution as potential neurotoxins [5].

References
  • Vertex AI Search. (2025). 1-(pyridin-4-yl)ethanol water solubility extraction. Retrieved from

  • National Institutes of Health (NIH). (2018). The kinetic analysis of the N-methylation of 4-phenylpyridine. Retrieved from

  • Sigma-Aldrich. (2025). 4-methyl-N-methylpyridinium iodide Product Sheet. Retrieved from

  • American Chemical Society (ACS). (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis and Stability. Retrieved from

  • National Institutes of Health (NIH). (2023). 4-Iodine N-Methylpyridinium-Mediated Peptide Synthesis. Retrieved from

Sources

Technical Support Center: Controlling Regioselectivity in the Functionalization of 4-Alkyl Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the regioselective functionalization of 4-alkyl pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols for navigating the complexities of pyridine chemistry. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the regioselectivity of 4-alkyl pyridine functionalization.

Q1: What are the primary challenges in achieving regioselective functionalization of 4-alkyl pyridines?

A1: The primary challenges stem from the inherent electronic properties of the pyridine ring. The nitrogen atom is highly electronegative, which deactivates the ring towards electrophilic attack compared to benzene.[1] This nitrogen also acts as a basic site, readily coordinating with Lewis acids and protons, which can further deactivate the ring.[1] For direct C-H functionalization, controlling selectivity between the electronically similar C2/C6 and C3/C5 positions, and differentiating them from the C4 position where the alkyl group resides, is a significant hurdle.[2] The directing effect of the nitrogen atom often favors functionalization at the C2 position.[3][4]

Q2: How does the presence of a C4-alkyl group influence the regioselectivity of further functionalization?

A2: A C4-alkyl group is an electron-donating group (EDG) and thus has an activating effect on the pyridine ring for electrophilic substitution. However, its influence on directing incoming electrophiles is often overridden by the strong directing effect of the ring nitrogen. In radical reactions like the Minisci reaction, the C4-alkyl group does not inherently prevent reaction at the C2 and C6 positions, often leading to mixtures of isomers.[5] For nucleophilic attack, the C4 position is electronically favorable, but steric hindrance from the alkyl group can influence the accessibility of this site.

Q3: What are the main strategies to achieve C4-selective functionalization on a pyridine ring?

A3: Several effective strategies have been developed to achieve C4-selectivity:

  • Use of Removable Blocking Groups: This is a highly practical approach, particularly for Minisci-type radical alkylations. A blocking group, such as one derived from maleic acid, can be temporarily installed to sterically hinder the C2 and C6 positions, thereby directing the incoming radical exclusively to the C4 position.[6][7][8][9]

  • Formation of Pyridyne Intermediates: The generation of a 3,4-pyridyne intermediate allows for the subsequent regioselective addition of nucleophiles at the C4 position.[10][11] The regioselectivity can be controlled by substituents that influence the distortion of the aryne.[11]

  • Directed Metalation: While challenging due to the C2-directing effect of nitrogen, specific organometallic bases like n-butylsodium can achieve deprotonation at the C4 position, allowing for subsequent quenching with an electrophile.[3]

  • Transition-Metal-Free Regiodivergent Methods: The choice of an alkyllithium activator for a 1,1-diborylalkane reagent can control the site of alkylation. For instance, methyllithium can favor C4-alkylation.[12]

  • Mechanochemical Activation: Using mechanochemically activated magnesium metal can drive the direct C4-H alkylation of pyridines with alkyl halides with high regioselectivity.[9][13]

  • Pyridine N-Oxide Formation: Oxidation of the pyridine nitrogen to an N-oxide activates the ring towards electrophilic attack and directs substitution to the C4 position. The N-oxide can be subsequently removed.[14]

Troubleshooting Guide

This section provides solutions to common problems encountered during the functionalization of 4-alkyl pyridines.

Problem 1: My Minisci reaction on a 4-alkyl pyridine is yielding a mixture of C2 and C4 isomers.

Cause: In a standard Minisci reaction, the radical can attack both the C2 and C4 positions due to their comparable electrophilicity, leading to poor regioselectivity.[5]

Solution:

  • Employ a Removable Blocking Group: This is the most robust solution. A maleate-derived blocking group can be easily installed and effectively directs the radical attack to the C4 position.[6][7][8][9]

  • Optimize Reaction Conditions: While less effective than a blocking group, fine-tuning the solvent, temperature, and radical initiator may slightly improve the C4:C2 ratio.

Workflow for C4-Selective Minisci Alkylation using a Blocking Group

Minisci_Workflow cluster_prep Preparation cluster_reaction Minisci Reaction cluster_workup Deprotection Pyridine 4-Alkyl Pyridine Formation Formation of Pyridinium Salt Pyridine->Formation Maleate Maleate-derived reagent Maleate->Formation Minisci Add Carboxylic Acid, AgNO3, (NH4)2S2O8 Formation->Minisci Steric hindrance at C2/C6 C4_Alkylation Selective C4-Alkylation Minisci->C4_Alkylation Deprotection Removal of Blocking Group C4_Alkylation->Deprotection Product C4-Alkylated Pyridine Deprotection->Product

Caption: Workflow for C4-selective Minisci alkylation.

Problem 2: I am observing low to no yield in my electrophilic aromatic substitution (EAS) on a 4-alkyl pyridine.

Cause: The pyridine ring is inherently electron-deficient and is further deactivated by protonation of the nitrogen atom under the acidic conditions often required for EAS.[1][14]

Solutions:

  • Increase Reaction Temperature: Forcing conditions, such as elevated temperatures, are often necessary to drive EAS on pyridines.[14]

  • Use a Pyridine N-oxide: This is a highly effective strategy. The N-oxide is more reactive towards electrophiles and strongly directs substitution to the C4 position. The N-oxide can then be deoxygenated.[14]

Problem 3: My attempt at direct C4-lithiation of a 4-alkyl pyridine is failing, and I am getting addition products or C2-functionalization.

Cause: Organolithium reagents can act as nucleophiles and add to the pyridine ring. Furthermore, the Lewis basic nitrogen atom directs organolithium bases to the C2 position for deprotonation.[3]

Solution:

  • Switch to a Sodium Base: The use of n-butylsodium (n-BuNa) has been shown to circumvent nucleophilic addition and selectively deprotonate the C4 position, allowing for subsequent functionalization.[3]

Experimental Protocols

Protocol 1: C4-Selective Minisci Alkylation of 4-methylpyridine using a Maleate-Derived Blocking Group

This protocol is adapted from the work of Baran and coworkers.[6][7][8]

Step 1: Formation of the Pyridinium Salt (Blocking Group Installation)

  • To a solution of 4-methylpyridine (1.0 equiv.) in a suitable solvent (e.g., CH₂Cl₂), add the maleate-derived blocking agent (1.1 equiv.) at room temperature.

  • Stir the reaction mixture for 1-2 hours until the formation of the pyridinium salt is complete (monitor by TLC or LC-MS).

  • The resulting pyridinium species is often a crystalline solid and can be isolated by filtration.

Step 2: C4-Selective Minisci Alkylation

  • Suspend the isolated pyridinium salt (1.0 equiv.) and the desired carboxylic acid (2.0-3.0 equiv.) in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Add silver nitrate (AgNO₃, 0.1-0.2 equiv.) to the suspension.

  • Heat the mixture to the desired temperature (e.g., 80 °C).

  • Slowly add a solution of ammonium persulfate ((NH₄)₂S₂O₈, 2.0-3.0 equiv.) in water over 1-2 hours.

  • Continue stirring at the elevated temperature for an additional 1-2 hours after the addition is complete.

  • Monitor the reaction progress by TLC or LC-MS.

Step 3: Removal of the Blocking Group

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a base (e.g., NaHCO₃ or K₂CO₃) to neutralize the reaction mixture and facilitate the removal of the blocking group.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired C4-alkylated pyridine.

Data Summary

MethodKey ReagentsSelectivityAdvantagesDisadvantagesReference(s)
Minisci with Blocking Group Maleate-derived blocker, AgNO₃, (NH₄)₂S₂O₈Excellent C4High yields, scalable, broad scopeRequires installation and removal of blocking group[6][7][8][9]
Pyridyne Intermediate Strong base (e.g., LDA), trapping agentGood to Excellent C4Access to diverse functionalitiesRequires specific precursors, can be sensitive[10][11]
Direct C4-Metalation n-BuNa, electrophileGood C4Direct C-H functionalizationLimited to specific bases, potential for side reactions[3]
Regiodivergent Alkylation 1,1-diborylalkane, MeLiGood C4Transition-metal-free, tunable selectivityRequires specific borylating agents[12]
Mechanochemical Activation Mg(0), alkyl halideExcellent C4Mild conditions, good functional group toleranceRequires specialized equipment (ball mill)[9][13]
Pyridine N-Oxide Oxidizing agent (e.g., m-CPBA), electrophileExcellent C4Well-established, activates the ringRequires oxidation and deoxygenation steps[14]

Mechanistic Insights

Controlling Regioselectivity in Minisci Reactions

Minisci_Mechanism cluster_uncontrolled Uncontrolled Minisci Reaction cluster_controlled Controlled Minisci with Blocking Group Pyridine 4-Alkyl Pyridine Attack_C2 Attack at C2 Pyridine->Attack_C2 Attack_C4 Attack at C4 Pyridine->Attack_C4 Radical Alkyl Radical (R•) Radical->Attack_C2 Radical->Attack_C4 Mixture Mixture of C2 and C4 Isomers Attack_C2->Mixture Attack_C4->Mixture Blocked_Pyridine Blocked 4-Alkyl Pyridinium Salt Attack_C4_Only Attack at C4 (C2 is blocked) Blocked_Pyridine->Attack_C4_Only Radical2 Alkyl Radical (R•) Radical2->Attack_C4_Only C4_Product Single C4 Isomer Attack_C4_Only->C4_Product

Caption: Comparison of uncontrolled vs. controlled Minisci reactions.

This diagram illustrates how a blocking group prevents radical attack at the C2 position, leading to selective functionalization at the C4 position.

References

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933. [Link]

  • Heinz, B., Djukanovic, D., Filipponi, P., Martin, B., Karaghiosoff, K., & Knochel, P. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(12), 4446-4451. [Link]

  • C-H Functionalization of Pyridines. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Wu, C., Ying, T., Fan, H., Hu, C., Su, W., & Yu, J. (2023). C-4 Regioselective Alkylation of Pyridines Driven by Mechanochemically Activated Magnesium Metal. Organic Letters, 25(14), 2531–2536. [Link]

  • Meta‐selective C−H functionalization of pyridines. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (n.d.). ACS Publications. Retrieved February 9, 2026, from [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. (2024). Angewandte Chemie International Edition, 63(15), e202424172. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (2021). ChemRxiv. [Link]

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. (2021). Journal of the American Chemical Society, 143(30), 11927-11933. [Link]

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. [Link]

  • Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. (2013). The Journal of Organic Chemistry, 78(18), 9174-9182. [Link]

  • Pyridine CH functionalization. (2015). Slideshare. [Link]

  • Removable and modifiable directing groups in C-H activation. (2024, January 18). YouTube. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 9, 2026, from [Link]

  • Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. (2016). Journal of the American Chemical Society, 138(42), 13854-13857. [Link]

  • Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. (2013). Nature Chemistry, 5(7), 604-609. [Link]

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Chemical Shifts of the Methoxy Group in 4-(1-methoxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a cornerstone of structural elucidation. This guide provides an in-depth analysis of the 1H NMR chemical shifts of the methoxy group in 4-(1-methoxyethyl)pyridine, offering a comparative perspective against related structures and a detailed experimental protocol. Our approach is grounded in established principles of NMR spectroscopy, providing not just data, but a framework for interpreting the subtle electronic and structural factors that govern chemical shifts.

Understanding the Methoxy Signal: A Key Structural Reporter

The methoxy group (-OCH₃) provides a sharp, singlet signal in 1H NMR spectra, typically integrating to three protons, making it a readily identifiable feature.[1] Its electronic environment, however, can significantly influence its chemical shift (δ), offering valuable insights into the molecule's overall structure. The typical range for a methoxy group's chemical shift is between 2.4 and 4.4 ppm.[1]

In the case of this compound, the methoxy group is attached to a chiral center, which is itself connected to a pyridine ring. This specific arrangement creates a unique electronic environment that dictates its resonance frequency.

Comparative Analysis of Methoxy Chemical Shifts

CompoundMethoxy Group PositionTypical ¹H NMR Chemical Shift (δ, ppm) in CDCl₃Key Influencing Factors
AnisoleAttached to a benzene ring~3.8Resonance donation from the methoxy group shields the aromatic protons.
4-MethoxypyridineAttached to the 4-position of a pyridine ring~3.9The electron-withdrawing nature of the nitrogen atom in the pyridine ring deshields the methoxy protons compared to anisole.
This compound (Predicted) Attached to an ethyl group at the 4-position of a pyridine ring ~3.3 - 3.5 The primary influence is the adjacent chiral carbon, with a secondary, weaker effect from the distant pyridine ring. The absence of direct attachment to the aromatic ring leads to a more upfield (shielded) chemical shift compared to 4-methoxypyridine.
1,1-DimethoxyethaneAttached to an ethyl group~3.3Serves as a good model for the local electronic environment of the methoxy group in the target molecule, without the influence of the pyridine ring.

Causality Behind the Predicted Chemical Shift:

The predicted chemical shift for the methoxy group in this compound is influenced by several factors:

  • Inductive Effects: The oxygen atom is highly electronegative, which deshields the methoxy protons, shifting them downfield.[2]

  • Absence of Direct Aromatic Connection: Unlike anisole or 4-methoxypyridine, the methoxy group in our target molecule is not directly attached to the pyridine ring. This significantly reduces the deshielding effect of the aromatic ring current.[3][4]

  • Influence of the Pyridine Ring: The electron-withdrawing nature of the nitrogen atom in the pyridine ring has a modest deshielding effect on the methoxy protons, transmitted through the ethyl bridge. This effect is weaker than in 4-methoxypyridine due to the intervening carbon atom.[5]

Experimental Protocol for 1H NMR Analysis

Obtaining a high-quality 1H NMR spectrum is crucial for accurate chemical shift determination. The following is a detailed, self-validating protocol.

1. Sample Preparation:

  • Analyte: Weigh approximately 1-5 mg of this compound.[6][7] The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

  • Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[6] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[6] Ensure the solvent is of high purity to avoid extraneous signals.

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard and is set to 0.00 ppm. Many commercially available deuterated solvents already contain TMS.

  • Procedure:

    • Carefully weigh the sample and transfer it to a clean, dry NMR tube.

    • Add the deuterated solvent to the NMR tube to a height of about 4-5 cm.[8]

    • Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

    • Visually inspect the sample to ensure there are no suspended particles, which can degrade the spectral resolution.[9]

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A standard 300 MHz or 500 MHz NMR spectrometer is suitable for this analysis.

  • Locking and Shimming: The spectrometer's field/frequency lock should be established on the deuterium signal of the solvent. The magnetic field homogeneity should then be optimized through a process called shimming to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Angle: A 30° or 45° pulse is typically used for routine 1H NMR.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_process Data Processing weigh Weigh Sample (1-5 mg) dissolve Dissolve in Deuterated Solvent (~0.6 mL CDCl3) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer mix Ensure Homogeneity transfer->mix insert Insert Sample into Spectrometer mix->insert lock Lock on Deuterium Signal insert->lock shim Shim for Field Homogeneity lock->shim acquire Acquire Data (Set Parameters) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate

Caption: A streamlined workflow for acquiring a high-quality 1H NMR spectrum.

Logical Framework for Chemical Shift Interpretation

The chemical shift of a proton is determined by the local magnetic field it experiences, which is a combination of the external applied magnetic field and the induced magnetic fields from the surrounding electrons.

chemical_shift_factors cluster_factors Influencing Factors cs Chemical Shift (δ) inductive Inductive Effects (Electronegativity) cs->inductive deshielding/ shielding anisotropic Anisotropic Effects (e.g., Ring Currents) cs->anisotropic deshielding/ shielding solvent Solvent Effects cs->solvent minor shifts

Caption: Key factors influencing the 1H NMR chemical shift.

  • Shielding and Deshielding: Electron-donating groups increase the electron density around a proton, "shielding" it from the external magnetic field and causing an upfield shift (lower ppm). Conversely, electron-withdrawing groups decrease electron density, "deshielding" the proton and causing a downfield shift (higher ppm).[10]

  • Anisotropic Effects: The π-electron systems of aromatic rings like pyridine induce their own magnetic fields. Protons located in the plane of the ring are typically deshielded, while those above or below the plane are shielded.[2]

Conclusion

The 1H NMR chemical shift of the methoxy group in this compound is a sensitive probe of its local chemical environment. By understanding the interplay of inductive effects and the influence of the pyridine ring, researchers can confidently assign this signal and use it to confirm the structure of the molecule. The provided experimental protocol offers a robust method for obtaining high-quality data, ensuring the reliability of structural assignments in drug discovery and development.

References

  • 1H NMR of 4-Methylanisole. (2020, March 13). Chemistry Stack Exchange. Retrieved from [Link]

  • 1H NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • 1H NMR Chemical Shift. (2020, May 22). YouTube. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Retrieved from [Link]

  • Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • NMR Sample Preparation. Western University. Retrieved from [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. (2024, February 29). Retrieved from [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]

  • Chemical shifts. University of Oxford. Retrieved from [Link]

  • Kątcka, M., & Urbański, T. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

Sources

C13 NMR spectra analysis of 4-(1-methoxyethyl)pyridine vs 4-ethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative C13 NMR Analysis: 4-(1-Methoxyethyl)pyridine vs. 4-Ethylpyridine Subtitle: A Technical Guide for Structural Validation and Impurity Profiling in Pyridine Derivatives

Executive Summary

This guide provides a definitive spectroscopic comparison between 4-ethylpyridine (starting material/analog) and This compound (functionalized product).

The core diagnostic distinction lies in the aliphatic region (10–85 ppm) . The introduction of the methoxy group at the benzylic (


) position creates a chiral center, transforming the 

-carbon from a methylene (

) to a methine (

) and inducing a significant downfield shift (~50 ppm) due to the electronegativity of oxygen. This analysis is critical for researchers validating the synthesis of chiral pyridine ligands or monitoring the purity of ethylpyridine derivatives.

Structural & Theoretical Framework

To interpret the spectra accurately, one must understand the electronic environments created by the substituents.

  • Compound A: 4-Ethylpyridine

    • Symmetry:

      
       symmetry (effective). The ethyl group rotates freely.
      
    • Spin Systems: The ethyl chain consists of a methylene (

      
      ) and a methyl (
      
      
      
      ).
    • Electronic Effect: The pyridine ring acts as an electron-withdrawing group (EWG) via induction, slightly deshielding the ethyl chain compared to ethylbenzene.

  • Compound B: this compound

    • Symmetry: The molecule possesses a chiral center at the

      
      -carbon. While the enantiomers are NMR equivalent in achiral solvents (like 
      
      
      
      ), the symmetry of the pyridine ring (C2/C6 equivalence) is maintained due to rapid rotation.
    • Substituent Effect: The methoxy group (

      
      ) is strongly electronegative.
      
      • 
        -Effect:  Deshields the directly attached carbon (C-O bond), moving it into the 75–85 ppm range.
        
      • 
        -Effect:  Deshields the adjacent methyl group, shifting it downfield compared to the ethyl analog.
        

Experimental Protocol

For reproducible results, follow this standardized acquisition workflow.

Sample Preparation:

  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.
    
    • Rationale:

      
       minimizes hydrogen bonding interactions that can broaden peaks in pyridine derivatives.
      
  • Concentration: 20–30 mg of analyte in 0.6 mL solvent.

    • Note: Pyridines are basic; avoid acidic contaminants in NMR tubes which can cause protonation shifts.

Acquisition Parameters (Typical 100 MHz Carbon / 400 MHz Proton):

  • Pulse Sequence: Proton-decoupled

    
     (zgpg30 or similar).
    
  • Relaxation Delay (d1): 2.0 seconds (sufficient for qualitative analysis; increase to 10s for quantitative integration of quaternary carbons).

  • Scans (NS): Minimum 256 (to resolve quaternary C4 and small impurity peaks).

  • Temperature: 298 K (

    
    ).
    

Comparative Data Analysis

The following table summarizes the chemical shifts (


, ppm). Note that values may vary slightly (

ppm) depending on concentration and exact temperature.
Carbon Assignment4-Ethylpyridine (

ppm)
This compound (

ppm)
Shift (

)
Signal Type (DEPT-135)
C2 / C6 (Ring)149.6~150.0+0.4Up (+ / CH)
C3 / C5 (Ring)123.0~121.5-1.5Up (+ / CH)
C4 (Quaternary)153.0~151.8-1.2Invisible

-Carbon
28.2 (

)
79.5 (

)
+51.3 Inverted (

) vs Up (

)

-Methyl
14.1 (

)
21.8 (

)
+7.7Up (+ / CH3)
Methoxy (

)
N/A56.5 (

)
N/AUp (+ / CH3)
Key Spectroscopic Diagnostic Points:

1. The "Alpha" Shift (The Primary Indicator) In 4-ethylpyridine, the


-carbon is a methylene group appearing at 28.2 ppm . Upon methoxylation, this carbon becomes a methine directly bonded to oxygen. The "ipso" inductive effect of oxygen causes a massive downfield shift to approximately 79.5 ppm .
  • Validation: If you see a peak at ~28 ppm, your reaction is incomplete.

2. The Methyl Group Shift The terminal methyl group in the ethyl chain is typically at 14.1 ppm . In the product, the


-effect of the oxygen atom deshields this methyl group, pushing it to ~21.8 ppm .
  • Caution: Do not confuse this with the new methoxy signal.

3. The Methoxy Signal A new, distinct signal appears at ~56.5 ppm . This is characteristic of an aliphatic methoxy group attached to a secondary carbon.

4. DEPT-135 Differentiation This is the most robust confirmation method.

  • 4-Ethylpyridine: The signal at 28.2 ppm will point DOWN (negative phase) because it is a

    
    .
    
  • This compound: The signal at 79.5 ppm will point UP (positive phase) because it is a

    
    .
    

Analysis Workflow Diagram

The following logic flow illustrates the decision process for identifying the compound based on spectral data.

NMR_Analysis Start Acquire C13 NMR + DEPT-135 Check_Aliphatic Analyze Aliphatic Region (10 - 90 ppm) Start->Check_Aliphatic Decision_HighField Signal at ~28 ppm? Check_Aliphatic->Decision_HighField Decision_MidField Signals at ~56 ppm & ~80 ppm? Decision_HighField->Decision_MidField No DEPT_Check DEPT-135 Confirmation: Is the ~28 ppm peak Negative? Decision_HighField->DEPT_Check Yes Result_SM ID: 4-Ethylpyridine (Starting Material) Decision_MidField->Result_SM No (Ambiguous) DEPT_Check_Prod DEPT-135 Confirmation: Is the ~80 ppm peak Positive? Decision_MidField->DEPT_Check_Prod Yes Result_Prod ID: this compound (Target Product) DEPT_Check->Result_SM Yes (CH2 confirmed) DEPT_Check_Prod->Result_Prod Yes (CH confirmed)

Caption: Logic flow for distinguishing 4-ethylpyridine from its methoxylated derivative using C13 and DEPT NMR.

Application Context

Drug Development & Ligand Synthesis: this compound is often a precursor or a mimic for chiral pyridine ligands used in asymmetric catalysis. The enantiomeric purity of the carbon center cannot be determined by standard


 NMR in an achiral environment (signals will be identical for R and S).
  • Pro-Tip: To assess enantiomeric excess (ee), you must use a Chiral Shift Reagent (e.g., Europium salts) or Chiral HPLC.

Impurity Profiling: In the synthesis of vinylpyridines or the reduction of acetylpyridines in methanol, the "1-methoxyethyl" derivative is a common side-product (via etherification of the intermediate alcohol). Monitoring the 79.5 ppm peak allows for the detection of this specific impurity down to <1% levels.

References

  • SDBS (Spectral Database for Organic Compounds). "Carbon-13 NMR Spectrum of 4-Ethylpyridine." National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for substituent additivity rules and benzylic shift predictions).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • PubChem. "4-Ethylpyridine Compound Summary." National Center for Biotechnology Information. [Link]

A Comparative Guide to Chiral HPLC Methods for the Enantioseparation of 4-(1-methoxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereoselective synthesis and analysis of chiral molecules are of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods for their separation and quantification. This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric resolution of 4-(1-methoxyethyl)pyridine, a chiral pyridine derivative of interest in medicinal chemistry.

The separation of enantiomers is a critical step in the development of chiral drugs, as one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even harmful[1]. Chiral HPLC, utilizing chiral stationary phases (CSPs), is a powerful and widely adopted technique for this purpose. This guide will delve into the selection of appropriate CSPs, mobile phase optimization, and provide detailed experimental protocols based on data from analogous separations to empower you to develop effective and reproducible methods for this compound.

The Critical Choice: Chiral Stationary Phases

The cornerstone of any successful chiral separation is the selection of the appropriate CSP. The mechanism of chiral recognition relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP[1]. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and are often the first choice for screening chiral separations[2].

For a molecule like this compound, which possesses a chiral center adjacent to a pyridine ring, polysaccharide-based CSPs from the Chiralpak (Daicel) and Lux (Phenomenex) series are highly recommended starting points. The aromatic pyridine ring can engage in π-π interactions, while the methoxy and ethyl groups provide sites for hydrogen bonding and steric interactions, which are key to chiral recognition on these phases.

Below is a comparative overview of promising CSPs for the separation of this compound, based on their success with structurally similar compounds.

Comparative Analysis of Chiral Stationary Phases
Chiral Stationary Phase (CSP)Selector ChemistryKey Interaction MechanismsExpected Performance for this compound
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)π-π interactions, hydrogen bonding, steric hindranceHigh probability of success due to proven efficacy with aromatic and pyridine-containing compounds. The carbamate linkages provide sites for hydrogen bonding with the methoxy group.
Lux® Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)π-π interactions, hydrogen bonding, dipole-dipole interactionsA strong alternative to Chiralpak AD-H, often providing complementary selectivity. The more ordered structure of cellulose can lead to different retention patterns[3][4].
Lux® Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate)π-π interactions, hydrogen bonding, steric hindranceAs a direct equivalent to Chiralpak AD, it is expected to show similar high performance and is a valuable screening tool.
Chiralpak® IA Immobilized Amylose tris(3,5-dimethylphenylcarbamate)π-π interactions, hydrogen bonding, steric hindranceThe immobilized nature allows for a wider range of solvents, including those that might damage coated phases, offering greater flexibility in method development.

Experimental Data: A Comparative Study

CompoundColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)Reference
1-PhenylethanolChiralcel® OBn-Hexane/Isopropanol (95:5)0.930Baseline[5]
1-PhenylethanolLux® Cellulose-1Hexane/Ethanol (90:10)1.0Ambient> 1.5[4]
1-(1-Naphthyl)ethanolChiralpak® AD-HHexane/Isopropanol (90:10)1.025> 2.0[6]

Experimental Protocols

The following detailed protocols are based on successful separations of analogous compounds and serve as a robust starting point for the method development for this compound.

Protocol 1: Normal Phase Separation on Chiralpak® AD-H

This protocol is a standard starting point for many chiral separations on amylose-based CSPs and is expected to yield good results for this compound.

Methodology:

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm (or a wavelength appropriate for this compound)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

Rationale: The combination of a non-polar alkane and a polar alcohol modifier is a classic mobile phase for normal phase chiral chromatography. The isopropanol concentration can be adjusted to optimize retention time and resolution. For basic compounds like pyridines, the addition of a small amount of a basic additive (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.

Protocol 2: Screening on Lux® Cellulose-1

This protocol provides an alternative selectivity to the amylose-based phase and is a crucial part of a comprehensive screening strategy.

Methodology:

  • Column: Lux® Cellulose-1, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Ethanol (EtOH) (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

Rationale: Ethanol is often used as an alternative to isopropanol and can provide different selectivity. Screening with both alcohols is a standard practice in chiral method development. As with the previous protocol, a basic additive may be beneficial.

Visualizing the Workflow

A systematic approach to chiral method development is crucial for achieving a robust and efficient separation. The following diagram illustrates a logical workflow for the enantioseparation of this compound.

Chiral_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Screening Start: Racemic this compound Column_Selection Select Primary Columns: - Chiralpak AD-H - Lux Cellulose-1 Screening->Column_Selection Mobile_Phase_Screen Screen Mobile Phases: - Hexane/IPA - Hexane/EtOH Column_Selection->Mobile_Phase_Screen Optimization Partial or No Separation Mobile_Phase_Screen->Optimization Evaluate Results Modifier_Ratio Adjust Modifier Ratio (e.g., 85:15, 95:5) Optimization->Modifier_Ratio Additive Add Basic Additive (e.g., 0.1% DEA) Modifier_Ratio->Additive Temperature Vary Temperature (e.g., 15°C, 35°C) Additive->Temperature Validation Baseline Separation (Rs > 1.5) Temperature->Validation Achieve Optimal Separation Robustness Assess Robustness: - Flow Rate - Mobile Phase Composition Validation->Robustness Quantification Validate for Quantification: - Linearity, Accuracy, Precision Robustness->Quantification Chiral_Recognition Analyte This compound Enantiomers CSP Polysaccharide CSP (e.g., Chiralpak AD-H) PiPi π-π Interactions (Pyridine Ring) CSP->PiPi Hbond Hydrogen Bonding (Methoxy Group) CSP->Hbond Steric Steric Interactions (Ethyl & Methoxy Groups) CSP->Steric

Caption: Key interactions governing chiral recognition of this compound.

Conclusion

The enantioseparation of this compound is readily achievable through a systematic approach to chiral HPLC method development. Polysaccharide-based chiral stationary phases, particularly Chiralpak® AD-H and Lux® Cellulose-1, offer a high probability of success due to their proven efficacy with structurally related compounds. By following the outlined screening and optimization strategies, researchers can develop robust and reliable methods for the accurate quantification of the enantiomers of this compound, a critical step in its journey through the drug development pipeline.

References

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved February 9, 2026, from [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Chirality, 16(7), 435-442.
  • Phenomenex. (n.d.). The Chiral Notebook. Retrieved February 9, 2026, from [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. Retrieved February 9, 2026, from [Link]

  • Chiral Technologies. (2013). Instruction Manual for CHIRALPAK® AD-H. Retrieved February 9, 2026, from [Link]

  • Giménez-Gómez, P., et al. (2022).
  • Ilisz, I., Aranyi, A., & Pataj, Z. (2020).
  • Chiral Technologies. (n.d.). CHIRALPAK AD-H. Retrieved February 9, 2026, from [Link]

  • Daicel Chiral Technologies. (2022, September 15).
  • Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns. Retrieved February 9, 2026, from [Link]

  • Aturki, Z., et al. (2024).
  • Phenomenex. (n.d.). Lux Cellulose-1. Retrieved February 9, 2026, from [Link]

  • Armstrong, D. W., et al. (2025). Immobilized Polysaccharide-Based Stationary Phases for Enantioseparation in Normal Versus Reversed Phase HPLC.
  • Daicel Chiral Technologies. (2021). Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H.
  • Macherey-Nagel. (n.d.). CHIRAL COLUMNS. Retrieved February 9, 2026, from [Link]

  • Moreton, J. C., et al. (2015). Enantioselective enrichment of chiral 1-phenylethanol in the camphor-based chiral metal–organic framework CFA-22. CrystEngComm, 17(38), 7388-7394.
  • Chromservis. (n.d.). CHIRAL COLUMNS.
  • Yang, X., et al. (2015). Chiral Separation of Ten Arylphenoxypropionate Herbicides on Four Chiral Columns by Supercritical Fluid Chromatography. Analytical Methods, 7(15), 6246-6252.
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • Zhang, T., et al. (2023).
  • Phenomenex. (n.d.).
  • Wang, F., et al. (2004). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester.
  • Daicel Chiral Technologies. (n.d.). Column description.
  • Perlec, U., et al. (2024). HPLC and SFC Enantioseparation of (±)-Trans–β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Influence of the Mobile Phase. Molecules, 29(3), 543.
  • Antal, I., et al. (2025). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Study, and Hysteresis Effects. Molecules.

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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Methoxyethyl Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, a profound understanding of molecular structure is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural elucidation capabilities.[1] The fragmentation pattern generated by a molecule within a mass spectrometer serves as a veritable fingerprint, enabling its identification and characterization.[1] This guide provides an in-depth comparison and analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of methoxyethyl pyridine isomers, a class of compounds relevant as building blocks in medicinal chemistry and related fields.

Our discussion will be grounded in the fundamental principles of fragmentation chemistry, explaining the causality behind the observed product ions. We will explore how subtle differences in isomer structure lead to diagnostic variations in their mass spectra, providing a powerful tool for their differentiation.

Foundational Principles of Fragmentation in Aromatic Heterocycles

When a molecule like methoxyethyl pyridine (C₈H₁₁NO, Molecular Weight: 137.18 g/mol ) enters an EI source, it is bombarded by high-energy electrons. This process ejects an electron from the molecule, forming an energetically unstable molecular ion (M•+), which then dissipates this excess energy by breaking apart into smaller, charged fragments and neutral radicals.[2] The resulting mass spectrum is a plot of the relative abundance of these fragment ions versus their mass-to-charge ratio (m/z).

For alkyl-substituted aromatic and heteroaromatic rings, several key fragmentation pathways dominate:

  • Benzylic Cleavage: This is often the most favored fragmentation pathway for alkyl-substituted aromatics. The bond between the α- and β-carbon of the alkyl side chain cleaves, resulting in the formation of a highly stable, resonance-stabilized benzylic-type cation.[2] For ethyl-substituted pyridines, this cleavage results in the loss of a methyl radical (•CH₃, 15 Da) to form a prominent [M-15]+ ion.

  • McLafferty Rearrangement: This is a characteristic fragmentation for molecules containing a carbonyl group or, relevant to this discussion, a heteroatom like nitrogen, and an alkyl chain with an accessible γ-hydrogen.[3][4][5] It involves a six-membered ring transition state, leading to the elimination of a neutral alkene and the formation of a new radical cation.[4][5]

  • Ring Cleavage: The stable aromatic pyridine ring is generally resistant to fragmentation.[6] However, subsequent fragmentation of primary ions can lead to the characteristic loss of small neutral molecules like HCN (27 Da) or acetylene (C₂H₂, 26 Da), providing further structural clues.

The position of the substituents on the pyridine ring directly influences the likelihood and outcome of these fragmentation pathways, allowing for isomer differentiation.

Comparative Fragmentation Analysis of Methoxyethyl Pyridine Isomers

Let's consider the canonical example of 2-(2-methoxyethyl)pyridine to illustrate these principles. The analysis will then be extended to predict the fragmentation of its isomers.

The NIST Mass Spectrometry Data Center provides a reference EI spectrum for 2-(2-methoxyethyl)pyridine (also known as Metyridine), which serves as our experimental foundation.[7][8]

The molecular ion (M•+) appears at m/z 137 . The key fragmentations observed are:

  • Loss of a Methoxy Radical (•OCH₃): A significant peak appears at m/z 106 ([M-31]+). This arises from the cleavage of the C-O bond in the side chain.

  • Formation of the Pyridylmethyl Cation: The base peak (the most intense peak) is observed at m/z 92 . This ion is formed via a hydrogen rearrangement followed by the elimination of a neutral formaldehyde (CH₂O, 30 Da) and a methyl radical (•CH₃, 15 Da), or more directly through a rearrangement involving the loss of the methoxyethyl side chain and addition of a proton. A more straightforward explanation for a related structure, ethyl pyridine, is the formation of a stable pyridylmethyl cation through benzylic cleavage.

  • Loss of a Methyl Radical (•CH₃): A peak at m/z 122 ([M-15]+) is indicative of the loss of the terminal methyl group from the methoxy function. This is a classic benzylic-type cleavage, where the resulting cation is stabilized by the adjacent oxygen and pyridine ring.

  • Formation of the Pyridine Cation: A peak at m/z 78 corresponds to the pyridine ring after cleavage of the entire side chain.

The fragmentation pathway can be visualized as follows:

G M M•+ m/z 137 (C₈H₁₁NO)•+ F122 [M-15]+ m/z 122 M->F122 - •CH₃ F106 [M-31]+ m/z 106 M->F106 - •OCH₃ F92 Base Peak m/z 92 M->F92 - CH₂O, •H F78 Pyridine Cation m/z 78 F92->F78 - CH₂

Caption: Proposed EI fragmentation pathway for 2-(2-methoxyethyl)pyridine.

Now, let's compare the expected fragmentation of 2-(2-methoxyethyl)pyridine with its isomers where the substituents are on the 3- or 4-position of the pyridine ring. The key differentiator will be the stability of the primary fragment ions.

Fragment IonProposed OriginExpected Relative AbundanceJustification
[M]•+ (m/z 137) Molecular IonModerate to StrongThe aromatic pyridine ring enhances the stability of the molecular ion.[6]
[M-15]+ (m/z 122) Loss of •CH₃ (Benzylic Cleavage)Strongest in 2- and 4-isomers. Weaker in 3-isomer.The resulting cation is stabilized by resonance involving the nitrogen atom. This stabilization is most effective when the side chain is at the 2- or 4-position, allowing direct delocalization of the positive charge onto the nitrogen.
[M-31]+ (m/z 106) Loss of •OCH₃Moderate in all isomers.This cleavage is less dependent on the ring position as it occurs further down the side chain.
[M-45]+ (m/z 92) Loss of •CH₂OCH₃Strongest in 2-isomer. Moderate in 4- and 3-isomers.This represents the cleavage of the bond between the pyridine ring and the ethyl side chain. The resulting pyridinium ion's stability is influenced by the substitution pattern.
Pyridine Ring Fragments (e.g., m/z 78, 51) Ring CleavagePresent in all isomers.Subsequent fragmentation of the pyridine-containing ions leads to common fragments like the pyridine cation (m/z 79, or 78 for the radical) and its subsequent loss of HCN to yield an ion at m/z 51.

Causality: The critical diagnostic fragment is the [M-15]+ ion. The ability of the pyridine nitrogen to stabilize the positive charge formed during benzylic cleavage is a direct function of the substituent's position. For the 2- and 4-isomers, resonance structures can be drawn that place the positive charge directly on the nitrogen atom, providing significant stabilization. This is not possible for the 3-isomer without disrupting the aromatic system, making this pathway less favorable. Therefore, one would predict a significantly more abundant [M-15]+ peak for 2- and 4-methoxyethyl pyridines compared to the 3-isomer.

Experimental Protocol: Acquiring High-Quality GC-MS Data

To validate these predictions and reliably differentiate isomers, a robust and reproducible experimental method is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing these volatile, thermally stable compounds.[9][10]

  • Sample Preparation:

    • Accurately prepare a 1 mg/mL stock solution of the methoxyethyl pyridine isomer in a high-purity solvent such as dichloromethane or ethyl acetate.

    • Perform serial dilutions to create working standards, typically in the range of 1-100 µg/mL, depending on instrument sensitivity.

    • Ensure all glassware is scrupulously clean to avoid contamination.

  • GC-MS Instrument Setup & Parameters:

    • Rationale: The goal is to achieve baseline chromatographic separation of any potential isomers or impurities before they enter the mass spectrometer. A standard non-polar column is typically sufficient for these analytes.[11]

    • Gas Chromatograph (GC):

      • Injector: Split/Splitless type, operated in splitless mode for high sensitivity.

      • Inlet Temperature: 250 °C.[11]

      • Injection Volume: 1 µL.

      • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0-1.2 mL/min.[10]

      • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column, 30 m x 0.25 mm ID x 0.25 µm film thickness.

      • Oven Temperature Program:

        • Initial temperature: 60 °C, hold for 2 minutes.

        • Ramp: 10 °C/min to 280 °C.[11]

        • Final hold: Hold at 280 °C for 5 minutes.

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI).

      • Ionization Energy: 70 eV (standard for library matching).[10]

      • Source Temperature: 230 °C.[11]

      • Quadrupole Temperature: 150 °C.[11]

      • Mass Range: Scan from m/z 40 to 200 amu.

      • Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).

  • Data Acquisition and Analysis:

    • Acquire data using the instrument's control software.

    • Process the resulting chromatogram to identify the peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the chromatographic peak.

    • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.

    • Compare the experimental spectrum to a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.[8]

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Prepare Stock Solution (1 mg/mL) B Perform Serial Dilutions (1-100 µg/mL) A->B C Inject 1 µL into GC B->C D Chromatographic Separation C->D E EI Ionization (70 eV) & Mass Analysis D->E F Extract Mass Spectrum E->F G Analyze Fragmentation Pattern F->G H Compare to Spectral Library G->H I Isomer Identification H->I

Caption: Workflow for the GC-MS analysis of methoxyethyl pyridine isomers.

Conclusion

The mass spectrometric fragmentation of methoxyethyl pyridines is a textbook example of how fundamental principles of physical organic chemistry govern molecular behavior under electron ionization. The primary fragmentation pathways—benzylic cleavage and rearrangements—are highly sensitive to the substitution pattern on the pyridine ring. By carefully analyzing the relative abundances of key fragment ions, particularly the [M-15]+ ion resulting from benzylic cleavage, researchers can confidently distinguish between the 2-, 3-, and 4-isomers. The provided GC-MS protocol offers a self-validating system for obtaining the high-quality, reproducible data necessary for such detailed structural elucidation, empowering drug development professionals and scientists in their analytical endeavors.

References

  • Fragmentation (mass spectrometry) - Wikipedia. Wikipedia. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • PyFragMS A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways | ACS Omega. ACS Publications. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Formulae Group. [Link]

  • Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution | Accounts of Chemical Research. ACS Publications. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

  • Mass spectra - fragmentation patterns. Chemguide. [Link]

  • Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. PubMed. [Link]

  • McLafferty Rearrangement. Cambridge University Press. [Link]

  • QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. ORBi. [Link]

  • Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species. PMC. [Link]

  • Metyridine - NIST WebBook. National Institute of Standards and Technology. [Link]

  • Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. ResearchGate. [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. [Link]

  • GC-MS investigation and toxicological evaluation of alkaloids from Leptadenia pyrotechnica. ResearchGate. [Link]

  • McLafferty Rearrangement. Chemistry Steps. [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. [Link]

  • α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. [Link]

  • NICOTINE AND TOBACCO ALKALOIDS: A GC-MS APPROACH. Manupatra. [Link]

  • Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. [Link]

  • Pyridine - NIST WebBook. National Institute of Standards and Technology. [Link]

  • Method Development for Quantitative Analysis of Polycyclic Aromatic Hydrocarbons, Nitrogen Heterocycles and Sulfur Heterocycles in Crude Oils Using Quadrupole Time-of-Flight Mass Spectrometry | Request PDF. ResearchGate. [Link]

  • Leveraging Divergent Ligand-to-Metal Charge-Transfer Excited State Pathways for Catalyst Control over Alkoxyl Radical Reactivity. ACS Publications. [Link]

  • McLafferty Rearrangement: An overview. YouTube. [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Semantic Scholar. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. [Link]

  • Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state. RSC Publishing. [Link]

  • Gas Chromatography-Atmospheric Pressure Chemical Ionization (GC-APCI) Expands the Analytical Window for Detection of Large PAHs (≥24 Ringed-Carbons) in Pyroplastics and Other Environmental Matrices | ACS Omega. ACS Publications. [Link]

  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. MDPI. [Link]

  • McLafferty Rearrangement. National Institute of Technology, Rourkela. [Link]

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc. [Link]

  • The McLafferty Rearrangement. Organic Chemistry Tutor. [Link]

  • Welcome to the NIST WebBook. National Institute of Standards and Technology. [Link]

  • Mass Spectrometry Data Center. NIST. [Link]

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IR spectroscopy peaks for ether linkage in pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Peaks for Ether Linkage in Pyridine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Beyond the Fingerprint: A Comparative Diagnostic Guide

Executive Summary: The Pyridine-Ether Anomaly

In medicinal chemistry, the pyridine ether moiety (alkoxypyridine) is a bioisostere of the phenyl ether, frequently employed to modulate lipophilicity and metabolic stability (e.g., in proton pump inhibitors like Omeprazole). However, characterizing this linkage via Infrared (IR) spectroscopy presents a unique challenge: the "Pyridine-Ether Anomaly."

Unlike simple phenyl ethers (e.g., anisole), where the C–O–C asymmetric stretch is a distinct, isolated band at ~1250 cm⁻¹, the electron-deficient pyridine ring induces significant dipole changes and vibrational coupling. This shifts the ether band and often obscures it within the pyridine ring breathing modes.

This guide provides a definitive comparative analysis of the pyridine-ether linkage against its phenyl and aliphatic alternatives, offering a self-validating protocol to distinguish the true ether stretch from ring vibrations and tautomeric artifacts.

Technical Deep Dive: Electronic Causality

To interpret the spectrum accurately, one must understand the underlying electronic forces.

  • The Phenyl Baseline (Anisole): In anisole, the oxygen lone pair donates electron density into the benzene ring (resonance), imparting partial double-bond character to the

    
     bond. This stiffens the bond, placing the asymmetric stretch at 1250 cm⁻¹ .
    
  • The Pyridine Shift: The pyridine nitrogen is electronegative, creating a dipole that pulls electron density across the ring.

    • 2- and 4-Alkoxypyridines: The nitrogen atom acts as a resonance sink, accepting density from the oxygen lone pair more strongly than a phenyl ring. This increases the

      
       bond order further, typically shifting the asymmetric stretch to higher frequencies (1260–1280 cm⁻¹ ) or intensifying the band due to the larger dipole moment.
      
    • 3-Alkoxypyridines: The resonance effect is disrupted (meta-relationship). The inductive withdrawal dominates, slightly weakening the bond relative to the 2/4-isomers, often resulting in a stretch closer to the phenyl baseline (~1240–1255 cm⁻¹ ).

Comparative Analysis: Spectral Fingerprints

The following table contrasts the diagnostic peaks of pyridine ethers against their common alternatives.

Table 1: Comparative Frequency Shifts (cm⁻¹)
FeaturePhenyl Ether (Anisole) 2-Alkoxypyridine 3-Alkoxypyridine Aliphatic Ether
Asym. C–O–C Stretch 1250 (Strong)1260–1280 (Very Strong)1240–1255 (Strong)1100–1150 (Strong)
Sym. C–O–C Stretch 10401010–10301020–1040~1050
Ring

1600, 15001590, 1570, 1470 1580, 1480N/A
Key Interferents C–H in-plane bendRing Breathing (~990)Ring Breathing (~1000)C–C skeletal
Diagnostic Note Clean baselineCheck for C=O (Pyridone) Overlaps with C-H bendBroad, lower freq.

Critical Insight: The most dangerous "false positive" in 2-alkoxypyridines is the 2-pyridone tautomer . If your synthesis failed to O-methylate and instead N-methylated or hydrolyzed, you will see a strong Amide/Carbonyl band at 1650–1680 cm⁻¹ . A true pyridine ether must lack this carbonyl peak.

Visualizing the Assignment Logic

The following decision tree outlines the logical flow for confirming a pyridine-ether linkage, ensuring you do not misidentify ring modes or tautomers as the ether band.

SpectralAssignment Start Unknown Pyridine Derivative Spectrum CheckRegion1 Check 1650-1690 cm⁻¹ (Carbonyl Region) Start->CheckRegion1 HasCO Strong Peak Present CheckRegion1->HasCO Yes NoCO No Peak (Baseline) CheckRegion1->NoCO No Pyridone IDENTIFIED: 2-Pyridone Tautomer (Not an Ether) HasCO->Pyridone CheckRegion2 Check 1240-1280 cm⁻¹ (Ether Region) NoCO->CheckRegion2 AnalyzePeaks Analyze Peak Morphology CheckRegion2->AnalyzePeaks Confirm3 CONFIRMED: 3-Alkoxypyridine (Inductive Shift) CheckRegion2->Confirm3 Mid Freq (1240-1255) SharpStrong Sharp, Strong Band (>1260 cm⁻¹) AnalyzePeaks->SharpStrong 2-Position Sub WeakBroad Weak/Broad or <1150 cm⁻¹ AnalyzePeaks->WeakBroad Aliphatic Chain Only Confirm2 CONFIRMED: 2-Alkoxypyridine (Resonance Enhanced) SharpStrong->Confirm2 High Freq Shift Aliphatic SUSPECT: Aliphatic Ether or Impurity WeakBroad->Aliphatic

Figure 1: Spectral Assignment Decision Tree. This logic gate filters out the common 2-pyridone impurity before assigning the ether band.

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity, follow this "Internal Standard" approach using ATR (Attenuated Total Reflectance).

Materials
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR crystal.

  • Resolution: 2 cm⁻¹ (Critical for resolving ring modes from ether bands).

  • Scans: Minimum 32 scans to reduce signal-to-noise ratio.

Step-by-Step Workflow
  • Background Subtraction: Clean crystal with isopropanol. Collect background spectrum.[1] Ensure no atmospheric

    
     doublet at 2350 cm⁻¹.
    
  • Sample Deposition: Place solid/liquid sample on the crystal.

    • Solids: Apply high pressure clamp to ensure intimate contact.

    • Liquids: Cover with a volatile cap to prevent evaporation during scanning.

  • The "Ring Test" (Validation Step 1):

    • Locate the Pyridine Ring Stretching bands at 1580–1600 cm⁻¹ .

    • Pass Criteria: If these are absent or shifted to 1650+ cm⁻¹, suspect salt formation (pyridinium) or tautomerization.

  • The "Ether Lock" (Validation Step 2):

    • Identify the strongest band in the 1200–1300 cm⁻¹ window.

    • Causality Check: In 2-alkoxypyridines, this band should be more intense than the ring breathing mode at ~990 cm⁻¹ due to the C–O dipole.

  • Data Processing: Apply baseline correction. Do not smooth the spectrum aggressively, as this may merge the ether shoulder with C–H bending modes.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for general ether assignments).
  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of Heterocyclic Compounds. Physical Methods in Heterocyclic Chemistry.
  • NIST Chemistry WebBook. 2-Methoxypyridine IR Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.

Sources

Fragment Optimization in Drug Design: 4-(1-Methoxyethyl)pyridine vs. 4-(1-Hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the hit-to-lead optimization phase of drug discovery, the transition from a secondary alcohol to a methyl ether is a classic "Matched Molecular Pair" (MMP) strategy. This guide technically compares 4-(1-hydroxyethyl)pyridine (the Alcohol) and its O-methylated derivative, 4-(1-methoxyethyl)pyridine (the Ether).

While the Alcohol often serves as a high-affinity synthetic intermediate or a metabolic handle, it frequently suffers from rapid clearance via oxidation or glucuronidation. The Ether analog is engineered to block these metabolic soft spots, typically enhancing lipophilicity (cLogP) and blood-brain barrier (BBB) permeability, albeit at the cost of a hydrogen bond donor (HBD). This guide provides the experimental rationale, physicochemical data, and protocols to evaluate these two motifs.

Physicochemical & Structural Profile

The fundamental difference lies in the hydrogen bonding landscape and lipophilicity. The alcohol is a dual donor/acceptor, while the ether is strictly an acceptor. This shift dictates their interaction with the biological solvent shell and protein targets.

Property4-(1-Hydroxyethyl)pyridineThis compoundImpact Analysis
Structure Pyridine ring with chiral secondary alcoholPyridine ring with chiral methyl etherEther caps the polar -OH group.
Formula C₇H₉NOC₈H₁₁NOSlight MW increase (+14 Da).
MW 123.15 g/mol 137.18 g/mol Negligible impact on ligand efficiency.
H-Bond Donors 10Critical: Ether loses donor capability.
H-Bond Acceptors 22Retained (Pyridine N + Oxygen).[1]
cLogP (Est.) ~0.4 - 0.6~1.1 - 1.3Ether is more lipophilic; better passive permeability.
TPSA ~33 Ų~22 ŲLower TPSA favors BBB penetration.
Chirality Yes (R/S enantiomers)Yes (R/S enantiomers)Both require enantioselective synthesis.[2]

Bioactivity & Pharmacology Analysis[3][4][5][6][7]

4-(1-Hydroxyethyl)pyridine: The Metabolic "Soft Spot"

This molecule acts as a versatile fragment but is biologically labile.

  • Mechanism: The secondary alcohol is a prime substrate for cytosolic enzymes. It typically undergoes oxidation to 4-acetylpyridine (a ketone) via Alcohol Dehydrogenase (ADH) or conjugation via UDP-glucuronosyltransferases (UGTs).

  • Toxicity Risks: In specific contexts (e.g., Pteridium species phytochemistry), pyridine alcohols can be precursors to neurotoxic pyridinium species if quaternary methylation occurs prior to excretion.

  • Utility: Excellent solubility enhancer and H-bond anchor in crystal structures. Often used as a transient pro-drug moiety or a synthetic intermediate for chiral resolution.

This compound: The Stabilized Isostere

The O-methylation serves as a "metabolic block."

  • Metabolic Stability: By capping the oxygen, the rapid oxidation to the ketone is prevented. The primary clearance pathway shifts to slower CYP450-mediated O-demethylation or N-oxidation of the pyridine ring.

  • Permeability: The removal of the H-bond donor and reduction in TPSA (Total Polar Surface Area) significantly enhances passive diffusion across lipid bilayers, making this scaffold superior for CNS-targeted programs.

  • Potency Trade-off: If the hydroxyl group was donating a critical hydrogen bond to the receptor (e.g., to a backbone carbonyl), potency may drop significantly (the "magic methyl" effect can be negative here). If the hydroxyl was solvent-exposed, potency often remains equipotent or improves due to desolvation penalties being lower.

Visualizing the Metabolic Divergence

The following diagram illustrates the divergent clearance pathways. The Alcohol feeds directly into rapid Phase I/II metabolism, whereas the Ether forces the system into slower oxidative pathways.

MetabolicPathways cluster_0 High Clearance Risk Alcohol 4-(1-Hydroxyethyl)pyridine (Substrate) Ketone 4-Acetylpyridine (Oxidized Metabolite) Alcohol->Ketone ADH / CYP2E1 (Rapid Oxidation) Glucuronide O-Glucuronide Conjugate (Phase II Excretion) Alcohol->Glucuronide UGT Enzymes (Conjugation) Ether This compound (Inhibitor/Stable Analog) Demethylated Unstable Hemiacetal (Transient) Ether->Demethylated CYP450 (Slow O-Demethylation) NOxide Pyridine N-Oxide (CYP Mediated) Ether->NOxide FMO / CYP Demethylated->Alcohol Spontaneous

Figure 1: Metabolic divergence between the alcohol and ether scaffolds. The alcohol (blue) is prone to rapid oxidation and conjugation (red paths), while the ether (green) relies on slower oxidative clearance.

Experimental Protocols

Synthesis: Methylation of 4-(1-Hydroxyethyl)pyridine

Objective: Convert the alcohol to the ether to assess SAR (Structure-Activity Relationship). Note: Standard Williamson ether synthesis (NaH/MeI) can be harsh on pyridine rings (N-methylation risk). The Silver Oxide method is milder and selective for O-methylation.

Reagents:

  • Substrate: 4-(1-hydroxyethyl)pyridine (1.0 eq)

  • Methyl Iodide (MeI) (1.5 eq) or Methyl Triflate (for higher reactivity)

  • Silver(I) Oxide (Ag₂O) (1.5 eq)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN)

Protocol:

  • Dissolution: Dissolve 1.0 mmol of 4-(1-hydroxyethyl)pyridine in 5 mL of anhydrous DCM under nitrogen atmosphere.

  • Activation: Add Ag₂O (1.5 mmol) in one portion. The mixture will remain a suspension.

  • Alkylation: Add MeI (1.5 mmol) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS. Target Mass: [M+H]+ = 138.1.

  • Workup: Filter through a celite pad to remove silver salts. Wash the pad with DCM.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

    • Self-Validating Check: Verify absence of the broad O-H stretch (~3300 cm⁻¹) in IR and the appearance of a sharp singlet (~3.3 ppm) in ¹H NMR.

In Vitro Metabolic Stability Assay (Microsomal Stability)

Objective: Quantify the half-life (t1/2) and Intrinsic Clearance (CLint) difference between the alcohol and ether.

Materials:

  • Liver Microsomes (Human/Rat), NADPH regenerating system, Phosphate Buffer (pH 7.4).

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL protein) with test compound (1 µM) in buffer at 37°C for 5 mins.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 mins.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope = -k.

    • t1/2 = 0.693 / k

    • CLint = (0.693 / t1/2) * (mL incubation / mg protein)

Expected Result: The Alcohol typically shows high clearance (t1/2 < 15 min) due to ADH/CYP activity. The Ether should demonstrate extended stability (t1/2 > 30-60 min), confirming the "metabolic block" strategy.

References

  • Pyridine Bioactivity & Antiproliferative Review Title: The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives.[3] Source: Int. J. Mol. Sci. 2024, 25(14), 7640. URL:[Link][4]

  • LSD1 Inhibitors (Ether Scaffold Application) Title: 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.[3] Source: J. Med. Chem. 2016, 59, 4, 1455–1466. URL:[Link]

  • Metabolic Stability Strategies (Heterocycles) Title: Mitigating Heterocycle Metabolism in Drug Discovery. Source: J. Med. Chem. 2019, 62, 10, 4783–4802. URL:[Link]

  • Synthesis of Pyridine Ethers (Methodology) Title: Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine (Analogous methodology for pyridine alcohols).[4][5] Source: Beilstein J. Org.[4] Chem. 2008, 4, No. 44.[4][6] URL:[Link][4]

Sources

Safety Operating Guide

4-(1-Methoxyethyl)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for 4-(1-Methoxyethyl)pyridine , a pyridine derivative often used as an intermediate in pharmaceutical synthesis.[1]

Notice: As a specific Safety Data Sheet (SDS) for this exact isomer may be rare in public databases, this protocol applies the Precautionary Principle , treating the substance according to the hazards of its structural class: Flammable Pyridine Derivatives and Ethers .[1]

Executive Summary: Immediate Action Card

Parameter Critical Information
Chemical Class Heterocyclic Aromatic / Ether
Primary Hazards Flammable Liquid , Skin/Eye Irritant, Acute Toxicity (Oral/Inhalation).[1][2]
Waste Stream High BTU Organic Waste (Solvents/Flammables).[1]
Incompatibility Strong Oxidizers (Peroxides, Nitrates), Strong Acids.[1]
Disposal Method Destructive Incineration via licensed hazardous waste contractor.[1]
Drain Disposal STRICTLY PROHIBITED. Toxic to aquatic life; disrupts water treatment.[1]

Chemical Profile & Hazard Assessment

Before handling waste, you must understand the chemical behavior. This compound combines a basic pyridine ring with an ether side chain.[1]

  • Flammability: Like 4-ethylpyridine (Flash Point ~50°C) and pyridine (Flash Point 20°C), this compound is likely a Flammable Liquid (Category 3 or 2) .[1] Vapors can travel to ignition sources.

  • Peroxide Potential: The methoxyethyl group contains a hydrogen atom on a carbon adjacent to an oxygen and an aromatic ring (benzylic-like position).[1] While less prone than isopropyl ethers, it can form explosive peroxides upon prolonged exposure to air/light.

  • Toxicity: Pyridines are hepatotoxic (liver damage) and neurotoxic.[1] Absorption through skin is rapid.

Physical & Chemical Properties (Estimated from Analogs)
PropertyValue / EstimationRelevance to Disposal
Physical State Colorless to Yellow LiquidRequires leak-proof secondary containment.[1]
Flash Point ~45–60°C (Est.)[1]Classifies as Ignitable Waste (D001) .[1]
Solubility Moderate in water; Soluble in organicsDo not wash down sinks; partitions into organic waste.[1]
pH Basic (pKa ~5-6)Segregate from strong acids to prevent exothermic neutralization.[1]

Pre-Disposal Segregation & Handling

Proper segregation prevents dangerous reactions in the waste drum.

Segregation Rules
  • Isolate from Oxidizers: Never mix with Nitric Acid, Peroxides, or Chromic Acid. Pyridines can ignite or explode on contact.

  • Isolate from Acids: Mixing with strong acids (HCl, H2SO4) will generate heat and form pyridinium salts. While not explosive, the heat can pressurize waste containers.

  • Peroxide Check: If the container is old (>1 year) or shows crystal formation around the cap, DO NOT OPEN . Contact EHS immediately for remote opening/stabilization.

Decision Logic: Waste Stream Selection

DisposalLogic Start Waste: this compound Condition Is it Pure or Mixed? Start->Condition Pure Pure Chemical Condition->Pure Mixture Reaction Mixture / Solvent Condition->Mixture CheckPeroxide Check for Crystals/Peroxides Pure->CheckPeroxide HalogenCheck Halogens Present? Mixture->HalogenCheck Contains Chloroform/DCM? CrystalsYes DO NOT TOUCH Contact EHS/Bomb Squad CheckPeroxide->CrystalsYes Yes CrystalsNo Safe to Handle CheckPeroxide->CrystalsNo No StreamB Stream B: Non-Halogenated Organic (High BTU) CrystalsNo->StreamB Preferred StreamA Stream A: Halogenated Organic HalogenCheck->StreamA Yes HalogenCheck->StreamB No

Figure 1: Decision matrix for selecting the correct waste stream. Note the critical stop point for potential peroxides.

Disposal Protocols (Step-by-Step)

Scenario A: Disposal of Pure Stock / Expired Reagent

Objective: Dispose of a bottle of this compound.

  • PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat, closed-toe shoes.[1] Work in a fume hood.

  • Container Inspection: Verify the cap integrity. If the bottle is glass and intact, it can often be "lab-packed" directly.[1]

  • Transfer (if necessary): If the original container is damaged, transfer to a High-Density Polyethylene (HDPE) or Glass waste container.[1]

    • Note: Avoid metal containers if the substance has degraded to acidic byproducts, though stainless steel is generally compatible with pyridines.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: "this compound" (Do not use abbreviations).

    • Hazards: Check "Flammable" and "Toxic".[3][4][5]

    • Constituents: 100%.

Scenario B: Disposal of Reaction Mixtures (Solvent Waste)

Objective: Dispose of a reaction mixture containing the substance dissolved in Methanol or Ethyl Acetate.

  • Compatibility Check: Ensure the waste container does not contain strong acids or oxidizers.

  • Pouring: Using a funnel in a fume hood, pour the mixture into the Non-Halogenated Organic Solvent carboy (unless mixed with DCM/Chloroform, then use Halogenated).

  • Rinsing: Rinse the reaction flask with a small amount of acetone/ethanol and add the rinse to the same waste container.

  • Log It: Record the approximate volume and concentration on the waste log sheet attached to the carboy.

Scenario C: Spill Cleanup (Small Scale < 500 mL)
  • Evacuate & Ventilate: Alert nearby personnel. Ensure fume hoods are running.

  • PPE: Wear organic vapor respirator if outside a hood.

  • Absorb: Use Vermiculite , Sand , or Activated Charcoal mats.

    • Do not use paper towels alone, as they increase surface area for evaporation and flammability.

  • Collect: Scoop absorbed material into a wide-mouth jar or heavy-duty bag. Seal tightly.

  • Label: "Debris contaminated with Pyridine Derivatives (Flammable/Toxic)."

Regulatory Compliance & Waste Coding

In the United States (RCRA/EPA) and EU, this chemical falls under specific waste codes.[1]

Regulatory BodyClassificationCode / Description
US EPA (RCRA) Ignitable Waste D001 (Flash point < 60°C).[1]
US EPA (RCRA) Toxic Waste D038 (Pyridine) - Apply if concentration > 5 mg/L via TCLP.[1]
US EPA (RCRA) Listed Waste U196 (Pyridine) - Strictly applies to pure pyridine, but best practice is to code derivatives similarly if unsure.[1]
EU Waste Framework Hazardous 14 06 03 * (Other solvents and solvent mixtures).[1]

Operational Tip: When in doubt, over-classify. Labeling as D001 (Ignitable) and D038 (Toxic) ensures the incinerator facility handles it with maximum precaution.[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1049, Pyridine. Retrieved from [Link][1]

  • US Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[1] Retrieved from [Link][1]

Sources

Essential Safety Guidance for 4-(1-Methoxyethyl)pyridine: Currently Unavailable

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide to the specific handling, personal protective equipment (PPE), and disposal of 4-(1-Methoxyethyl)pyridine cannot be provided at this time due to the unavailability of a specific Safety Data Sheet (SDS) for this compound.

As a Senior Application Scientist, ensuring the highest standards of scientific integrity and safety is paramount. An SDS is a critical document that outlines the specific hazards of a chemical, including its physical and chemical properties, health hazards, and recommendations for safe handling, storage, and disposal. Without this foundational document for this compound, it would be professionally irresponsible to provide procedural guidance that may be incomplete or inaccurate.

While information on related pyridine derivatives such as 4-methoxypyridine and 4-methylpyridine is accessible, extrapolating safety protocols from these compounds to this compound is not a scientifically valid or safe practice. Small structural differences in chemical compounds can lead to significantly different toxicological and reactivity profiles.

The following steps are recommended for researchers, scientists, and drug development professionals intending to work with this compound:

  • Procure the Safety Data Sheet: The most critical first step is to obtain the specific SDS for this compound from the chemical manufacturer or supplier. This document is the authoritative source for all safety-related information.

  • Conduct a Hazard Assessment: Once the SDS is obtained, a thorough hazard assessment should be conducted in the context of the specific experimental procedures to be performed. This assessment will inform the selection of appropriate engineering controls, administrative controls, and personal protective equipment.

  • Consult with your institution's Environmental Health and Safety (EHS) department: Your EHS department can provide invaluable assistance in interpreting the SDS, conducting a comprehensive risk assessment, and developing safe operating procedures.

General Safety Principles for Handling Pyridine Derivatives

While awaiting the specific SDS for this compound, it is prudent to handle it with a high degree of caution, assuming it may share some of the general hazards associated with pyridine and its derivatives. These general precautions, which must be verified and supplemented by the official SDS, include:

  • Engineering Controls: Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2] Ensure that safety showers and eyewash stations are readily accessible.[1]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear chemical safety goggles or a face shield.[3]

    • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves. The specific glove material should be selected based on the manufacturer's compatibility data, as not all materials offer the same level of protection against all chemicals. For some pyridine compounds, nitrile or neoprene gloves are recommended, while latex is not.[3]

    • Respiratory Protection: If there is a risk of exceeding exposure limits, a respirator may be necessary. The type of respirator and cartridge should be selected based on the specific hazards outlined in the SDS and a formal respiratory protection program.

  • Handling: Avoid direct contact with skin and eyes.[4] Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling.[2]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep containers tightly closed.[1]

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations.[5][6] Do not pour down the drain.[5][6]

It is imperative to reiterate that these are general guidelines for a class of compounds and are not a substitute for the specific safety information that will be provided in the Safety Data Sheet for this compound.

We are committed to providing our customers with comprehensive and accurate safety information. Once a verified SDS for this compound becomes available, we will develop a detailed technical guide for its safe handling and disposal.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.